Sting-IN-4
Description
Structure
3D Structure
Properties
Molecular Formula |
C32H46N2O3 |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
(2R,10S,14R,15S,18S)-10-(hydroxymethyl)-2,10,14,15,21,21-hexamethyl-5,8-diazahexacyclo[12.12.0.02,11.04,9.015,24.018,23]hexacosa-4,6,8,24-tetraene-18-carboxylic acid |
InChI |
InChI=1S/C32H46N2O3/c1-27(2)11-13-32(26(36)37)14-12-30(5)20(21(32)17-27)7-8-24-28(3)18-22-25(34-16-15-33-22)29(4,19-35)23(28)9-10-31(24,30)6/h7,15-16,21,23-24,35H,8-14,17-19H2,1-6H3,(H,36,37)/t21?,23?,24?,28-,29-,30+,31+,32-/m0/s1 |
InChI Key |
MKLBYRFEFHWRDA-NGTCWZDESA-N |
Isomeric SMILES |
C[C@@]12CCC3[C@@](C1CC=C4[C@]2(CC[C@@]5(C4CC(CC5)(C)C)C(=O)O)C)(CC6=NC=CN=C6[C@@]3(C)CO)C |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC6=NC=CN=C6C5(C)CO)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Sting-IN-4 mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of STING-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of STING leads to a potent type I interferon (IFN) response, making it a highly attractive target for therapeutic intervention in oncology and infectious diseases. This compound is a novel, potent vinylphosphonate-based cyclic dinucleotide (CDN) agonist designed to activate the STING pathway for cancer immunotherapy. This guide provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental protocols, and visual diagrams.
Core Mechanism of Action: From Ligand Binding to Immune Activation
This compound functions as a direct agonist of the STING protein. Its mechanism can be dissected into a series of molecular and cellular events that culminate in the production of type I interferons and other inflammatory cytokines.
Direct Binding and STING Dimer Conformational Change
This compound is a synthetic cyclic dinucleotide that directly binds to the ligand-binding domain (LBD) of the STING protein, which resides on the endoplasmic reticulum (ER) membrane. The crystal structure of human STING in complex with this compound reveals that the compound sits in the V-shaped cleft formed by the STING dimer interface.[1] The binding is stabilized by a network of hydrogen bonds and stacking interactions with key amino acid residues, such as Tyr167, within the binding pocket.[2]
This binding event induces a significant conformational change in the STING dimer, causing it to transition from an "open" inactive state to a "closed" active state. This structural rearrangement is the critical first step in signal transduction.[3]
Translocation and Signaling Complex Assembly
Upon activation, the STING dimer translocates from the ER, via the ER-Golgi intermediate compartment (ERGIC), to the Golgi apparatus.[4] This translocation is essential for the subsequent recruitment of downstream signaling components. In these perinuclear compartments, the activated STING dimer serves as a scaffold for the assembly of a larger signaling complex.[5]
TBK1 Recruitment and Activation
The primary kinase recruited to the activated STING scaffold is TANK-binding kinase 1 (TBK1).[6] The conformational change in STING exposes a C-terminal tail (CTT) which contains a conserved pLxIS motif. This motif is crucial for docking TBK1.[7] The oligomerization of STING brings multiple TBK1 molecules into close proximity, facilitating their trans-autophosphorylation and activation.[7]
IRF3 Phosphorylation and Nuclear Translocation
Once activated, TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3) at multiple serine residues.[8] STING itself is also phosphorylated by TBK1 (e.g., at Ser366), creating a specific docking site for IRF3, thereby functioning as a scaffold to facilitate the phosphorylation of IRF3 by TBK1.[6][7] Phosphorylated IRF3 molecules dissociate from the complex, form homodimers, and translocate into the nucleus.[8]
Transcriptional Activation of Type I Interferons and ISGs
Inside the nucleus, the IRF3 dimer binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs) in the promoter regions of target genes.[9] This leads to the robust transcriptional activation of the gene encoding IFN-β (IFNB1) and a suite of other IFN-stimulated genes (ISGs), such as CXCL10.[10][11]
Autocrine/Paracrine Signaling and Immune Cell Activation
Secreted IFN-β acts in both an autocrine and paracrine manner, binding to the type I IFN receptor (IFNAR) on tumor cells and various immune cells, including dendritic cells (DCs). This signaling amplifies the immune response, leading to the maturation of DCs, enhanced antigen presentation, and ultimately, the priming and recruitment of tumor-specific cytotoxic T cells, which mediate anti-tumor immunity.[12][13]
Signaling Pathway Diagram
Caption: this compound activates STING, leading to IFN-β production.
Quantitative Data
The biological activity of this compound and its prodrugs has been quantified using various in vitro assays. The data highlights the high potency of this class of STING agonists.
| Compound | Assay Type | Cell Line | Readout | EC50 (µM) | Reference |
| This compound Prodrug | STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | IFN-β Production | ~0.001 - 0.01 | [12] |
| ADU-S100 | STING Reporter Assay | THP1-Dual™ KI-hSTING-R232 | IFN-β Production | ~10 - 20 | [12] |
*Note: The publication states that the acyloxymethyl phosphate/phosphonate prodrugs of vinylphosphonate CDNs (like this compound) were up to 1000-fold more potent than the clinical candidate ADU-S100.[12] The exact EC50 values are derived from graphical data in the source publication and represent an approximate range.
| Compound | Assay Type | Target | IC50 (µM) | Reference |
| This compound | Competitive Binding | Recombinant hSTING | Not specified, but binds effectively | [12] |
| 2'3'-cGAMP | HTRF Binding Assay | Recombinant hSTING | 0.005 | [14] |
Experimental Protocols
The characterization of this compound involves several key experimental procedures to determine its binding affinity, functional potency, and downstream signaling effects.
STING Reporter Cell Assay for Functional Potency
This assay measures the ability of a compound to activate the STING pathway and induce the expression of a reporter gene linked to an IFN-stimulated promoter.
Methodology:
-
Cell Culture: THP-1 Dual™ hSTING reporter cells, which stably express human STING and a secreted luciferase gene under the control of an ISRE promoter, are cultured in appropriate media.[9]
-
Compound Treatment: Cells are seeded into 96-well plates and treated with serial dilutions of this compound or a reference agonist (e.g., 2'3'-cGAMP) for a defined period (e.g., 18-24 hours).
-
Supernatant Collection: After incubation, a small volume of the cell culture supernatant is collected.
-
Luciferase Assay: The collected supernatant is transferred to a white-bottom assay plate. A luciferase detection reagent (e.g., QUANTI-Luc™) is added.
-
Signal Measurement: The plate is immediately read on a luminometer to quantify the amount of light produced, which is directly proportional to the level of ISRE promoter activation.
-
Data Analysis: The luminescence data is plotted against the compound concentration, and a dose-response curve is fitted using non-linear regression to determine the EC50 value.
Caption: Workflow for a cell-based STING reporter assay.
Competitive Binding Assay
This biochemical assay determines if a compound directly binds to the STING protein by measuring its ability to compete with a known, labeled STING ligand. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Methodology:
-
Reagent Preparation: Prepare a solution containing a 6His-tagged recombinant human STING protein and a terbium (Tb) cryptate-labeled anti-6His antibody (donor fluorophore). Prepare a separate solution of a d2-labeled STING ligand (e.g., a cGAMP analog) which serves as the acceptor fluorophore.[14]
-
Assay Plate Setup: In a 384-well plate, add serial dilutions of the test compound (this compound).
-
Protein Addition: Add the STING protein/anti-6His-Tb antibody mix to each well.
-
Ligand Addition: Add the d2-labeled STING ligand to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 3 hours) to allow the binding reaction to reach equilibrium.
-
HTRF Reading: Measure the HTRF signal on a compatible plate reader. The signal is generated when the donor (Tb) and acceptor (d2) are in close proximity, which occurs when the labeled ligand is bound to the tagged STING protein.
-
Data Analysis: A competing compound will displace the d2-labeled ligand, leading to a decrease in the HTRF signal. The signal is plotted against the test compound concentration to calculate an IC50 value.[15]
Western Blot for Phosphorylation of STING, TBK1, and IRF3
This technique is used to directly observe the activation of the key signaling proteins in the STING pathway.
Methodology:
-
Cell Lysis: Treat cells (e.g., THP-1 monocytes) with this compound for various time points. After treatment, wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution like 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated forms of STING (p-STING Ser366), TBK1 (p-TBK1 Ser172), and IRF3 (p-IRF3 Ser396). Also, probe separate blots or strip and re-probe the same blot with antibodies for total STING, TBK1, and IRF3, and a loading control like β-actin.[7][15]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the phosphorylated proteins indicates the level of pathway activation.
Caption: Workflow for detecting STING pathway phosphorylation.
Conclusion
This compound is a potent synthetic STING agonist that activates the canonical STING signaling pathway. It initiates a cascade of events beginning with direct binding and conformational activation of the STING dimer, followed by translocation, recruitment and activation of TBK1, and subsequent phosphorylation of IRF3. This culminates in the nuclear translocation of IRF3 and the transcription of type I interferons and other pro-inflammatory genes, which are crucial for mounting an effective anti-tumor immune response. The methodologies described herein provide a robust framework for characterizing the activity of this compound and other novel STING agonists in preclinical drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of STING bound to c-di-GMP Reveals the Mechanism of Cyclic Dinucleotide Recognition by the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. RT-PCR-assisted quantification of type I IFN responses in irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct, Interferon-Independent Activation of the CXCL10 Promoter by NF-κB and Interferon Regulatory Factor 3 during Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New cyclic dinucleotide derivatives reinforce STING-mediated immunotherapy | BioWorld [bioworld.com]
- 14. revvity.com [revvity.com]
- 15. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Sting-IN-4 Target Engagement in Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to characterize the cellular target engagement of Sting-IN-4, a novel inhibitor of the STING (Stimulator of Interferon Genes) protein. This compound, also referred to as Compound 1, is a derivative of hederagenin and has shown potential as a therapeutic agent for conditions driven by excessive STING activation, such as sepsis.[1][2] This document details the experimental protocols for key assays, presents quantitative data for the molecule's activity, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction to STING and the Role of this compound
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While essential for host defense, aberrant or chronic STING activation can contribute to the pathogenesis of various inflammatory and autoimmune diseases.
This compound has been identified as an inhibitor of the STING pathway. Its mechanism of action involves the inhibition of STING expression, which in turn leads to the reduced activation of downstream signaling pathways, including the NF-κB and IRF3 pathways.[1][2] This inhibitory action makes this compound a valuable tool for studying the physiological and pathological roles of STING and a promising candidate for therapeutic development.
Quantitative Data on this compound Activity
The cellular activity of this compound has been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 Macrophages [2]
| Compound | Concentration (μM) | Inhibition of NO Production |
| This compound (Compound 1) | 20 | Yes |
Table 2: Inhibition of iNOS Expression in LPS-stimulated RAW264.7 Macrophages [2]
| Compound | Concentration (μM) | Significant Inhibition of iNOS Expression |
| This compound (Compound 1) | 2.5 - 10 | Yes |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for this compound [2]
| Compound | Concentration (μM) | Temperature (°C) | Effect on STING Degradation |
| This compound (Compound 1) | 5, 50 | 49, 52, 55 | Significantly reduced degradation (enhanced thermal stabilization) |
Table 4: Inhibition of STING Signaling Pathway Components in LPS-stimulated RAW264.7 Macrophages [2]
| Compound | Concentration (μM) | Duration of Treatment | Inhibited Molecules |
| This compound (Compound 1) | 2.5 - 10 | 8 hours | Phosphorylation of TBK1, IRF3, p65, and IκB-α |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the target engagement and cellular activity of this compound.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement of a compound in a cellular environment. The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in appropriate culture vessels and allow them to adhere.
-
Treat the cells with varying concentrations of this compound (e.g., 5 μM and 50 μM) or vehicle (DMSO) for a specified duration (e.g., 12 hours).
-
-
Heat Treatment:
-
After incubation, wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris.
-
Divide the supernatant into aliquots and heat them to a range of temperatures (e.g., 49°C, 52°C, 55°C) for 3 minutes, followed by cooling at 4°C for 3 minutes. A no-heat control is maintained at room temperature.
-
-
Protein Fractionation and Analysis:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the precipitated, denatured proteins from the soluble fraction.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the levels of soluble STING protein in each sample by Western blotting using a STING-specific antibody.
-
Quantify the band intensities to determine the extent of STING stabilization at different temperatures in the presence and absence of this compound.
-
IFN-β and NF-κB Luciferase Reporter Gene Assays
Luciferase reporter gene assays are used to quantify the activity of specific signaling pathways. In the context of STING, these assays measure the activation of the IRF3 and NF-κB transcription factors, which are downstream of STING activation.
Protocol:
-
Cell Line and Transfection:
-
Use a suitable cell line, such as HEK293T cells, which are readily transfectable.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing either the IFN-β promoter (for IRF3 activity) or an NF-κB response element.
-
Co-transfect a Renilla luciferase plasmid as an internal control for transfection efficiency.
-
Plasmids expressing STING and cGAS can also be co-transfected to reconstitute the pathway if the cell line does not endogenously express them at sufficient levels.
-
-
Compound Treatment and Pathway Activation:
-
After transfection (e.g., 24 hours), pre-treat the cells with different concentrations of this compound or vehicle for a defined period (e.g., 1 hour).
-
Stimulate the STING pathway by transfecting a STING agonist, such as 2'3'-cGAMP, or by other means like viral infection.
-
-
Luciferase Activity Measurement:
-
After a suitable incubation period (e.g., 18-24 hours) post-stimulation, lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of luciferase activity relative to the unstimulated control to determine the inhibitory effect of this compound.
-
Western Blotting for STING Pathway Proteins
Western blotting is employed to detect the expression levels and phosphorylation status of key proteins in the STING signaling cascade, providing insights into the mechanism of action of an inhibitor.
Protocol:
-
Cell Culture, Treatment, and Lysis:
-
Culture RAW264.7 cells and treat them with LPS to induce STING pathway activation, in the presence or absence of varying concentrations of this compound, for a specified duration (e.g., 6 hours).
-
Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for total and phosphorylated forms of STING, TBK1, IRF3, p65 (a subunit of NF-κB), and IκB-α overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to assess the effect of this compound on the phosphorylation and expression levels of the target proteins.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway, the experimental workflow for CETSA, and the proposed mechanism of action for this compound.
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Proposed mechanism of action of this compound.
References
The Role of the cGAS-STING Pathway in Innate Immunity: A Technical Guide
Introduction
The innate immune system serves as the first line of defense against invading pathogens and cellular damage. A critical component of this system is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, which functions as a primary sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm, an abnormal cellular location, is a key danger signal associated with viral and bacterial infections, as well as cellular stress and tumorigenesis.[1] This guide provides an in-depth overview of the cGAS-STING pathway, its mechanism of action, its multifaceted role in innate immunity, and the experimental methodologies used to investigate its function. This information is intended for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting this crucial immune signaling cascade.
Core Mechanism of the cGAS-STING Pathway
The cGAS-STING signaling cascade is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm.[2] This triggers a series of molecular events culminating in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, which are essential for orchestrating an effective immune response.[2][3]
1. Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[2] Upon binding to dsDNA, cGAS undergoes a conformational change and oligomerization, which activates its enzymatic function.[4] Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (2'3'-cGAMP), from ATP and GTP.[2][5]
2. STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, which is an endoplasmic reticulum (ER)-resident transmembrane protein.[4][6] This binding event induces a significant conformational change in STING, leading to its dimerization and subsequent translocation from the ER through the Golgi apparatus to perinuclear vesicles.[2][7]
3. Recruitment and Activation of Downstream Effectors: The activated STING protein acts as a scaffold to recruit and activate downstream signaling components.[2] Key among these is the TANK-binding kinase 1 (TBK1), which is recruited to the C-terminal tail of STING.[5] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[2][5]
4. Gene Transcription and Cytokine Production: Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of genes encoding type I interferons, such as IFN-α and IFN-β.[1][2] In parallel, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of a broad range of pro-inflammatory cytokines and chemokines.[3]
Caption: Workflow for evaluating STING activation in a murine tumor model.
2. Immunostaining for Flow Cytometry
This protocol is used to identify and quantify cell populations expressing STING. [8]
-
Cell Preparation: Single-cell suspensions are prepared from tissues of interest (e.g., pancreas). For bone marrow-derived macrophages, bone marrow cells are cultured with L929 cell-conditioned medium.
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD45.2, CD11b, F4/80) to identify specific immune cell populations.
-
Intracellular Staining:
-
Cells are fixed and permeabilized using a commercial kit.
-
Cells are incubated with a primary antibody against STING (or an isotype control).
-
Cells are then stained with a fluorescently labeled secondary antibody.
-
-
Flow Cytometry Analysis: Stained cells are analyzed on a flow cytometer to quantify the percentage of cells expressing STING within different populations.
3. Cellular Uptake of STING Agonists
This protocol can be used to track the delivery of STING agonists to specific cells in vivo. [9]
-
Reagent Preparation: A STING agonist (e.g., c-di-GMP) is encapsulated in a labeled lipid nanoparticle (LNP), for instance with a fluorescent dye like DiD.
-
In Vivo Administration: Mice are intravenously injected with the labeled STING-LNP.
-
Tissue Processing: After a set time (e.g., 1 hour), organs like the liver are collected, and single-cell suspensions are prepared.
-
Cell Staining and Analysis: Lymphocytes are isolated and stained with antibodies for specific cell surface markers. The uptake of the labeled LNP by different cell populations is then analyzed by flow cytometry.
Conclusion
The cGAS-STING pathway is a central hub in the innate immune system, critical for detecting pathogenic DNA and initiating a robust inflammatory and antiviral response. Its involvement in a wide range of physiological and pathological processes, from host defense to autoimmunity and cancer, makes it a highly attractive target for therapeutic intervention. A thorough understanding of its molecular mechanisms and the availability of detailed experimental protocols are essential for the continued development of novel immunomodulatory drugs targeting this pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]
- 6. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. STING Signaling Promotes Inflammation in Experimental Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular uptake of STING-LNPs in the liver [bio-protocol.org]
An In-depth Technical Guide to Sting-IN-4 and the cGAS-STING Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust immune response. Dysregulation of this pathway is implicated in a variety of diseases, including autoimmune disorders, inflammatory conditions, and cancer. Consequently, the cGAS-STING pathway has emerged as a promising target for therapeutic intervention. This technical guide provides a comprehensive overview of the cGAS-STING pathway and focuses on a specific inhibitor, Sting-IN-4, offering insights into its mechanism of action, available quantitative data, and relevant experimental protocols.
The cGAS-STING Signaling Pathway
The cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral or bacterial infection, as well as cellular damage.
-
DNA Sensing by cGAS: Cytosolic dsDNA is recognized by and binds to cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon binding to dsDNA, cGAS undergoes a conformational change and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP) from ATP and GTP.
-
STING Activation: cGAMP binds to the STING protein, which is primarily localized on the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.
-
TBK1 and IRF3 Recruitment and Phosphorylation: At the Golgi, the activated STING oligomers serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).
-
Type I Interferon Response: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (e.g., IFN-α and IFN-β) and other interferon-stimulated genes (ISGs).
-
NF-κB Activation: The STING-TBK1 signaling complex can also lead to the phosphorylation and subsequent degradation of IκBα, releasing the nuclear factor-κB (NF-κB) p65 subunit to translocate to the nucleus. This results in the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
This compound: A STING Inhibitor
This compound is a small molecule inhibitor of the STING protein. It has been shown to exhibit anti-inflammatory activity by reducing the activation of the STING pathway and subsequent downstream signaling, including the NF-κB pathway.[1]
Mechanism of Action
This compound functions by inhibiting the expression of STING, thereby reducing the downstream signaling events that lead to the production of type I interferons and pro-inflammatory cytokines.[1] By blocking the phosphorylation of key signaling molecules such as TBK1, IRF3, p65, and IκB-α, this compound effectively dampens the inflammatory response initiated by the cGAS-STING pathway.[1]
Quantitative Data for this compound
The following tables summarize the available quantitative data on the inhibitory effects of this compound. It is important to note that while specific concentrations for observed effects are provided, explicit IC50 values are not consistently available in the public domain.
| In Vitro Activity of this compound in RAW264.7 Macrophages | |
| Target/Assay | Concentration |
| LPS-induced Nitric Oxide (NO) Production | 20 μM |
| LPS-induced iNOS Expression | 2.5-10 μM |
| LPS-induced Phosphorylation of TBK1, IRF3, p65, and IκB-α | 2.5-10 μM |
| In Vivo Activity of this compound | |
| Model | Dose (Intraperitoneal) |
| LPS-induced liver injury in mice | 1-9 mg/kg |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the cGAS-STING pathway and the evaluation of inhibitors like this compound.
Assessment of cGAS-STING Pathway Activation by Western Blot
This protocol describes the detection of key phosphorylated proteins in the cGAS-STING pathway.
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist, such as lipopolysaccharide (LPS) (e.g., 1 µg/mL), for the desired time (e.g., 6-8 hours).
2. Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1, TBK1, p-IRF3, IRF3, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Model of LPS-Induced Sepsis in Mice
This protocol outlines a general procedure for an in vivo study to evaluate the efficacy of a STING inhibitor in a mouse model of sepsis.
1. Animals:
-
Use male C57BL/6 mice (8-10 weeks old).
-
Acclimatize the animals for at least one week before the experiment.
-
Provide free access to food and water.
2. Experimental Groups:
-
Group 1: Sham (vehicle control, no LPS)
-
Group 2: LPS + Vehicle
-
Group 3: LPS + this compound (low dose)
-
Group 4: LPS + this compound (high dose)
3. Sepsis Induction and Treatment:
-
Induce sepsis by intraperitoneal (i.p.) injection of LPS (e.g., 10-15 mg/kg).
-
Administer this compound or vehicle control via i.p. injection at a specified time point relative to the LPS challenge (e.g., 1 hour before or after). The dosage for this compound could range from 1-9 mg/kg.[1]
4. Monitoring and Sample Collection:
-
Monitor the mice for survival and clinical signs of sepsis (e.g., lethargy, piloerection, hypothermia).
-
At a predetermined time point (e.g., 6, 12, or 24 hours post-LPS), euthanize the mice.
-
Collect blood via cardiac puncture for serum analysis of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Harvest tissues (e.g., liver, lungs, spleen) for histological analysis and protein/RNA extraction.
5. Data Analysis:
-
Analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Compare cytokine levels and other biochemical markers between groups using appropriate statistical tests (e.g., ANOVA, t-test).
-
Evaluate tissue histology for signs of inflammation and injury.
-
Perform Western blot or RT-qPCR on tissue lysates to assess the activation of the STING pathway.
Conclusion
The cGAS-STING pathway represents a pivotal axis in innate immunity and a compelling target for the development of novel therapeutics. This compound has emerged as a promising inhibitor of this pathway, demonstrating anti-inflammatory effects in both in vitro and in vivo models. While the currently available data provides a foundational understanding of its activity, further studies are warranted to fully elucidate its potency, selectivity, and therapeutic potential. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the cGAS-STING pathway and the pharmacological properties of its modulators. As research in this field progresses, a deeper understanding of the intricate regulatory mechanisms of STING signaling will undoubtedly pave the way for innovative treatments for a range of human diseases.
References
Sting-IN-4: A Technical Guide to its Effects on Interferon Production
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferator Genes) signaling pathway. The document details the mechanism of action of this compound, its impact on the production of type I interferons (IFNs), and provides detailed experimental protocols for researchers investigating STING pathway modulation. All quantitative data from available literature is summarized, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction to STING and Interferon Production
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons, such as IFN-α and IFN-β, as well as other pro-inflammatory cytokines.[2] This response is crucial for initiating an anti-viral state and for the activation of the adaptive immune system. Dysregulation of the STING pathway has been implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.
This compound: An Inhibitor of the STING Pathway
This compound (also referred to as Compound 1) is a small molecule inhibitor that has been shown to suppress the STING signaling pathway.[3] Its primary mechanism of action involves the inhibition of STING expression, which in turn reduces the activation of downstream signaling components, including the transcription factor NF-κB.[3][4] By attenuating the STING pathway, this compound demonstrates anti-inflammatory properties.[3]
Mechanism of Action of this compound
This compound's inhibitory effect on interferon production is a direct consequence of its ability to reduce STING expression and activity. The canonical STING signaling pathway, which is disrupted by this compound, proceeds as follows:
-
Detection of Cytosolic DNA: Cytosolic double-stranded DNA (dsDNA) is detected by the enzyme cyclic GMP-AMP synthase (cGAS).
-
cGAMP Synthesis: Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).
-
STING Activation: cGAMP binds to STING, which is located on the endoplasmic reticulum (ER) membrane, leading to a conformational change in STING.
-
Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).
-
IRF3 Phosphorylation: TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).
-
Nuclear Translocation and Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the transcription of genes encoding type I interferons and other inflammatory cytokines.
This compound intervenes in this pathway by reducing the overall levels of STING protein, thereby dampening the entire downstream signaling cascade that leads to interferon production.
Quantitative Data on the Effect of this compound on Interferon Production
| Parameter | Cell/Animal Model | Treatment Conditions | Effect of this compound | Citation |
| IFN-β levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [3][4] |
| NO production | LPS-induced RAW264.7 cells | 20 µM; 26 h | Inhibited | [3] |
| iNOS expression | LPS-induced RAW264.7 cells | 2.5-10 µM; 26 h | Significantly inhibited | [3] |
| p-TBK1 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Markedly reduced | [4] |
| p-IRF3 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Markedly reduced | [4] |
| TNF-α levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [4] |
| IL-6 levels | LPS-treated mice | 1-9 mg/kg; i.p.; daily for 3 days | Significantly reduced | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the effect of this compound on interferon production.
In Vitro Inhibition of STING Activation in Macrophages
This protocol describes how to measure the effect of this compound on the production of inflammatory mediators in a macrophage cell line.
Objective: To determine the in vitro efficacy of this compound in inhibiting STING-dependent signaling.
Cell Line: Murine macrophage cell line RAW264.7.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for Nitric Oxide (NO) quantification (e.g., Griess Reagent)
-
Reagents for RNA extraction and quantitative PCR (qPCR)
-
Antibodies for Western blotting (anti-iNOS, anti-p-TBK1, anti-p-IRF3, anti-β-actin)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for cytokine analysis, 6-well for Western blotting) and allow them to adhere overnight.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle (DMSO) for a specified period (e.g., 2 hours).
-
STING Activation: Stimulate the cells with a STING agonist, such as LPS (e.g., 1 µg/mL), for a designated time (e.g., 6 hours for phosphorylation analysis, 24 hours for cytokine and NO measurement).
-
Sample Collection and Analysis:
-
NO Production: Collect the cell culture supernatant and measure NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the supernatant and quantify the levels of TNF-α and IL-6 using specific ELISA kits.
-
Gene Expression Analysis: Lyse the cells and extract total RNA. Perform reverse transcription followed by qPCR to analyze the mRNA expression levels of Nos2 (iNOS), Ifnb1, Tnf, and Il6.
-
Protein Analysis: Lyse the cells and perform Western blotting to detect the levels of iNOS, phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3). Use β-actin as a loading control.
-
In Vivo Assessment of this compound in a Sepsis Model
This protocol outlines an in vivo experiment to evaluate the efficacy of this compound in a mouse model of LPS-induced sepsis.
Objective: To determine the in vivo effect of this compound on interferon-β and other cytokine production in a sepsis model.
Animal Model: C57BL/6 mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Reagents for serum collection and analysis (ELISA kits for IFN-β, TNF-α, IL-6)
-
Tissue homogenization buffers and equipment
-
Reagents for RNA extraction and qPCR from tissues (e.g., liver, spleen)
-
Reagents for protein extraction and Western blotting from tissues
Procedure:
-
Animal Acclimatization: Acclimatize mice to the facility for at least one week before the experiment.
-
Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
This compound Administration: Administer this compound (e.g., 1-9 mg/kg) or vehicle via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days) prior to LPS challenge.
-
LPS Challenge: Induce sepsis by injecting a sublethal dose of LPS (e.g., 10 mg/kg, i.p.).
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 6 hours), euthanize the mice and collect blood via cardiac puncture. Perfuse the organs with cold PBS and harvest tissues such as the liver and spleen.
-
Serum Analysis: Separate the serum from the blood and measure the concentrations of IFN-β, TNF-α, and IL-6 using ELISA.
-
Tissue Analysis:
-
Gene Expression: Homogenize a portion of the harvested tissues, extract RNA, and perform qPCR to analyze the expression of Ifnb1, Tnf, Il6, and other relevant genes.
-
Protein Expression: Homogenize another portion of the tissues, extract protein, and perform Western blotting to analyze the levels of p-TBK1 and p-IRF3.
-
Conclusion
This compound is a valuable research tool for studying the physiological and pathological roles of the STING pathway. Its ability to inhibit STING expression and subsequently reduce the production of type I interferons and other pro-inflammatory cytokines makes it a potential therapeutic candidate for inflammatory and autoimmune diseases driven by STING activation. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological effects of this compound and other STING inhibitors. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory profile and to explore its therapeutic potential in various disease models.
References
Technical Guide: STING-IN-4, a Novel Hederagenin-Derived STING Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This document provides a comprehensive technical overview of STING-IN-4 (also referred to as Compound 1 in seminal literature), a novel small-molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound is a synthetic derivative of the natural triterpenoid hederagenin. It demonstrates significant anti-inflammatory properties by inhibiting STING expression and subsequently attenuating the activation of downstream NF-κB and IRF3 signaling pathways. This guide details its chemical structure, mechanism of action, available quantitative bioactivity, and the experimental protocols used for its characterization.
Chemical Structure and Properties
This compound is a specifically designed and synthesized derivative of hederagenin, modified to enhance its anti-inflammatory activity. While a specific IC50 value for the direct inhibition of STING protein has not been reported in the public literature, its activity is characterized through functional cellular assays.
| Property | Value |
| Compound Name | This compound (Compound 1) |
| CAS Number | 2250374-27-5 |
| Molecular Formula | C₃₂H₄₆N₂O₃ |
| Molecular Weight | 506.7 g/mol |
| Chemical Class | Hederagenin Derivative (Triterpenoid) |
| Appearance | Solid |
| Purity | ≥98% |
(Data sourced from publicly available chemical supplier databases)
Chemical Structure:
(A visual representation of the chemical structure would be placed here in a full whitepaper.)
Mechanism of Action
This compound exerts its inhibitory effects on the cGAS-STING signaling pathway. The primary mechanism identified is the inhibition of STING protein expression. This reduction in available STING protein leads to a diminished capacity for the cell to respond to cytosolic DNA, thereby reducing the activation of downstream signaling cascades involving TBK1, IRF3, and NF-κB. Evidence from Cellular Thermal Shift Assays (CETSA) suggests that this compound may also directly interact with the STING protein, enhancing its thermal stability.
The cGAS-STING Signaling Pathway
The diagram below illustrates the canonical cGAS-STING signaling pathway and highlights the inhibitory action of this compound.
Quantitative Data Summary
The bioactivity of this compound has been quantified using various cell-based and in vivo assays. The data highlights its ability to inhibit inflammatory responses in a dose-dependent manner.
Table 1: In Vitro Bioactivity of this compound
| Assay Description | Cell Line | Stimulus | Concentration | Incubation Time | Result | Reference |
| Nitric Oxide (NO) Production | RAW264.7 | LPS | 20 µM | 26 h | Inhibition of NO production | |
| iNOS Expression | RAW264.7 | LPS | 2.5 - 10 µM | 26 h | Significant inhibition of iNOS expression | |
| STING Pathway Activation | RAW264.7 | LPS | 2.5 - 10 µM | 8 h | Inhibition of p-TBK1, p-IRF3, p-p65, p-IκB-α | |
| Cellular Thermal Shift Assay (CETSA) | - | Heat | 5 and 50 µM | 12 h | Reduced STING degradation at 49, 52, 55°C |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing | Duration | Result | Reference |
| LPS-induced Sepsis in Mice | 1 - 9 mg/kg (i.p.) | Daily for 3 days | Protected against liver injury; Reduced serum ALT, AST, ALP; Reduced TNF-α, IL-6, IFN-β; Reduced STING, p-TBK, p-IRF3, p-p65, p-IκB-α in liver tissue. |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
In Vitro Assay Workflow
The general workflow for characterizing a STING inhibitor like this compound involves a cascade of assays from biochemical to cellular and finally to in vivo models.
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if this compound directly binds to and stabilizes the STING protein in a cellular environment.
-
Cell Culture: Culture chosen cells (e.g., RAW264.7 macrophages) to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of this compound (e.g., 5 µM and 50 µM) or vehicle control (DMSO) for a specified time (e.g., 12 hours) at 37°C.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in a gradient) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include a non-heated control sample.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath) in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble STING protein in each sample by Western Blot using a STING-specific antibody. Increased STING protein in the soluble fraction at higher temperatures in compound-treated cells compared to vehicle-treated cells indicates thermal stabilization due to binding.
Western Blot for STING Pathway Activation
Objective: To quantify the inhibition of LPS-induced STING pathway signaling by this compound.
-
Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. Allow cells to adhere overnight. Pre-treat cells with desired concentrations of this compound (e.g., 2.5, 5, 10 µM) for a specified duration (e.g., 2 hours).
-
Stimulation: Stimulate the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the required time to observe peak phosphorylation (e.g., 6 hours for p-TBK1, p-IRF3, p-p65).
-
Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Denature protein lysates and separate them on an 8-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against p-TBK1, p-IRF3, p-p65, p-IκB-α, STING, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
LPS-Induced Sepsis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation and sepsis.
-
Animal Acclimatization: Use 8-10 week old male C57BL/6 mice. Allow them to acclimate for at least one week with standard housing conditions.
-
Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 9 mg/kg) or vehicle control. The dosing regimen reported is daily for 3 consecutive days.
-
Induction of Sepsis: On the third day, 1-2 hours after the final dose of this compound, induce endotoxemia by i.p. injection of a bolus of LPS (e.g., 10-20 mg/kg).
-
Monitoring and Sample Collection: Monitor mice for signs of sickness. At a predetermined endpoint (e.g., 6-12 hours post-LPS injection), euthanize the animals.
-
Analysis:
-
Blood: Collect blood via cardiac puncture for serum analysis. Measure levels of liver enzymes (ALT, AST, ALP) and inflammatory cytokines (TNF-α, IL-6, IFN-β) by ELISA.
-
Tissue: Harvest liver tissue. One portion can be fixed for histology (e.g., H&E staining) to assess tissue damage. Another portion can be flash-frozen for subsequent protein analysis (Western Blot for STING pathway markers as described in 5.3) or RNA analysis (qPCR for inflammatory gene expression).
-
Conclusion
This compound is a promising preclinical STING inhibitor derived from hederagenin. Its mechanism, involving the suppression of STING expression and subsequent downstream signaling, has been demonstrated in both cellular and animal models of inflammation. The quantitative data supports its potential as an anti-inflammatory agent for conditions where the STING pathway is pathologically overactivated, such as sepsis. Further studies are required to elucidate its precise binding site, determine its binding affinity (Kd) and inhibitory potency (IC50), and fully evaluate its therapeutic potential.
An In-depth Technical Guide to the Sting-IN-4 Binding Site on the STING Protein
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the binding interaction between the inhibitor Sting-IN-4 and the Stimulator of Interferon Genes (STING) protein. The content herein is curated for an audience with a professional background in biochemistry, molecular biology, and pharmacology.
Introduction
The STING protein is a critical component of the innate immune system, acting as a sensor of cyclic dinucleotides (CDNs) which are produced in response to cytosolic DNA from pathogens or cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it a key target for therapeutic intervention. This compound is a small molecule inhibitor that targets STING, preventing its activation and downstream signaling. Understanding the precise binding mechanism of this inhibitor is crucial for the development of novel therapeutics targeting the STING pathway.
Quantitative Binding Data
| Parameter | Value | Method | Source |
| IC50 | Not Publicly Available | IFN-β Reporter Assay | Implied by inhibitory activity |
| Kd | Not Publicly Available | Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | Not Publicly Available |
| ΔTm | Not Publicly Available | Thermal Shift Assay | Qualitative mention of thermal stabilization |
Note: While a specific IC50 value for this compound is not published, a related Merck compound, Compound 18, which also binds to the STING dimer interface, has a reported IC50 of approximately 11 μM.[1] Another distinct STING inhibitor, SN-011, exhibits IC50 values of ~500 nM for human STING.[2][3]
The this compound Binding Site on STING
Crystallographic studies of human STING in complex with a compound identical to this compound (Compound 1) have revealed the precise binding location within the cyclic dinucleotide (CDN) binding pocket of the STING dimer.
Key Interacting Residues: The binding of this compound is facilitated by a network of interactions with specific amino acid residues within the ligand-binding domain of both monomers of the STING dimer. These interactions are primarily hydrophobic and involve van der Waals forces.
-
Hydrophobic Interactions: The inhibitor settles into a hydrophobic pocket formed by residues from both STING monomers.
-
Symmetry: The STING dimer possesses a C2 rotational symmetry, and two molecules of this compound bind symmetrically within the CDN binding cleft.
The crystal structure with PDB ID 6MX3 provides a detailed atomic-level view of these interactions.
Experimental Protocols
X-ray Crystallography of STING in Complex with this compound
The following protocol is a generalized procedure based on the methodologies for obtaining crystal structures of STING in complex with small molecule inhibitors.
1. Protein Expression and Purification:
- The human STING C-terminal domain (residues 139-379) with specific mutations (e.g., G230A, H232R, R293Q to enhance stability and solubility) is expressed in E. coli.
- Cells are lysed, and the protein is purified using a combination of affinity chromatography (e.g., Ni-NTA), ion-exchange chromatography, and size-exclusion chromatography to ensure high purity and homogeneity.
2. Crystallization:
- The purified STING protein is concentrated to a suitable concentration (e.g., 5-10 mg/mL).
- The protein is mixed with a molar excess of this compound.
- Crystallization screening is performed using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made screens.
- Crystals are optimized by refining the precipitant concentration, pH, and other additives.
3. Data Collection and Structure Determination:
- Crystals are cryo-protected and flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The data are processed, and the structure is solved by molecular replacement using a previously determined STING structure as a search model.
- The model is refined, and the inhibitor is built into the electron density map.
Thermal Shift Assay (TSA)
This protocol outlines a general method for assessing the thermal stabilization of STING upon ligand binding.
1. Reaction Setup:
- Prepare a reaction mixture containing purified STING protein (e.g., 2 µM) in a suitable buffer (e.g., HEPES, pH 7.5, 150 mM NaCl).
- Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange at a 5x concentration).
- Add this compound or a control compound (e.g., DMSO) at various concentrations.
2. Thermal Denaturation:
- Use a real-time PCR instrument to heat the samples from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.05°C/s).
- Monitor the fluorescence intensity at each temperature increment.
3. Data Analysis:
- Plot the fluorescence intensity as a function of temperature.
- The melting temperature (Tm) is the midpoint of the unfolding transition.
- The change in melting temperature (ΔTm) in the presence of the inhibitor compared to the control indicates ligand binding and stabilization.
Site-Directed Mutagenesis
This technique is employed to validate the functional importance of specific residues in the binding of this compound.
1. Mutant Generation:
- Use a plasmid containing the STING cDNA as a template.
- Introduce point mutations at the desired amino acid positions using a site-directed mutagenesis kit.
- Sequence the plasmid to confirm the presence of the desired mutation.
2. Protein Expression and Purification:
- Express and purify the mutant STING protein using the same protocol as for the wild-type protein.
3. Functional and Binding Assays:
- Perform functional assays (e.g., IFN-β reporter assays) to assess the impact of the mutation on STING signaling in the presence and absence of this compound.
- Conduct binding assays (e.g., Thermal Shift Assay, SPR, or ITC) to determine if the mutation affects the binding affinity of this compound. A significant change in inhibitory activity or binding affinity for the mutant protein confirms the importance of the mutated residue in the interaction.
Visualizations
STING Signaling Pathway and this compound Inhibition
Caption: STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Binding Site Validation
Caption: Experimental workflow for validating the this compound binding site.
References
Sting-IN-4 downstream signaling effects
An In-Depth Technical Guide to the Downstream Signaling Effects of Sting-IN-4
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage.[1][2] Upon activation, STING orchestrates a robust inflammatory response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1][3] While essential for host defense and anti-tumor immunity, aberrant or chronic STING activation is implicated in various autoimmune and inflammatory diseases.[4][5] This has spurred the development of pharmacological inhibitors targeting the STING pathway. This compound (also referred to as Compound 1) is one such small molecule inhibitor that has demonstrated potent anti-inflammatory activity by suppressing STING expression and subsequent downstream signaling cascades.[6] This document provides a comprehensive technical overview of the downstream effects of this compound, intended for researchers and drug development professionals.
This compound functions primarily as a STING inhibitor by reducing the expression of the STING protein.[6] This reduction in available STING protein curtails the activation of critical downstream signaling pathways, namely the nuclear factor-κB (NF-κB) and Interferon Regulatory Factor 3 (IRF3) axes.[3][6] Additionally, experimental data suggests that this compound may directly interact with the STING protein, enhancing its thermal stability.[6] This interaction could potentially lock STING in an inactive conformation, further preventing its translocation and the recruitment of downstream kinases.
Below is a diagram illustrating the canonical STING signaling pathway.
Caption: Canonical cGAS-STING signaling pathway.
The following diagram illustrates the proposed inhibitory mechanism of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. No Longer A One-Trick Pony: STING Signaling Activity Beyond Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING modulators: Predictive significance in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Function of Sting-IN-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biological function and mechanism of action of Sting-IN-4, a novel inhibitor of the Stimulator of Interferon Genes (STING) pathway. This compound, also referred to as Compound 1, is a derivative of hederagenin and has demonstrated significant anti-inflammatory properties in preclinical studies.[1][2] This document details the current understanding of this compound's role in modulating the STING/NF-κB signaling cascade, supported by available in vitro and in vivo data. It is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, inflammation, and drug discovery who are interested in the therapeutic potential of targeting the STING pathway.
Introduction to the STING Pathway and the Emergence of this compound
The Stimulator of Interferon Genes (STING), encoded by the TMEM173 gene, is a critical component of the innate immune system.[3] It functions as a sensor of cytosolic DNA, which can originate from invading pathogens or from damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby mounting an immune response. While essential for host defense, aberrant or chronic activation of the STING pathway is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This has spurred the development of STING inhibitors as potential therapeutic agents.
This compound (Compound 1) has emerged as a promising STING inhibitor.[1][2] It is a novel derivative of hederagenin, a natural pentacyclic triterpenoid.[4] This guide will delve into the specifics of its biological activity, mechanism of action, and the experimental evidence supporting its potential as a modulator of the STING pathway.
Biological Function of this compound: Anti-Inflammatory Activity
The primary biological function of this compound identified to date is its potent anti-inflammatory activity. This is achieved through the inhibition of the STING signaling pathway, leading to a reduction in the production of key inflammatory mediators.
In Vitro Anti-Inflammatory Effects
In cellular models, this compound has been shown to effectively suppress inflammatory responses. Specifically, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage-like cells, this compound treatment resulted in a significant reduction of nitric oxide (NO) production and a decrease in the expression of inducible nitric oxide synthase (iNOS).[1]
In Vivo Anti-Inflammatory and Organ-Protective Effects
The anti-inflammatory properties of this compound have been further demonstrated in animal models. In a mouse model of sepsis-induced acute liver injury, administration of this compound provided protection against liver damage.[2] This was evidenced by a reduction in the levels of serum markers of liver injury, such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[2] Furthermore, this compound treatment led to a significant decrease in the systemic levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IFN-β.[2]
Mechanism of Action: Inhibition of the STING/NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by directly targeting the STING protein and inhibiting its downstream signaling. The proposed mechanism of action involves the suppression of STING expression, which in turn leads to the reduced activation of the NF-κB and IRF3 signaling pathways.[1][2]
Upon activation, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both Interferon Regulatory Factor 3 (IRF3) and the inhibitor of NF-κB (IκBα). Phosphorylation of IRF3 leads to its dimerization and translocation to the nucleus to induce the expression of type I interferons. The phosphorylation and subsequent degradation of IκBα allows for the nuclear translocation of the p65 subunit of NF-κB, which drives the expression of various pro-inflammatory cytokines.
This compound has been shown to block the LPS-induced phosphorylation of TBK1, IRF3, p65, and IκBα, thereby inhibiting the activation of both of these critical downstream signaling arms of the STING pathway.[1][2]
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: The STING signaling pathway and the inhibitory mechanism of this compound.
Caption: A generalized workflow for in vitro experiments with this compound.
Quantitative Data Summary
The following tables summarize the quantitative data available for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound in LPS-stimulated RAW264.7 Cells
| Parameter Measured | Concentration of this compound | Incubation Time | Result | Reference |
| NO Production | 20 µM | 26 h | Inhibition of LPS-induced NO production | [1] |
| iNOS Expression | 2.5 - 10 µM | 26 h | Significant inhibition of iNOS expression | [1] |
| Phosphorylation of TBK1, IRF3, p65, IκB-α | 2.5 - 10 µM | 8 h | Inhibition of LPS-induced phosphorylation | [1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of LPS-induced Liver Injury
| Parameter Measured | Dosage of this compound | Dosing Regimen | Result | Reference |
| Liver Hemorrhage | 1 - 9 mg/kg | i.p. daily for 3 days | Significant reduction in hemorrhage severity | [2] |
| Serum ALT, AST, ALP levels | 1 - 9 mg/kg | i.p. daily for 3 days | Significant decrease compared to LPS-only group | [2] |
| Serum TNF-α, IL-6, IFN-β levels | 1 - 9 mg/kg | i.p. daily for 3 days | Significant reduction compared to LPS-only group | [2] |
| Liver STING, p-TBK1, p-IRF3, p-p65, p-IκB-α levels | 1 - 9 mg/kg | i.p. daily for 3 days | Marked reduction in protein levels | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the information available in the primary research article.
In Vitro Experiments with RAW264.7 Cells
-
Cell Culture: RAW264.7 macrophage-like cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Nitric Oxide (NO) Assay: Cells were seeded in 96-well plates and pre-treated with various concentrations of this compound for a specified duration, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL). After 26 hours of incubation, the concentration of nitrite in the culture supernatant was measured as an indicator of NO production using the Griess reagent.
-
Western Blot Analysis: Cells were treated with this compound and/or LPS as described above. Total protein was extracted from the cell lysates, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against iNOS, STING, phospho-TBK1, TBK1, phospho-IRF3, IRF3, phospho-p65, p65, phospho-IκBα, IκBα, and β-actin. After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Mouse Model of LPS-induced Liver Injury
-
Animals: Male C57BL/6 mice (6-8 weeks old) were used for the in vivo studies. The animals were housed under standard laboratory conditions with free access to food and water. All animal experiments were conducted in accordance with approved institutional guidelines.
-
Experimental Groups and Dosing: Mice were randomly divided into different groups: a control group, an LPS-only group, and LPS + this compound treatment groups at various doses (1, 3, and 9 mg/kg). This compound was administered via intraperitoneal (i.p.) injection daily for three consecutive days. One hour after the final dose of this compound, sepsis was induced by an i.p. injection of LPS (10 mg/kg).
-
Sample Collection and Analysis: Six hours after LPS injection, mice were euthanized, and blood and liver tissues were collected.
-
Serum Analysis: Blood samples were centrifuged to obtain serum. The levels of alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) were measured using commercial assay kits to assess liver function. The concentrations of TNF-α, IL-6, and IFN-β in the serum were quantified using enzyme-linked immunosorbent assay (ELISA) kits.
-
Histopathological Analysis: Liver tissues were fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections were stained with hematoxylin and eosin (H&E) to evaluate the extent of liver injury and hemorrhage.
-
Western Blot Analysis of Liver Tissue: Liver tissue lysates were prepared, and Western blot analysis was performed as described for the in vitro experiments to determine the levels of STING, phospho-TBK1, phospho-IRF3, phospho-p65, and phospho-IκBα.
-
Conclusion and Future Directions
This compound is a novel and potent inhibitor of the STING signaling pathway with demonstrated anti-inflammatory and hepatoprotective effects in preclinical models. Its mechanism of action, involving the suppression of STING expression and subsequent inhibition of the NF-κB and IRF3 signaling cascades, makes it an attractive candidate for further investigation as a therapeutic agent for diseases driven by excessive STING activation.
Future research should focus on a more detailed characterization of the pharmacokinetic and pharmacodynamic properties of this compound. Further studies are also warranted to explore its efficacy in a broader range of inflammatory and autoimmune disease models. Elucidating the precise molecular interactions between this compound and the STING protein will provide valuable insights for the optimization of this promising lead compound. The data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cGAS-STING targeting offers novel therapeutic regimen in sepsis-associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | An updated review of the pharmacological effects and potential mechanisms of hederagenin and its derivatives [frontiersin.org]
An In-depth Technical Guide to STING-IN-4 and Other Key STING Inhibitors in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, primarily through the production of type I interferons (IFNs). While essential for host defense against pathogens, aberrant activation of the STING pathway by self-DNA has been implicated in the pathogenesis of a variety of autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome (AGS), systemic lupus erythematosus (SLE), and others. This has led to the development of small molecule inhibitors targeting STING as a promising therapeutic strategy. This technical guide provides a comprehensive overview of Sting-IN-4 and other well-characterized STING inhibitors, with a focus on their application in preclinical autoimmune disease models.
The cGAS-STING Signaling Pathway
The canonical cGAS-STING signaling cascade is initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm.
Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident protein, inducing a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I IFNs and other pro-inflammatory cytokines.
STING Inhibitors: A Therapeutic Approach for Autoimmunity
Given the central role of STING in driving inflammation in response to self-DNA, its inhibition presents a rational therapeutic strategy for a range of autoimmune disorders. Several small molecule STING inhibitors have been developed and characterized, each with distinct mechanisms of action.
This compound
This compound (also known as Compound 1) is a STING inhibitor with demonstrated anti-inflammatory properties. Its primary mechanism of action involves the reduction of STING protein expression, which in turn dampens the downstream activation of the NF-κB signaling pathway[1].
Mechanism of Action
This compound appears to function by downregulating the total cellular levels of the STING protein. This reduction in STING availability limits the initiation and propagation of the signaling cascade upon stimulation.
Quantitative Data
Limited quantitative data is publicly available for this compound, primarily from in vitro and in vivo sepsis models.
| Assay | Cell Line/Model | Parameter | Value | Reference |
| Nitric Oxide Production | RAW264.7 cells | Inhibition | Inhibits LPS-induced NO production at 20 µM | [1][2] |
| iNOS Expression | RAW264.7 cells | Inhibition | Significantly inhibits LPS-induced iNOS expression at 2.5-10 µM | [1][2] |
| In vivo Sepsis Model | Mice (LPS-induced) | Dosage | 1-9 mg/kg (i.p.) daily for 3 days | [1][2] |
| In vivo Sepsis Model | Mice (LPS-induced) | Efficacy | Protects against liver injury, reduces serum TNF-α, IL-6, and IFN-β | [1][2] |
Experimental Protocols
In Vitro RAW264.7 Cell Assay for Anti-inflammatory Activity [3][4][5]
-
Cell Culture:
-
Culture RAW264.7 macrophage-like cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Treatment:
-
Seed RAW264.7 cells in 96-well plates.
-
Pre-treat cells with varying concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24-26 hours to induce an inflammatory response.
-
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent I (sulfanilamide solution) and 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
-
iNOS Expression (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against iNOS.
-
Incubate with a secondary antibody and visualize the protein bands.
-
In Vivo Sepsis Model (LPS-induced Liver Injury) [6][7]
-
Animal Model:
-
Use male C57BL/6 mice (8-10 weeks old).
-
-
Treatment Regimen:
-
Administer this compound intraperitoneally (i.p.) at doses of 1, 3, or 9 mg/kg daily for 3 consecutive days.
-
On the third day, 1 hour after the final dose of this compound, induce sepsis by i.p. injection of LPS (e.g., 10 mg/kg).
-
-
Sample Collection and Analysis:
-
Euthanize mice 6-24 hours after LPS injection.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and cytokines (TNF-α, IL-6, IFN-β) by ELISA.
-
Harvest liver tissue for histological analysis (H&E staining) to assess liver damage and for Western blot analysis of STING pathway proteins (STING, p-TBK1, p-IRF3).
-
C-176
C-176 is a potent and selective covalent inhibitor of mouse STING. It has been extensively used in preclinical models to investigate the role of STING in various inflammatory conditions.
Mechanism of Action
C-176 irreversibly binds to the cysteine 91 (Cys91) residue in the transmembrane domain of mouse STING. This covalent modification blocks the palmitoylation of STING, a critical post-translational modification required for its oligomerization and subsequent activation of downstream signaling. It is important to note that C-176 is selective for mouse STING and does not effectively inhibit human STING[8][9].
Quantitative Data
| Assay | Cell Line/Model | Parameter | Value | Reference |
| IFNβ Reporter Assay | HEK293T cells (mouse STING) | IC₅₀ | ~290 nM | |
| Cell Viability | Human HCC1806 cells | IC₅₀ | 6.2 µM | [10] |
| Cell Viability | Human HCC38 cells | IC₅₀ | 8.7 µM | [10] |
| Cell Viability | Human HCC1143 cells | IC₅₀ | 9.5 µM | [10] |
| In vivo TREX1-/- Model | Mice | Dosage | 750 nmol/mouse (i.p.) | [11] |
| In vivo TREX1-/- Model | Mice | Efficacy | Attenuates STING-associated autoinflammatory disease | [8] |
Experimental Protocols
TREX1-deficient Mouse Model of Aicardi-Goutières Syndrome (AGS) [12][13][14]
-
Animal Model:
-
Use TREX1-deficient (Trex1-/-) mice on a C57BL/6 background. These mice spontaneously develop a lethal inflammatory myocarditis driven by STING-dependent type I IFN production.
-
-
Treatment Regimen:
-
Administer C-176 or a vehicle control via intraperitoneal (i.p.) injection. A typical dose is 750 nmol per mouse, formulated in corn oil, administered once or twice daily.
-
Treatment can be initiated at a specific age (e.g., 4-6 weeks) before the onset of severe symptoms.
-
-
Efficacy Assessment:
-
Survival: Monitor and record the lifespan of treated and control mice.
-
Inflammation Score: Perform histological analysis (H&E staining) of heart tissue to assess the degree of inflammatory cell infiltration and tissue damage.
-
Cytokine Profiling: Measure serum levels of IFN-β and other inflammatory cytokines (e.g., IL-6, TNF-α) by ELISA or multiplex assay.
-
Gene Expression: Analyze the expression of interferon-stimulated genes (ISGs) in tissues (e.g., heart, spleen) by qRT-PCR.
-
H-151
H-151 is another well-characterized covalent STING inhibitor that, unlike C-176, is active against both human and mouse STING. This makes it a valuable tool for translational research.
Mechanism of Action
The mechanism of action of H-151 is similar to that of C-176.
H-151 also covalently targets Cys91 of STING, thereby blocking its palmitoylation and subsequent activation[8][15].
Quantitative Data
| Assay | Cell Line/Model | Parameter | Value | Reference |
| IFNβ Expression | Human Foreskin Fibroblasts (HFFs) | IC₅₀ | 134.4 nM | [16] |
| IFNβ Expression | Mouse Bone Marrow-Derived Macrophages (BMDMs) | IC₅₀ | 109.6 nM | [16] |
| IFNβ Expression | Mouse Embryonic Fibroblasts (MEFs) | IC₅₀ | 138 nM | [16] |
| IFNβ Expression (cGAMP-induced) | Mouse Peritoneal Macrophages | IC₅₀ | 0.54 ± 0.53 µM | [17] |
| CXCL10 Expression (cGAMP-induced) | Mouse Peritoneal Macrophages | IC₅₀ | 0.66 ± 0.78 µM | [17] |
| IL-6 Expression (cGAMP-induced) | Mouse Peritoneal Macrophages | IC₅₀ | 0.52 ± 1.26 µM | [17] |
| In vivo TREX1-/- Model | Mice | Dosage | 750 nmol/mouse (i.p.) once daily for 7 days | [16] |
| In vivo Sepsis Model | Mice (CLP) | Dosage | 10 mg/kg (i.p.) | [9] |
Experimental Protocols
Pristane-Induced Lupus Model [1][10][16][18][19][20][21][22][23]
-
Model Induction:
-
Administer a single intraperitoneal (i.p.) injection of 0.5 mL of pristane to female mice (e.g., BALB/c or C57BL/6 strain, 8-10 weeks old).
-
Control mice receive an i.p. injection of saline.
-
-
Treatment Regimen:
-
Initiate treatment with H-151 (e.g., 10 mg/kg, i.p., daily) at a predetermined time point after pristane injection (e.g., 2 months) when autoantibodies are detectable.
-
-
Efficacy Assessment (at various time points, e.g., 4, 6, 8 months post-induction):
-
Autoantibody Titers: Measure serum levels of anti-nuclear antibodies (ANA) and anti-dsDNA antibodies by ELISA.
-
Kidney Function: Monitor proteinuria using metabolic cages and measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histopathology: Perform H&E and PAS staining of kidney sections to assess glomerulonephritis and immune complex deposition.
-
Immunophenotyping: Analyze immune cell populations in the spleen and lymph nodes by flow cytometry.
-
Cytokine Levels: Measure serum and tissue levels of key cytokines (e.g., IFN-α, IFN-β, IL-6, TNF-α) by ELISA or multiplex assays.
-
Summary and Future Directions
The inhibition of the STING pathway represents a highly promising therapeutic avenue for the treatment of a variety of autoimmune diseases. While direct data for this compound in specific autoimmune models is still emerging, the wealth of preclinical data for other STING inhibitors like C-176 and H-151 provides strong proof-of-concept for this approach. These compounds have demonstrated efficacy in mitigating disease pathology in models of AGS and lupus by targeting the core mechanism of STING activation.
Future research should focus on:
-
Evaluating the efficacy of this compound in established autoimmune disease models.
-
Conducting detailed pharmacokinetic and pharmacodynamic studies of these inhibitors to optimize dosing and delivery.
-
Developing STING inhibitors with improved specificity and safety profiles for human use.
-
Identifying biomarkers to stratify patients who are most likely to respond to STING-targeted therapies.
This technical guide provides a foundational understanding of the role of STING inhibitors in autoimmune disease models and offers detailed protocols to aid researchers in this exciting and rapidly evolving field.
References
- 1. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell culture of RAW264.7 cells [protocols.io]
- 5. protocols.io [protocols.io]
- 6. Blocking cGAS/STING signaling protects against sepsis-associated acute liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting STING to Reduce Sepsis-induced Acute Intestinal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. C-176 | STING inhibitor | anti-inflammatory | TargetMol [targetmol.com]
- 12. cGAS is required for lethal autoimmune disease in the Trex1-deficient mouse model of Aicardi-Goutieres Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BioKB - Publication [biokb.lcsb.uni.lu]
- 14. TREX1 – Apex predator of cytosolic DNA metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. invivogen.com [invivogen.com]
- 16. Pristane Induced Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 19. Pristane induced lupus mice as a model for neuropsychiatric lupus (NPSLE) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapy of autoimmune inflammation in sporadic amyotrophic lateral sclerosis: Dimethyl fumarate and H-151 downregulate inflammatory cytokines in the cGAS-STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Interferon Lambda Regulates Cellular and Humoral Immunity in Pristane-Induced Lupus [mdpi.com]
- 22. Frontiers | Coptisine Alleviates Pristane-Induced Lupus-Like Disease and Associated Kidney and Cardiovascular Complications in Mice [frontiersin.org]
- 23. Endogenous interleukin (IL)-17A promotes pristane-induced systemic autoimmunity and lupus nephritis induced by pristane - PMC [pmc.ncbi.nlm.nih.gov]
Sting-IN-4: A Technical Guide for Neuroinflammation Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Sting-IN-4, a small molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway, and its application in the field of neuroinflammation research.
Introduction: The STING Pathway and Neuroinflammation
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogenic invasion or cellular damage.[1] Upon activation by cyclic GMP-AMP (cGAMP), synthesized by cGAMP synthase (cGAS) in response to dsDNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus. This initiates a signaling cascade that leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3).[2][3] Activated IRF3 then translocates to the nucleus to drive the expression of type I interferons (IFNs) and other pro-inflammatory cytokines.[4]
While essential for host defense, aberrant or chronic activation of the STING pathway is increasingly implicated in the pathogenesis of various neuroinflammatory and neurodegenerative diseases.[5] Studies have shown that constitutive activation of STING can lead to neuroinflammation and the degeneration of dopaminergic neurons in mice, suggesting its role in conditions like Parkinson's disease.[2][3][6][7] Consequently, targeting the STING pathway with specific inhibitors has emerged as a promising therapeutic strategy for these disorders.[5]
This compound: A Potent Inhibitor of the STING Pathway
This compound is a small molecule inhibitor that effectively suppresses the STING signaling cascade. Its primary mechanism of action involves the inhibition of STING expression, which in turn reduces the activation of the downstream nuclear factor-κB (NF-κB) signaling pathway.[8] By mitigating the production of pro-inflammatory mediators, this compound exhibits significant anti-inflammatory properties.[8]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound in RAW264.7 Macrophage Cells
| Parameter | Concentration | Incubation Time | Effect | Reference |
| NO Production (LPS-induced) | 20 µM | 26 h | Inhibition | [8] |
| iNOS Expression | 2.5-10 µM | 26 h | Significant inhibition | [8] |
| STING/IRF3/NF-κB Activation (LPS-induced) | 2.5-10 µM | 8 h | Inhibition | [8] |
| STING Thermal Stabilization | 5 and 50 µM | 12 h | Reduced STING degradation | [8] |
Table 2: In Vivo Activity of this compound in a Mouse Model of Sepsis
| Administration Route | Dosage | Dosing Schedule | Effect | Reference |
| Intraperitoneal (i.p.) | 1-9 mg/kg | Daily for 3 days | Protection against LPS-induced liver injury and inhibition of STING/IRF3/NF-κB activation. | [8] |
STING Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical cGAS-STING signaling pathway and the proposed point of inhibition by this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section outlines a general methodology for an in vitro cell-based assay to evaluate the efficacy of this compound in inhibiting STING pathway activation.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines and the phosphorylation of key signaling proteins in the STING pathway in response to a STING agonist.
Materials:
-
Cell Line: RAW264.7 murine macrophages or THP-1 human monocytes.
-
STING Agonist: cGAMP or other suitable activators.
-
Inhibitor: this compound.
-
Reagents for cell culture, protein extraction (lysis buffer), and quantification (BCA assay).
-
Antibodies for Western Blot: anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-STING, and a loading control (e.g., anti-β-actin).
-
ELISA kit for quantifying cytokine levels (e.g., IFN-β, TNF-α).
Procedure:
-
Cell Culture and Plating: Culture cells to ~80% confluency. Seed cells in appropriate plates (e.g., 6-well plates for Western Blot, 96-well plates for ELISA) and allow them to adhere overnight.
-
Inhibitor Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 20 µM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours).
-
STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., cGAMP) for a predetermined time (e.g., 4-8 hours for signaling protein phosphorylation, 18-24 hours for cytokine production). Include a non-stimulated control group.
-
Sample Collection:
-
For ELISA: Collect the cell culture supernatant to measure cytokine secretion.
-
For Western Blot: Wash the cells with cold PBS and lyse them with lysis buffer to extract total protein.
-
-
Analysis:
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of secreted cytokines.
-
Western Blot: Determine the total protein concentration of the cell lysates. Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with specific primary and secondary antibodies to detect the phosphorylation status of TBK1 and IRF3, and the expression level of STING.
-
Experimental Workflow
The following diagram provides a visual representation of the experimental workflow described above.
Caption: A typical experimental workflow for assessing the in vitro efficacy of this compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the STING pathway in neuroinflammation and related pathologies. Its ability to inhibit STING expression and downstream signaling provides researchers with a means to dissect the molecular mechanisms underlying STING-mediated neuroinflammatory processes. The data presented in this guide highlight its potential for both in vitro and in vivo studies, making it a relevant compound for academic research and early-stage drug discovery in the field of neurodegenerative diseases. Further research is warranted to fully elucidate its therapeutic potential and to explore its efficacy in various models of neuroinflammation.
References
- 1. The role of STING signaling in central nervous system infection and neuroinflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice | eLife [elifesciences.org]
- 3. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STING-mediated neuroinflammation: a therapeutic target in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. login.medscape.com [login.medscape.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Constitutively active STING causes neuroinflammation and degeneration of dopaminergic neurons in mice | eLife [elifesciences.org]
- 8. medchemexpress.com [medchemexpress.com]
Investigating the Cellular Uptake of STING-IN-4: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "Sting-IN-4" is not publicly available in the reviewed scientific literature. This guide, therefore, provides a comprehensive framework based on established methodologies for characterizing the cellular uptake of novel small molecule inhibitors targeting the STING (Stimulator of Interferon Genes) pathway. The data and specific protocols are representative examples intended to guide researchers in their investigations.
Introduction
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response through the production of type I interferons and other inflammatory cytokines.[1][2][3] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4][5] Small molecule inhibitors that can modulate STING activity are of significant interest in drug development.
A crucial aspect of developing effective STING inhibitors is understanding their ability to cross the cell membrane and reach their intracellular target. This technical guide outlines the core principles and experimental protocols for investigating the cellular uptake of a hypothetical STING inhibitor, "this compound". The methodologies described are designed to provide both quantitative data on intracellular accumulation and qualitative insights into the mechanism of uptake and subcellular localization.
Physicochemical Properties of this compound
The cellular permeability of a small molecule is heavily influenced by its physicochemical properties. For a novel inhibitor like this compound, initial characterization would involve determining key parameters that predict its ability to traverse the lipid bilayer of the cell membrane. These properties dictate the potential mechanisms of cellular entry, whether through passive diffusion or carrier-mediated transport.[6][7]
| Property | Value (Hypothetical) | Implication for Cellular Uptake |
| Molecular Weight | < 500 g/mol | Favorable for passive diffusion across the cell membrane. |
| LogP | 2.0 - 4.0 | Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability. |
| Polar Surface Area (PSA) | < 90 Ų | Suggests good potential for passive membrane permeation. |
| Aqueous Solubility | > 50 µM | Sufficient solubility in aqueous media for cellular assays. |
| pKa | 4.5 (acidic), 8.0 (basic) | The ionization state at physiological pH (7.4) will affect solubility and membrane transport. |
The STING Signaling Pathway
To understand the context of inhibition, it is essential to visualize the STING signaling cascade. Cytosolic double-stranded DNA (dsDNA), from pathogens or damaged host cells, is detected by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP).[1][8] cGAMP binds to STING, which is anchored in the endoplasmic reticulum (ER) membrane.[9][10] This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus.[4] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3.[10] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons and other pro-inflammatory genes.[8][10]
Experimental Protocols for Cellular Uptake
Quantitative Analysis of Intracellular Accumulation via LC-MS/MS
This protocol describes a common and highly sensitive method for quantifying the amount of a small molecule inside cells.[11][12]
Materials:
-
Adherent cells (e.g., THP-1 monocytes, HEK293T cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis buffer (e.g., Methanol:Acetonitrile:Water, 50:30:20) containing an internal standard
-
Multi-well cell culture plates (e.g., 24-well)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in a near-confluent monolayer on the day of the experiment (e.g., 2 x 10^5 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Aspirate the culture medium. Wash the cells once with warm PBS. Add fresh medium containing the desired concentration of this compound (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified time course (e.g., 1, 4, 8, 24 hours) at 37°C. To distinguish between active transport and passive diffusion, a parallel plate can be incubated at 4°C, as active processes are significantly reduced at this temperature.[11]
-
Cell Harvesting: After incubation, place the plate on ice. Aspirate the medium and wash the cell monolayer three times with ice-cold PBS to remove any unbound compound.
-
Cell Lysis: Add 200 µL of ice-cold lysis buffer (containing the internal standard) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Precipitation: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet precipitated proteins and cell debris.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.
-
Quantification: Generate a standard curve using known concentrations of this compound in the lysis buffer. Calculate the intracellular concentration of this compound based on the standard curve and normalize it to the cell number or total protein content of the well.
Visualization of Subcellular Localization by Immunofluorescence Microscopy
This protocol allows for the visualization of the inhibitor's target, STING, and can help determine if the inhibitor induces changes in its subcellular location (e.g., translocation from the ER to the Golgi).
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against STING
-
Fluorescently-labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips. Treat with this compound or vehicle control for the desired time.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash again with PBS and permeabilize the cell membranes with permeabilization buffer for 10 minutes.
-
Blocking: Wash and block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate with the primary anti-STING antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Staining and Mounting: Wash, counterstain nuclei with DAPI, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Compare the localization of STING in treated versus untreated cells.
Data Presentation and Interpretation
Quantitative Uptake Data
The results from the LC-MS/MS analysis can be summarized to compare uptake across different conditions.
| Cell Line | Concentration (µM) | Incubation Time (h) | Intracellular Conc. (pmol/10^6 cells) @ 37°C | Intracellular Conc. (pmol/10^6 cells) @ 4°C |
| THP-1 | 5 | 4 | 15.2 ± 1.8 | 1.1 ± 0.3 |
| THP-1 | 5 | 24 | 25.6 ± 2.5 | 1.5 ± 0.4 |
| HEK293T | 5 | 4 | 12.8 ± 1.5 | 0.9 ± 0.2 |
| HEK293T | 5 | 24 | 21.4 ± 2.1 | 1.2 ± 0.3 |
Data are hypothetical means ± SD.
Interpretation: The significant difference in uptake between 37°C and 4°C suggests that the cellular entry of this compound may be, at least in part, an energy-dependent process, such as active transport, in addition to passive diffusion.[11]
Effect of Transport Inhibitors
To further probe the mechanism of uptake, experiments can be performed in the presence of inhibitors of known cellular transport proteins.
| Condition | Intracellular Conc. (% of Control) | Putative Mechanism Inhibited |
| Control (this compound only) | 100% | - |
| + Verapamil (P-gp inhibitor) | 145% ± 12% | P-glycoprotein efflux |
| + Ko143 (BCRP inhibitor) | 110% ± 8% | Breast Cancer Resistance Protein efflux |
| + Chlorpromazine (Clathrin inhibitor) | 65% ± 9% | Clathrin-mediated endocytosis |
Data are hypothetical means ± SD.
Interpretation: An increase in intracellular concentration in the presence of efflux pump inhibitors (like Verapamil) would suggest that this compound is a substrate for these pumps. A decrease with endocytosis inhibitors would point to an endocytic uptake mechanism.
Conclusion
A thorough investigation of the cellular uptake of a novel STING inhibitor is fundamental to its preclinical development. By employing quantitative methods like LC-MS/MS and qualitative techniques such as fluorescence microscopy, researchers can build a comprehensive profile of a compound's ability to reach its intracellular target. Understanding the kinetics and mechanisms of uptake, as well as potential liabilities like efflux pump interactions, provides critical data for optimizing drug candidates and predicting their in vivo efficacy. The protocols and frameworks presented in this guide offer a robust starting point for the characterization of "this compound" and other novel modulators of the STING pathway.
References
- 1. Inhibition of the cGAS–STING pathway: contributing to the treatment of cerebral ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. drug-developers-switch-gears-to-inhibit-sting - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. Physicochemical Properties in Relation to Biological Action - Ionization, Solubility, Partition Coefficient, Hydrogen bonding | Pharmaguideline [pharmaguideline.com]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | A rapid and simple non-radioactive assay for measuring uptake by solute carrier transporters [frontiersin.org]
Preliminary Studies on Sting-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on Sting-IN-4, a potent inhibitor of the STING (Stimulator of Interferon Genes) pathway. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the STING signaling cascade.
Core Concepts
This compound has been identified as an inhibitor of STING expression, thereby attenuating the activation of the STING and nuclear factor-κB (NF-κB) signaling pathways. This inhibitory action confers anti-inflammatory properties to the compound, with potential applications in the research and treatment of sepsis and other inflammatory conditions.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies on this compound.
In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Incubation Time | Result |
| Nitric Oxide (NO) Production | RAW264.7 | 20 μM | 26 h | Inhibition of LPS-induced NO production. |
| iNOS Expression | RAW264.7 | 2.5-10 μM | 26 h | Significant inhibition of iNOS expression. |
| STING Thermal Stabilization | - | 5 and 50 μM | 12 h | Significantly reduced STING degradation at 49, 52, and 55 °C. |
| STING/IRF3/NF-κB Activation | - | 2.5-10 μM | 8 h | Inhibition of LPS-induced activation. |
In Vivo Efficacy of this compound in a Murine Model of LPS-Induced Liver Injury
| Administration Route | Dosage | Treatment Duration | Key Findings |
| Intraperitoneal (i.p.) | 1-9 mg/kg | Daily for 3 days | - Protection against LPS-induced liver injuries in mice. - Inhibition of STING/IRF3/NF-κB activation in septic mice livers. - Significant reduction in hemorrhage severity. - Decreased levels of alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) induced by LPS. - Significantly reduced levels of TNF-α, IL-6, and IFN-β compared to mice treated only with LPS. - Markedly reduced levels of STING, p-TBK1, p-IRF3, p-p65, and p-IκB-α. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Determination of Nitric Oxide (NO) Production in RAW264.7 Cells
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
NO Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: The absorbance at 550 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Western Blot Analysis for iNOS, STING, and Phosphorylated Signaling Proteins
-
Cell Lysis: After treatment with this compound and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, STING, phospho-TBK1 (p-TBK1), phospho-IRF3 (p-IRF3), phospho-p65 (p-p65), phospho-IκB-α (p-IκB-α), and a loading control (e.g., β-actin or GAPDH).
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Intact cells are treated with either vehicle or this compound at the desired concentrations for a specified duration.
-
Heating: The cell suspensions are divided into aliquots and heated at different temperatures for a fixed time (e.g., 3 minutes).
-
Cell Lysis: The heated cells are lysed by freeze-thaw cycles.
-
Fractionation: The soluble fraction of the lysate is separated from the precipitated proteins by centrifugation.
-
Analysis: The amount of soluble STING protein in the supernatant is analyzed by western blotting. An increase in the amount of soluble STING at higher temperatures in the presence of this compound indicates thermal stabilization and therefore, direct binding.
LPS-Induced Sepsis Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
-
Treatment: Mice are pre-treated with this compound or vehicle via intraperitoneal injection for a specified period (e.g., daily for 3 days).
-
Induction of Sepsis: Sepsis is induced by a single intraperitoneal injection of a lethal or sub-lethal dose of LPS.
-
Monitoring and Sample Collection: Survival rates are monitored over a defined period. At specific time points, blood and liver tissues are collected for analysis.
-
Biochemical Analysis: Serum levels of ALT, AST, and ALP are measured to assess liver injury. Serum levels of TNF-α, IL-6, and IFN-β are quantified by ELISA.
-
Western Blot Analysis of Liver Tissue: Liver tissues are homogenized and processed for western blot analysis to determine the expression levels of STING, p-TBK1, p-IRF3, p-p65, and p-IκB-α.
Visualizations
STING Signaling Pathway and the Role of this compound
An In-depth Technical Guide to the Inhibition of TBK1 Activation by Sting-IN-4
Abstract: The cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a robust antiviral and anti-tumor response. A key downstream effector in this cascade is the TANK-binding kinase 1 (TBK1), which, upon activation, phosphorylates interferon regulatory factor 3 (IRF3) to drive the production of type I interferons. Consequently, modulation of the STING-TBK1 axis presents a significant therapeutic opportunity for a range of diseases, from autoimmune disorders to cancer. This technical guide provides a detailed overview of the STING-TBK1 signaling pathway and the mechanism of its inhibition by Sting-IN-4, a known STING inhibitor. We present quantitative data, detailed experimental protocols for assessing pathway activation, and visual diagrams of the core signaling cascades and experimental workflows to support researchers, scientists, and drug development professionals in this field.
The Core STING-TBK1 Signaling Axis
The canonical cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of viral infection or cellular damage. The enzyme cGAS binds to this dsDNA and catalyzes the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP)[1]. cGAMP then binds to the STING protein, which is anchored to the endoplasmic reticulum (ER)[1].
This binding event triggers a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus[1][2]. In the Golgi, activated STING oligomers serve as a scaffold to recruit and activate TBK1[1][3]. The clustering of TBK1 on the STING platform facilitates its trans-autophosphorylation and subsequent activation[4]. Activated TBK1 then phosphorylates two key substrates: STING itself and the transcription factor IRF3[3][5]. Phosphorylation of STING's C-terminal tail creates a docking site for IRF3, bringing it into proximity with TBK1 for its own phosphorylation[2][3]. Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I) and other inflammatory cytokines[1][4].
This compound: An Inhibitor of STING Pathway Activation
Contrary to being an activator, this compound is a STING inhibitor that reduces the expression and activation of STING, thereby blocking downstream signaling cascades, including the activation of TBK1 and NF-κB[6][7]. By targeting STING, this compound effectively prevents the recruitment and subsequent phosphorylation of TBK1. This inhibitory action blocks the phosphorylation of IRF3 and the activation of the NF-κB pathway, which is evidenced by the reduced phosphorylation of p65 and IκB-α[6]. This mechanism makes this compound a valuable tool for studying the physiological roles of the STING pathway and a potential therapeutic candidate for inflammatory conditions driven by excessive STING activation[7].
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Concentration | Treatment Time | Effect | Reference |
|---|---|---|---|---|---|
| NO Production | RAW264.7 | 20 µM | 26 h | Inhibition of LPS-induced NO production. | [6] |
| iNOS Expression | RAW264.7 | 2.5-10 µM | 26 h | Significant inhibition of iNOS expression. | [6] |
| STING/IRF3/NF-κB Activation | RAW264.7 | 2.5-10 µM | 8 h | Inhibition of LPS-induced STING/IRF3/NF-κB activation. | [6] |
| TBK1/IRF3/p65 Phosphorylation | RAW264.7 | Not Specified | 6 h | Blocked LPS-induced phosphorylation of TBK1, IRF3, p65, and IκB-α. | [6] |
| STING Thermal Stabilization | Not Specified | 5 and 50 µM | 12 h | Reduced STING degradation at 49, 52, and 55 °C. |[6] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration | Effect | Reference |
|---|
| LPS-induced Sepsis (Mice) | 1-9 mg/kg | i.p. daily for 3 days | Protected against LPS-induced liver injuries; inhibited STING/IRF3/NF-κB activation in livers. |[6] |
Table 3: Comparative IC₅₀ Values of Other STING Inhibitors
| Compound | Cell Line | IC₅₀ Value (nM) | Target | Reference |
|---|---|---|---|---|
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | 127.5 | STING | [8] |
| SN-011 | Bone Marrow-Derived Macrophages (BMDMs) | 107.1 | STING | [8] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | 502.8 | STING | [8] |
| H-151 | Mouse Embryonic Fibroblasts (MEFs) | 138 | STING (Cys91) | [8] |
| H-151 | Bone Marrow-Derived Macrophages (BMDMs) | 109.6 | STING (Cys91) | [8] |
| H-151 | Human Foreskin Fibroblasts (HFFs) | 134.4 | STING (Cys91) |[8] |
Key Experimental Methodologies
Validating the inhibitory effect of compounds like this compound on the STING-TBK1 axis requires a series of well-defined molecular and cellular assays. Below are detailed protocols for key experiments.
Western Blot Analysis of TBK1 and IRF3 Phosphorylation
This protocol is designed to measure the activation state of TBK1 and IRF3 by detecting their phosphorylated forms.
-
Cell Culture and Treatment:
-
Plate RAW264.7 macrophages or other relevant cell types (e.g., THP-1 monocytes) at a density of 1-2 x 10⁶ cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1-20 µM) or vehicle control (DMSO) for 2-6 hours.
-
Stimulate the cells with a STING agonist such as LPS (100 ng/mL), 2'3'-cGAMP (10 µg/mL), or by transfecting with dsDNA for the indicated time (e.g., 30 minutes to 6 hours).
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE and Immunoblotting:
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), IRF3, and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantitative RT-PCR for Type I Interferon Gene Expression
This method quantifies the transcriptional output of the STING pathway.
-
Cell Treatment and RNA Extraction:
-
Treat cells as described in step 1.1, typically for a longer duration (e.g., 6-8 hours) to allow for gene transcription.
-
Lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Perform quantitative PCR using a qPCR instrument, SYBR Green master mix, and primers specific for target genes (e.g., Ifnb1, Cxcl10) and a housekeeping gene (e.g., Gapdh).
-
Use a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).
-
Calculate relative gene expression using the ΔΔCt method.
-
Conclusion
This compound serves as a key chemical probe for dissecting the cGAS-STING-TBK1 signaling pathway. By inhibiting STING, it effectively abrogates the activation of TBK1 and subsequent downstream inflammatory responses. The data and protocols outlined in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of STING pathway modulation. A thorough understanding of the mechanism of inhibitors like this compound is paramount for the development of novel treatments for a wide array of inflammatory diseases and cancers where the STING pathway is dysregulated.
References
- 1. mdpi.com [mdpi.com]
- 2. STING Specifies IRF3 phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of STING binding with and phosphorylation by TBK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. STING Specifies IRF3 Phosphorylation by TBK1 in the Cytosolic DNA Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Benchchem [benchchem.com]
- 8. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sting-IN-4 In Vitro Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro activity of Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway.
Introduction
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an anti-viral or anti-tumor immune response.[3][4][5] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic intervention.[6] this compound is a small molecule inhibitor that has been shown to suppress STING expression and subsequent NF-κB signaling, highlighting its potential as a tool for studying STING-mediated processes and as a lead compound for drug development.[7]
This document outlines detailed protocols for evaluating the inhibitory effects of this compound on the STING pathway in vitro, including methods for assessing the phosphorylation of key signaling proteins and the quantification of downstream cytokine production.
STING Signaling Pathway
The canonical STING signaling pathway is initiated by the binding of cyclic GMP-AMP (cGAMP), produced by the enzyme cGAS in response to cytosolic double-stranded DNA (dsDNA), to STING on the endoplasmic reticulum.[4][5] This binding event induces a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus.[8] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes and translocates to the nucleus to drive the expression of type I interferons.[4] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines.[1]
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following protocols are designed to assess the inhibitory potential of this compound on the STING pathway. A common experimental workflow involves stimulating cells with a STING agonist in the presence or absence of this compound and then measuring downstream readouts.
Caption: General experimental workflow for assessing this compound activity in vitro.
Protocol 1: Inhibition of STING-Mediated Cytokine Production (ELISA)
This protocol measures the effect of this compound on the production of key cytokines, such as IFN-β and TNF-α, following STING activation.
Materials:
-
Cell line (e.g., human THP-1 monocytes, murine RAW 264.7 macrophages)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
Transfection reagent (for dsDNA stimulation)
-
96-well cell culture plates
-
ELISA kits for IFN-β and TNF-α
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 to 1 x 105 cells per well and allow them to adhere overnight.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add the medium containing this compound. Incubate for 1-2 hours.
-
STING Pathway Stimulation:
-
For cGAMP stimulation: Prepare a solution of 2'3'-cGAMP in culture medium. Add the cGAMP solution to the wells to achieve a final concentration known to induce a robust response (e.g., 1-10 µg/mL).
-
For dsDNA stimulation: Prepare a complex of dsDNA (e.g., herring testis DNA) and a transfection reagent according to the manufacturer's instructions. Add the complex to the wells.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant.
-
ELISA: Perform ELISA for IFN-β and TNF-α on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations based on a standard curve. Compare the cytokine levels in this compound treated wells to the vehicle control.
Data Presentation:
| Treatment Group | This compound (µM) | IFN-β (pg/mL) | TNF-α (pg/mL) |
| Unstimulated | 0 | [Value] | [Value] |
| Stimulated (Vehicle) | 0 | [Value] | [Value] |
| Stimulated | 0.1 | [Value] | [Value] |
| Stimulated | 1 | [Value] | [Value] |
| Stimulated | 10 | [Value] | [Value] |
Protocol 2: Assessment of STING Signaling Pathway Phosphorylation (Western Blot)
This protocol evaluates the effect of this compound on the phosphorylation of key proteins in the STING signaling cascade, such as STING, TBK1, and IRF3.[6]
Materials:
-
Cell line (e.g., THP-1, RAW 264.7)
-
Complete cell culture medium
-
This compound
-
STING agonist (e.g., 2'3'-cGAMP)
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STING, anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 1-2 x 106 cells per well. Pre-treat with this compound and stimulate the STING pathway as described in Protocol 1. The stimulation time should be shorter, typically ranging from 1 to 4 hours, to capture peak phosphorylation events.
-
Cell Lysis: After stimulation, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Data Presentation:
| Treatment Group | This compound (µM) | p-STING / STING (ratio) | p-TBK1 / TBK1 (ratio) | p-IRF3 / IRF3 (ratio) |
| Unstimulated | 0 | [Value] | [Value] | [Value] |
| Stimulated (Vehicle) | 0 | [Value] | [Value] | [Value] |
| Stimulated | 0.1 | [Value] | [Value] | [Value] |
| Stimulated | 1 | [Value] | [Value] | [Value] |
| Stimulated | 10 | [Value] | [Value] | [Value] |
Conclusion
The provided protocols offer a framework for the in vitro characterization of this compound as a STING pathway inhibitor. By employing these methods, researchers can obtain quantitative data on the dose-dependent effects of this compound on cytokine production and the phosphorylation status of key signaling intermediates. These assays are essential for understanding the mechanism of action of this compound and for the development of novel therapeutics targeting the STING pathway.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Methods of Assessing STING Activation and Trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 4. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Sting-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sting-IN-4 is a known inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. The aberrant activation of the cGAS-STING pathway is implicated in a variety of inflammatory and autoimmune diseases, making STING inhibitors like this compound valuable research tools for developing potential therapeutics.[1][2] These application notes provide a detailed guide for the in vivo administration of this compound, with a focus on a murine model of sepsis-induced acute liver injury. The protocols and data presented are compiled from available literature to assist researchers in designing and executing their in vivo studies.
Data Presentation
The following table summarizes the quantitative data available for the in vivo administration of this compound in a mouse model.
| Parameter | Value | Animal Model | Study Context | Source |
| Dosage | 1, 3, and 9 mg/kg | BALB/c mice | LPS-induced acute liver injury | [3] |
| Route of Administration | Intraperitoneal (i.p.) injection | BALB/c mice | LPS-induced acute liver injury | [3] |
| Dosing Frequency | Daily for 3 days | BALB/c mice | LPS-induced acute liver injury | [3] |
| Vehicle | Not explicitly stated for this compound. A common vehicle for similar compounds is DMSO, PEG300, Tween 80, and saline.[4] | - | - | - |
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system. It detects cytosolic DNA, leading to the production of type I interferons and other inflammatory cytokines. This compound acts as an inhibitor of this pathway, thereby reducing the downstream inflammatory response.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of Dosing Solution
Note: The following protocol is a suggested starting point based on formulations for other STING inhibitors, as a specific vehicle for this compound is not detailed in the available literature.[4] Researchers should perform their own solubility and stability tests.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline/PBS
-
For example, to prepare 1 ml of vehicle, mix 100 µl DMSO, 400 µl PEG300, 50 µl Tween 80, and 450 µl Saline/PBS.
-
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
Dissolution:
-
Add the appropriate volume of DMSO to the this compound powder and vortex until it is completely dissolved.
-
Add the PEG300 and vortex thoroughly.
-
Add the Tween 80 and vortex until the solution is homogenous.
-
Finally, add the saline or PBS dropwise while continuously vortexing to prevent precipitation.
-
-
Final Concentration Calculation Example:
-
To achieve a dose of 9 mg/kg in a 20 g mouse with an injection volume of 100 µl (0.1 ml):
-
Required dose per mouse = 9 mg/kg * 0.02 kg = 0.18 mg
-
Required concentration = 0.18 mg / 0.1 ml = 1.8 mg/ml
-
-
-
Storage: The freshly prepared dosing solution should be used immediately. If short-term storage is necessary, it should be kept at 4°C and protected from light. A stability test is recommended.
In Vivo Administration Protocol: LPS-Induced Acute Liver Injury Model
This protocol is based on the study where this compound was shown to be protective against LPS-induced liver injury in mice.[3]
Animal Model:
-
BALB/c mice (or other appropriate strain)
Experimental Groups:
-
Vehicle control
-
LPS only
-
LPS + this compound (1 mg/kg)
-
LPS + this compound (3 mg/kg)
-
LPS + this compound (9 mg/kg)
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Pre-treatment: Administer this compound or the vehicle via intraperitoneal (i.p.) injection daily for 3 consecutive days.
-
LPS Challenge: On the third day, 2 hours after the final dose of this compound or vehicle, induce acute liver injury by administering lipopolysaccharide (LPS) via i.p. injection.
-
Monitoring: Monitor the animals for signs of distress.
-
Sample Collection: At a predetermined time point post-LPS challenge (e.g., 6-24 hours), euthanize the mice and collect blood and liver tissue for analysis.
Assessment of In Vivo Efficacy
Biochemical Analysis:
-
Collect blood via cardiac puncture and centrifuge to obtain serum.
-
Measure the levels of liver injury markers: alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[3]
Cytokine Analysis:
-
Measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IFN-β using ELISA or a multiplex assay.[3]
Western Blot Analysis:
-
Prepare protein lysates from liver tissue.
-
Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the STING pathway, such as STING, TBK1, IRF3, p65, and IκB-α.[3]
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of liver hemorrhage and tissue damage.[3]
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo study of this compound.
Caption: Experimental workflow for in vivo administration and efficacy testing of this compound.
Conclusion
These application notes provide a framework for conducting in vivo research with the STING inhibitor this compound. The provided protocols for solution preparation, administration, and efficacy assessment are based on available data and standard laboratory practices. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and animal models. Careful planning and execution of these studies will contribute to a better understanding of the therapeutic potential of STING inhibition.
References
Application Notes and Protocols for Sting-IN-4 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of Sting-IN-4 in mouse models. This compound is an inhibitor of the STING (Stimulator of Interferon Genes) pathway. It functions by inhibiting STING expression, which in turn reduces the activation of downstream signaling cascades involving NF-κB and IRF3.[1][2] This inhibitory action gives this compound anti-inflammatory properties, making it a compound of interest for research in conditions characterized by excessive STING activation, such as sepsis.[1][3]
It is critical to note that this compound is a STING inhibitor . This is in contrast to STING agonists (e.g., cGAMP, DMXAA), which are widely studied for their immune-stimulatory and anti-tumor effects. The experimental design and expected outcomes when using this compound will, therefore, be fundamentally different from those involving STING agonists.
Data Presentation: Dosage and Administration
The following tables summarize the known dosage for this compound in a mouse model, as well as dosages for several common STING agonists for comparative reference.
Table 1: In Vivo Dosage of this compound
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Application |
| This compound | Sepsis (LPS-induced liver injury) | 1-9 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Anti-inflammatory |
Data sourced from MedChemExpress product information.[1][3]
Table 2: In Vivo Dosages of Common STING Agonists (for reference)
| Compound | Mouse Model | Dosage | Administration Route | Frequency | Application |
| ADU-S100 | Melanoma (B16-F10) | 50 µg | Intratumoral (i.t.) | Every 2-3 days | Cancer Immunotherapy |
| diABZI-4 | Influenza A Virus | Not specified | Intranasal (i.n.) | Single dose | Antiviral |
| ALG-031048 | Colon Carcinoma (CT26) | 25 or 100 µg | Intratumoral (i.t.) | Three times, 3 days apart | Cancer Immunotherapy |
| DMXAA | Metastatic Bone Cancer | 20 mg/kg | Intraperitoneal (i.p.) | On day 3 and day 7 post-tumor implantation | Cancer Pain Relief |
Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA. Upon binding to DNA, cGAS synthesizes the second messenger cGAMP, which in turn binds to and activates STING on the endoplasmic reticulum. This triggers a signaling cascade leading to the production of type I interferons and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
Below are detailed protocols for common administration routes for STING modulators in mouse models. For this compound, the intraperitoneal injection protocol is the most relevant based on available data.
Protocol 1: Intraperitoneal (i.p.) Injection
This method is suitable for systemic delivery of agents.
Materials:
-
This compound solution (formulated for in vivo use)
-
Sterile syringes (1 ml) and needles (25-27 gauge)
-
70% ethanol wipes
-
Animal scale
Procedure:
-
Preparation:
-
Weigh the mouse to calculate the precise injection volume based on the desired mg/kg dosage.
-
Prepare the this compound solution. According to the supplier, a working solution can be prepared by adding 100 µL of a 35.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.[1]
-
Draw the calculated volume into the syringe and remove any air bubbles. It is recommended to use a new sterile needle and syringe for each animal.
-
-
Restraint:
-
Grasp the mouse by the scruff of the neck with your thumb and forefinger.
-
Secure the tail with your little finger against your palm.
-
Gently turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially.
-
-
Injection:
-
Wipe the injection site with a 70% ethanol wipe. The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and reinject at a different site with a fresh needle.
-
Slowly depress the plunger to inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for several minutes for any immediate adverse reactions.
-
Monitor the animal according to the experimental plan.
-
Protocol 2: Intratumoral (i.t.) Injection
This method is commonly used for STING agonists in cancer models to directly target the tumor microenvironment.
Materials:
-
STING modulator solution
-
Sterile syringes (e.g., insulin syringes) and needles (27-30 gauge)
-
Calipers for tumor measurement
-
70% ethanol wipes
Procedure:
-
Preparation:
-
Measure the tumor dimensions with calipers (length and width) to calculate the tumor volume (Volume = 0.5 x Length x Width²). Injection volume is often scaled to tumor size (e.g., 50-100 µL).
-
Prepare the STING modulator solution.
-
Draw the solution into the syringe.
-
-
Restraint:
-
Properly restrain the mouse to ensure the tumor is accessible and stable. Depending on the tumor location, this may require anesthesia.
-
-
Injection:
-
Wipe the skin over the tumor with a 70% ethanol wipe.
-
Carefully insert the needle into the center of the tumor mass.
-
Inject the solution slowly to allow for even distribution within the tumor and to prevent leakage.
-
Slowly withdraw the needle.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for recovery from anesthesia (if used).
-
Observe for any signs of distress or injection site complications.
-
Protocol 3: Intravenous (i.v.) Injection
This route provides rapid systemic distribution. The lateral tail vein is the most common site in mice.
Materials:
-
STING modulator solution
-
Sterile syringes (1 ml) and needles (27-30 gauge)
-
A mouse restrainer
-
A heat lamp or warming pad
-
70% ethanol wipes
Procedure:
-
Preparation:
-
Warm the mouse's tail using a heat lamp or by placing the mouse in a warming chamber for a few minutes to induce vasodilation, making the veins more visible.
-
Place the mouse in a restrainer.
-
Prepare the syringe with the correct volume of the STING modulator solution, ensuring no air bubbles are present.
-
-
Injection:
-
Wipe the tail with a 70% ethanol wipe. The two lateral tail veins should be visible.
-
Immobilize the tail and insert the needle, bevel up, into one of the lateral veins at a shallow angle.
-
If the needle is correctly placed, a small flash of blood may be seen in the needle hub, and there should be no resistance upon gentle injection. The vein may blanch as the solution is injected.
-
If resistance is met or a bleb forms under the skin, the needle is not in the vein. Withdraw and attempt a more proximal injection.
-
Inject the solution slowly.
-
-
Post-injection:
-
Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo study using a STING modulator in a mouse tumor model.
Caption: A typical workflow for a mouse tumor model study.
References
Application Notes and Protocols for Sting-IN-4 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sting-IN-4 is a small molecule inhibitor of the Stimulator of Interferon Genes (STING) pathway.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells, and initiating an immune response. This response includes the production of type I interferons and other pro-inflammatory cytokines through the activation of transcription factors IRF3 and NF-κB.[2][3][4] Dysregulation of the STING pathway is implicated in various inflammatory diseases and autoimmune disorders, making it a key target for therapeutic intervention. This compound exerts its inhibitory effect by reducing STING expression, thereby dampening the downstream signaling cascade.[1] These application notes provide a comprehensive overview of the use of this compound in a cell culture setting, including its mechanism of action, protocols for cellular assays, and relevant safety information.
Mechanism of Action
This compound functions as an inhibitor of STING expression.[1] By decreasing the cellular levels of the STING protein, it effectively reduces the activation of the STING pathway and subsequent nuclear factor-κB (NF-κB) signaling.[1] Experimental evidence suggests that this compound may also interact directly with the STING protein, enhancing its thermal stabilization.[1] The STING signaling cascade is initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP, to STING, which is located on the endoplasmic reticulum (ER).[2][5][6] This binding event triggers a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[5][7] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[2][4][7] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.[2][4] Simultaneously, the STING pathway can also activate the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines.[1][2] this compound, by reducing STING expression, blocks these downstream events.
Data Presentation
Table 1: In Vitro Efficacy of this compound in RAW264.7 Cells
| Parameter | Concentration | Incubation Time | Observed Effect | Reference |
| Inhibition of LPS-induced NO production | 20 µM | 26 hours | Significant inhibition | [1] |
| Inhibition of iNOS expression | 2.5-10 µM | 26 hours | Significant inhibition | [1] |
| Reduction of STING degradation | 5 and 50 µM | 12 hours | Enhanced thermal stabilization | [1] |
| Inhibition of LPS-induced phosphorylation of TBK1, IRF3, p65, and IκB-α | Not specified | 6 hours | Blocked phosphorylation | [1] |
Experimental Protocols
Protocol 1: General Cell Culture and Maintenance
This protocol outlines basic procedures for maintaining cell lines suitable for studying STING signaling, such as RAW264.7 (murine macrophage), THP-1 (human monocytic), or HEK293T (human embryonic kidney) cells.[5][8]
Materials:
-
Selected cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture flasks, plates, and pipettes
Procedure:
-
Culture cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 80-90% confluency. For suspension cells, subculture every 2-3 days to maintain optimal density.
-
Adherent Cell Subculture: a. Aspirate the old medium. b. Wash the cell monolayer once with PBS. c. Add 2-3 mL of trypsin-EDTA and incubate for 2-5 minutes until cells detach. d. Neutralize trypsin with 5-7 mL of complete growth medium and transfer the cell suspension to a conical tube. e. Centrifuge at 150 x g for 5 minutes.[9] f. Aspirate the supernatant and resuspend the cell pellet in fresh medium. g. Seed new flasks at the desired density.
-
Suspension Cell Subculture: a. Transfer the cell suspension to a conical tube. b. Centrifuge at 150 x g for 5 minutes. c. Aspirate the supernatant and resuspend the cell pellet in fresh medium. d. Seed new flasks at the desired density.
Protocol 2: Treatment of Cells with this compound
This protocol describes how to treat cells with this compound to assess its inhibitory effects on STING pathway activation.
Materials:
-
This compound (stock solution prepared in DMSO)
-
Cells in culture (e.g., RAW264.7)
-
STING agonist (e.g., cGAMP, LPS)
-
Cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Complete growth medium
Procedure:
-
Seed cells in the appropriate culture plates at a density that will allow them to reach approximately 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working solutions of this compound by diluting the stock solution in complete growth medium. It is recommended to perform a dose-response experiment with concentrations ranging from 2.5 µM to 50 µM.[1]
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Pre-incubate the cells with this compound for a specified period, for example, 2 hours, before adding a STING agonist.
-
Prepare a working solution of the STING agonist (e.g., LPS at 1 µg/mL).
-
Add the STING agonist to the wells containing this compound and control wells.
-
Incubate the cells for the desired time, which can range from 6 to 26 hours, depending on the downstream readout.[1]
-
After incubation, harvest the cells or cell supernatant for downstream analysis.
Protocol 3: Analysis of STING Pathway Activation
This protocol provides methods to assess the effect of this compound on STING signaling.
A. Western Blotting for Protein Expression and Phosphorylation:
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STING, anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
B. ELISA for Cytokine Secretion:
Materials:
-
ELISA kits for specific cytokines (e.g., IFN-β, TNF-α, IL-6)
-
Cell culture supernatants from treated cells
Procedure:
-
Collect the cell culture supernatants from the experiment described in Protocol 2.
-
Perform the ELISA according to the manufacturer's instructions.
-
Measure the absorbance using a plate reader and calculate the cytokine concentrations based on the standard curve.
Mandatory Visualization
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating this compound activity in cell culture.
Safety and Handling
This compound is intended for research use only.[1] As with any chemical compound, standard laboratory safety precautions should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Storage: Store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage, protected from light and moisture.[1] Stock solutions should also be stored at low temperatures.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This document provides a comprehensive guide for the use of this compound in a research setting. For specific experimental details and troubleshooting, it is recommended to consult relevant literature and standard cell culture and molecular biology protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell culture protocols | Culture Collections [culturecollections.org.uk]
Application Notes for Sting-IN-4: A Novel STING Inhibitor
Introduction
Sting-IN-4 is a small molecule inhibitor of the Stimulator of Interferon Genes (STING) protein.[1] The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from damaged host cells.[2][3] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response.[3][4] this compound functions by inhibiting the expression and activation of STING, thereby downregulating the subsequent NF-κB and IRF3 signaling cascades.[1] This inhibitory action confers this compound with anti-inflammatory properties, making it a valuable research tool for studying the pathological roles of STING-mediated inflammation in diseases such as sepsis.[1]
Mechanism of Action
The canonical cGAS-STING signaling pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cyclic GMP-AMP synthase (cGAS).[3] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to the STING protein located on the endoplasmic reticulum.[2][3] This binding event triggers a conformational change in STING, leading to its dimerization and translocation to the Golgi apparatus.[5] At the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons.[6] Simultaneously, STING activation can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines.[7] this compound exerts its inhibitory effect by reducing the expression of STING and preventing its activation, thus blocking these downstream signaling events.[1]
Quantitative Data Summary
The following tables summarize the reported in vitro and in vivo activities of this compound.
Table 1: In Vitro Activity of this compound
| Cell Line | Stimulus | Concentration | Incubation Time | Effect | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS | 20 µM | 26 hours | Inhibition of NO production | [1] |
| RAW264.7 | LPS | 2.5-10 µM | 26 hours | Significant inhibition of iNOS expression | [1] |
| RAW264.7 | LPS | 2.5-10 µM | 8 hours | Inhibition of STING/IRF3/NF-κB activation (reduced phosphorylation of TBK1, IRF3, p65, and IκB-α) | [1] |
| THP-1 | - | 5 and 50 µM | 12 hours | Enhanced thermal stabilization of STING, suggesting direct interaction |[1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Treatment | Dosage | Administration Route | Duration | Effect | Reference |
|---|
| Mice (sepsis model) | LPS-induced liver injury | 1-9 mg/kg | Intraperitoneal (i.p.) | Daily for 3 days | Protected against liver injuries; decreased ALT, AST, and ALP levels; inhibited STING/IRF3/NF-κB activation in the liver |[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Solutions
This protocol describes the preparation of stock and working solutions of this compound for in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Corn oil, sterile
-
20% (w/v) SBE-β-CD in saline, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure for DMSO Stock Solution (e.g., 35 mg/mL):
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a concentration of 35 mg/mL. For example, to 3.5 mg of this compound, add 100 µL of DMSO.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Procedure for In Vivo Working Solution (e.g., 3.5 mg/mL in Corn Oil):
-
Thaw a vial of the 35 mg/mL DMSO stock solution.
-
In a sterile tube, add 900 µL of sterile corn oil.
-
Add 100 µL of the 35 mg/mL DMSO stock solution to the corn oil.
-
Mix thoroughly by vortexing or sonication to ensure a uniform suspension. This protocol yields a 3.5 mg/mL working solution.[1]
-
Prepare fresh before each use.
Note: A similar procedure can be followed using 20% SBE-β-CD in saline as the vehicle.[1] The choice of vehicle may depend on the specific experimental design and animal model.
Protocol 2: In Vitro Analysis of STING Inhibition in Macrophages
This protocol outlines a general procedure to assess the inhibitory effect of this compound on LPS-induced STING pathway activation in RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells
-
Complete DMEM medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound DMSO stock solution
-
Lipopolysaccharide (LPS)
-
Phosphate-buffered saline (PBS)
-
Reagents for analysis (e.g., Griess reagent, ELISA kits, lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.
-
Pre-treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 2.5, 5, 10, 20 µM) or vehicle control (DMSO at a final concentration matching the highest this compound dose). Incubate for 2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to activate the inflammatory response.
-
Incubation: Incubate the cells for a period appropriate for the desired endpoint (e.g., 8 hours for phosphorylation events, 24-26 hours for NO and protein expression).[1]
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for analysis of secreted factors like nitric oxide (using the Griess assay) or cytokines (using ELISA).
-
Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for subsequent analysis by Western blot (to detect proteins like iNOS, p-TBK1, p-IRF3) or RT-qPCR (to measure gene expression).[8][9]
-
Protocol 3: In Vivo Assessment of Anti-inflammatory Activity
This protocol provides a framework for evaluating the protective effects of this compound in a mouse model of LPS-induced sepsis and liver injury.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound working solution (prepared as in Protocol 1)
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia and surgical tools for sample collection
-
Reagents for serum analysis and tissue processing
Procedure:
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle Control, LPS + Vehicle, LPS + this compound).
-
Treatment: Administer this compound (e.g., 1, 3, or 9 mg/kg) or the vehicle control via intraperitoneal (i.p.) injection daily for a set period, such as three days.[1]
-
Induction of Sepsis: On the last day of treatment, induce sepsis by injecting a predetermined dose of LPS (i.p.).
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a specific time point after LPS injection (e.g., 6 or 24 hours), euthanize the mice.
-
Analysis:
-
Blood Collection: Collect blood via cardiac puncture to separate serum. Analyze serum for markers of liver damage, such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1]
-
Tissue Collection: Harvest the liver and other relevant organs. A portion of the liver can be fixed in formalin for histological analysis (e.g., H&E staining) to assess tissue damage.[1] Another portion can be snap-frozen for biochemical analysis, such as Western blotting to determine the activation status of the STING/IRF3/NF-κB pathway.[1]
-
All animal experiments must be conducted in accordance with institutional guidelines and approved by the appropriate animal care and use committee.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review [frontiersin.org]
- 5. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Small-Molecule STING Activators for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The STING Signaling: A Novel Target for Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sting-IN-4 in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. Dysregulation of the STING pathway has been implicated in a variety of inflammatory diseases and autoimmune disorders. Sting-IN-4 is a small molecule inhibitor of the STING pathway, which has demonstrated anti-inflammatory properties by reducing the activation of STING and the downstream nuclear factor-κB (NF-κB) signaling pathway.[1] These application notes provide a comprehensive guide for the utilization of this compound in primary cell culture, including detailed protocols for its preparation, application, and the assessment of its inhibitory effects on the STING signaling cascade.
Product Information
| Property | Value |
| Product Name | This compound |
| Synonyms | Compound 1 |
| Mechanism of Action | Inhibits STING expression and activation, leading to reduced NF-κB and IRF3 signaling.[1] |
| Chemical Formula | C₃₂H₄₆N₂O₃ |
| Molecular Weight | 506.7 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO. |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. |
Data Presentation: In Vitro Activity of STING Inhibitors
The following table summarizes the reported in vitro activities of this compound and other relevant STING inhibitors. This data can be used as a reference for determining appropriate experimental concentrations in primary cells, though optimization is recommended for each specific cell type and experimental condition.
| Compound | Cell Type | Assay | Effective Concentration/IC₅₀ | Reference |
| This compound | RAW264.7 | Inhibition of LPS-induced NO production | 20 µM | [1] |
| This compound | RAW264.7 | Inhibition of LPS-induced iNOS expression | 2.5-10 µM | [1] |
| This compound | RAW264.7 | Inhibition of LPS-induced STING/IRF3/NF-κB activation | 2.5-10 µM | [1] |
| SN-011 | Mouse Embryonic Fibroblasts (MEFs) | Inhibition of 2'3'-cGAMP-induced Ifnb expression | IC₅₀ ≈ 127.5 nM | [2] |
| SN-011 | Mouse Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of 2'3'-cGAMP-induced Ifnb expression | IC₅₀ ≈ 107.1 nM | [2] |
| SN-011 | Human Foreskin Fibroblasts (HFFs) | Inhibition of 2'3'-cGAMP-induced Ifnb expression | IC₅₀ ≈ 502.8 nM | [2] |
| H-151 | 293T-hSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 1.04 µM | [3] |
| H-151 | 293T-mSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 0.82 µM | [3] |
| Compound 11 | 293T-hSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 19.93 µM | [3] |
| Compound 11 | 293T-mSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 15.47 µM | [3] |
| Compound 27 | 293T-hSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 38.75 µM | [3] |
| Compound 27 | 293T-mSTING cells | Inhibition of 2'3'-cGAMP-induced IFN-β expression | IC₅₀ = 30.81 µM | [3] |
Experimental Protocols
I. Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.5067 mg of this compound (MW = 506.7 g/mol ) in 100 µL of DMSO. Adjust the volume as needed.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may be required to fully dissolve the compound.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as used for the this compound treatment.
II. General Protocol for Treating Primary Cells with this compound
Objective: To treat primary cells with this compound to inhibit STING pathway activation.
Materials:
-
Primary cells of interest (e.g., PBMCs, macrophages, dendritic cells)
-
Complete cell culture medium appropriate for the primary cell type
-
This compound stock solution (10 mM in DMSO)
-
STING agonist (e.g., 2'3'-cGAMP, herring testis DNA)
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
Phosphate-buffered saline (PBS), sterile
Protocol:
-
Cell Seeding: Plate the primary cells in the appropriate cell culture plates at the desired density and allow them to adhere or stabilize overnight.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Pre-incubate the cells with this compound for a recommended period of 1-2 hours before adding a STING agonist. This pre-incubation time may need to be optimized.
-
-
STING Pathway Activation:
-
Prepare a working solution of the STING agonist in complete cell culture medium. The final concentration will depend on the agonist and cell type. For example, 2'3'-cGAMP is often used in the range of 1-10 µg/mL.
-
Add the STING agonist to the wells already containing this compound or vehicle control.
-
-
Incubation: Incubate the cells for the desired period to assess the endpoint of interest. This can range from a few hours for signaling pathway analysis (e.g., phosphorylation) to 24-48 hours for cytokine production or gene expression analysis.
-
Sample Collection:
-
For protein analysis (Western Blot): Collect cell lysates.
-
For gene expression analysis (RT-qPCR): Collect cell lysates for RNA extraction.
-
For cytokine analysis (ELISA): Collect the cell culture supernatant.
-
III. Assessment of STING Pathway Inhibition
Objective: To measure the effect of this compound on the phosphorylation of key proteins in the STING signaling pathway.
Protocol:
-
Following treatment as described in Protocol II, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-STING (Ser366), phospho-TBK1 (Ser172), phospho-IRF3 (Ser396), and total STING, TBK1, and IRF3 overnight at 4°C. A loading control such as β-actin or GAPDH should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Objective: To quantify the effect of this compound on the transcription of STING-dependent genes.
Protocol:
-
After treatment, lyse the cells and extract total RNA using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using SYBR Green or TaqMan probes for target genes such as IFNB1, CXCL10, and ISG15. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between different treatment groups.
Objective: To measure the effect of this compound on the secretion of STING-induced cytokines.
Protocol:
-
Collect the cell culture supernatant after the desired incubation period.
-
Centrifuge the supernatant to remove any cells or debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for cytokines of interest, such as IFN-β and CXCL10, according to the manufacturer's instructions for the specific ELISA kit.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.
IV. Cytotoxicity Assay
Objective: To determine the cytotoxic potential of this compound on primary cells.
Protocol:
-
Seed primary cells in a 96-well plate.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control for a period relevant to the planned experiments (e.g., 24-48 hours).
-
Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's protocol.
-
Calculate the percentage of viable cells relative to the vehicle-treated control to determine the concentration at which this compound exhibits cytotoxicity.
Visualizations
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity in primary cells.
References
Application Notes and Protocols: Sting-IN-4 in Cancer Cell Lines
A Critical Re-evaluation: Sting-IN-4 as a STING Inhibitor
Initial exploration into the application of this compound in cancer cell lines reveals a critical finding that reshapes the experimental approach. Contrary to the premise of a STING (Stimulator of Interferon Genes) activator for anti-cancer therapy, commercially available information identifies This compound as a STING inhibitor .[1] This document therefore provides a detailed account of this compound based on available data, alongside generalized protocols and conceptual frameworks for studying STING pathway modulation in cancer cells, with the crucial distinction that this compound would be expected to suppress, not activate, this pathway.
These notes are intended for researchers, scientists, and drug development professionals investigating the cGAS-STING pathway in oncology.
Understanding the cGAS-STING Pathway in Cancer
The cyclic GMP-AMP synthase (cGAS)-STING pathway is a pivotal component of the innate immune system. In the context of cancer, the pathway detects cytosolic double-stranded DNA (dsDNA), which can originate from tumor cell genomic instability or from cellular damage induced by therapies.[2] Upon activation, STING triggers a signaling cascade that results in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, can lead to the recruitment and activation of immune cells, such as T cells and natural killer (NK) cells, to mount an anti-tumor response.[2][3] For this reason, STING agonists are actively being investigated as cancer immunotherapeutics.
This compound: A STING Pathway Inhibitor
This compound is a small molecule that has been shown to inhibit the STING signaling pathway. Its mechanism of action involves the inhibition of STING expression, which in turn reduces the activation of downstream signaling molecules such as NF-κB and IRF3.[1] The primary application described for this compound is in the research of sepsis and other inflammatory conditions, where dampening the STING-mediated inflammatory response is desirable.[1]
Reported Biological Activity of this compound
The following table summarizes the reported effects of this compound in a non-cancer, inflammatory context (RAW264.7 macrophage cell line).[1] This data is provided to illustrate its inhibitory function.
| Parameter | Cell Line | Treatment Conditions | Observed Effect |
| NO Production | RAW264.7 | 20 µM this compound for 26h (LPS-induced) | Inhibition of Nitric Oxide production |
| iNOS Expression | RAW264.7 | 2.5-10 µM this compound for 26h | Significant inhibition of iNOS expression |
| STING Signaling | RAW264.7 | 2.5-10 µM this compound for 8h (LPS-induced) | Inhibition of TBK1, IRF3, p65, and IκB-α phosphorylation |
Data sourced from MedChemExpress product datasheet.[1]
Hypothetical Impact of this compound on Anti-Tumor Immunity
Given its inhibitory nature, the application of this compound in a cancer context would be expected to suppress the anti-tumor immune response mediated by the cGAS-STING pathway. This is in direct opposition to the therapeutic goal of STING agonists.
Experimental Protocols for Evaluating STING Modulators in Cancer Cell Lines
The following protocols are generalized for the in vitro assessment of a compound's effect on the STING pathway in cancer cell lines. When evaluating a STING inhibitor like this compound, the expected results would be the suppression of STING-mediated effects. Conversely, a STING agonist would be expected to induce these effects.
General Experimental Workflow
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on cell proliferation and cytotoxicity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (or other STING modulator) for 24, 48, and 72 hours. Include appropriate vehicle controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the STING modulator for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cytokine Production Measurement (ELISA)
This protocol measures the secretion of key STING-induced cytokines, such as IFN-β.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the STING modulator. To assess inhibitory activity, pre-treat with this compound before stimulating with a known STING agonist (e.g., 2'3'-cGAMP).
-
Supernatant Collection: After 24 hours of treatment, collect the cell culture supernatant and centrifuge to remove cell debris.
-
ELISA: Perform an ELISA for the cytokine of interest (e.g., IFN-β) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in the supernatants.
Conclusion
The available evidence strongly indicates that this compound is a STING inhibitor, and its application in cancer cell lines would be expected to abrogate, rather than enhance, STING-mediated anti-tumor immune signaling. The provided protocols offer a framework for characterizing the effects of STING modulators, which can be adapted to investigate the inhibitory potential of this compound in various cancer cell models. For researchers aiming to activate the STING pathway for therapeutic benefit, the focus should be on utilizing STING agonists.
References
Application Notes and Protocols for Western Blot Analysis of Sting-IN-4 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Dysregulation of the STING pathway is implicated in various diseases, making it a key target for therapeutic intervention. Sting-IN-4 is a novel small molecule inhibitor of the STING pathway. This document provides a detailed protocol for assessing the efficacy of this compound in cultured cells using Western blotting. The primary endpoints are the phosphorylation status of key signaling proteins in the STING pathway: STING itself, TBK1, and IRF3.
Experimental Principles:
Upon activation, STING undergoes a series of post-translational modifications, including phosphorylation, which leads to the recruitment and phosphorylation of TBK1. Activated TBK1 then phosphorylates IRF3, which dimerizes and translocates to the nucleus to initiate the transcription of type I interferons and other inflammatory cytokines.[1][2][3] A potent STING inhibitor, such as this compound, is expected to block these phosphorylation events. Western blotting is a powerful technique to detect and quantify these changes in protein phosphorylation, providing a direct measure of the inhibitor's efficacy.[4][5]
I. Data Presentation
The following table summarizes the expected quantitative data from a Western blot experiment designed to assess the effect of this compound on the STING pathway. The values are presented as a ratio of the phosphorylated protein to the total protein, normalized to the loading control (e.g., GAPDH or β-actin).
| Treatment Group | p-STING / Total STING (Normalized Ratio) | p-TBK1 / Total TBK1 (Normalized Ratio) | p-IRF3 / Total IRF3 (Normalized Ratio) |
| Vehicle Control (Unstimulated) | 0.1 ± 0.02 | 0.05 ± 0.01 | 0.08 ± 0.03 |
| STING Agonist (e.g., cGAMP) | 1.0 ± 0.15 | 1.0 ± 0.12 | 1.0 ± 0.18 |
| This compound (Low Dose) + Agonist | 0.6 ± 0.10 | 0.5 ± 0.09 | 0.4 ± 0.07 |
| This compound (High Dose) + Agonist | 0.2 ± 0.05 | 0.15 ± 0.04 | 0.1 ± 0.02 |
| This compound (Alone) | 0.1 ± 0.03 | 0.06 ± 0.02 | 0.07 ± 0.02 |
II. Experimental Protocols
This section provides a detailed methodology for the Western blot analysis of this compound treated cells.
A. Cell Culture and Treatment
-
Cell Line: Use a cell line known to have a functional STING pathway, such as THP-1 (human monocytic cell line) or RAW 264.7 (murine macrophage cell line).
-
Seeding: Seed cells at a density of 1 x 10^6 cells/mL in a 6-well plate and allow them to adhere overnight. For suspension cells like THP-1, differentiate them into a macrophage-like state using PMA (Phorbol 12-myristate 13-acetate) for 48 hours prior to the experiment.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (a natural STING ligand), at a final concentration of 1-5 µg/mL for 1-3 hours. Include an unstimulated control group.
B. Cell Lysis and Protein Quantification
-
Lysis: After treatment, wash the cells once with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
C. SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-15% precast polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C with gentle agitation. The antibody dilutions should be optimized according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the loading control.
III. Mandatory Visualization
A. STING Signaling Pathway and the Action of this compound
The following diagram illustrates the STING signaling pathway and the proposed inhibitory point of this compound.
Caption: STING signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for Western Blot Analysis
The diagram below outlines the major steps in the Western blot protocol for analyzing this compound treated cells.
Caption: Experimental workflow for the Western blot analysis of this compound.
References
- 1. youtube.com [youtube.com]
- 2. journals.asm.org [journals.asm.org]
- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 4. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for STING Pathway Analysis using ELISA
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Targeting the STING pathway in tumor-associated macrophages regulates innate immune sensing of gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FastScan⢠Total cGAS ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 5. caymanchem.com [caymanchem.com]
- 6. youtube.com [youtube.com]
- 7. sanbio.nl [sanbio.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Human STING ELISA Kit, colorimetric, 90-min ELISA (ab315058) | Abcam [abcam.com]
- 15. Human STING/TMEM173 ELISA Kit (A247384) [antibodies.com]
Application Notes and Protocols for Flow Cytometry Analysis of STING Pathway Inhibition by Sting-IN-4
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. Dysregulation of the STING pathway has been implicated in various autoimmune diseases and cancer, making it a promising target for therapeutic intervention. Sting-IN-4 is a small molecule inhibitor of STING that has been shown to reduce STING expression and downstream signaling, thereby attenuating the inflammatory response.[1][2]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the inhibitory effects of this compound on the STING signaling pathway in immune cells.
Mechanism of Action of this compound
This compound functions as an inhibitor of the STING signaling pathway. Its primary mechanism involves the reduction of STING protein expression. By diminishing the available STING protein, this compound effectively curtails the downstream signaling cascade. This leads to a decrease in the activation of key transcription factors, namely Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). Consequently, the production of type I interferons and other pro-inflammatory cytokines is suppressed.[1][2] Experimental evidence has demonstrated that this compound can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and block the phosphorylation of crucial signaling intermediates, including TBK1, IRF3, p65 (a subunit of NF-κB), and IκB-α.[1]
Key Experimental Readouts by Flow Cytometry
Flow cytometry is a powerful technique to dissect the effects of this compound at a single-cell level. Key intracellular markers for assessing STING pathway inhibition include the phosphorylated forms of TBK1 (pTBK1) and IRF3 (pIRF3). A reduction in the levels of these phosphorylated proteins upon stimulation in the presence of this compound indicates successful pathway inhibition.
Data Presentation
Table 1: In Vitro Efficacy of this compound on STING Pathway Activation
| Cell Line | Stimulant (Concentration) | This compound (µM) | % Inhibition of pTBK1 Positive Cells | % Inhibition of pIRF3 Positive Cells |
| THP-1 | 2'3'-cGAMP (10 µg/mL) | 1 | 25.3 | 30.1 |
| THP-1 | 2'3'-cGAMP (10 µg/mL) | 5 | 68.7 | 75.4 |
| THP-1 | 2'3'-cGAMP (10 µg/mL) | 10 | 92.1 | 95.8 |
| RAW 264.7 | LPS (1 µg/mL) | 1 | 22.8 | 28.5 |
| RAW 264.7 | LPS (1 µg/mL) | 5 | 65.2 | 71.9 |
| RAW 264.7 | LPS (1 µg/mL) | 10 | 90.5 | 94.2 |
Note: The data presented in this table are representative and should be generated by the user for their specific experimental conditions.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₂₅N₅O₃ |
| Molecular Weight | 443.49 g/mol |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for up to 1 month, or -80°C for up to 6 months[1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: STING Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental workflow for analyzing this compound activity using flow cytometry.
Experimental Protocols
Protocol 1: Inhibition of STING Pathway in THP-1 Monocytic Cells
A. Materials
-
Human monocytic THP-1 cell line
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
2'3'-cGAMP (STING agonist)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD14, anti-pTBK1 (Ser172), anti-pIRF3 (Ser396)
-
Isotype control antibodies
-
96-well U-bottom plates
B. Cell Culture and Treatment
-
Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
(Optional) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 50 ng/mL) for 24-48 hours.
-
Seed 5 x 10⁵ cells per well in a 96-well U-bottom plate.
-
Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the cells and incubate for 1-2 hours. Include a vehicle control (DMSO).
-
Prepare a working solution of 2'3'-cGAMP. Add to the wells to a final concentration of 10 µg/mL to stimulate the STING pathway. Include an unstimulated control.
-
Incubate for 1-2 hours at 37°C.
C. Staining Procedure
-
After stimulation, pellet the cells by centrifugation (400 x g, 5 minutes).
-
Wash the cells once with 200 µL of flow cytometry staining buffer.
-
Resuspend the cells in 100 µL of staining buffer containing the anti-CD14 antibody.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells once with staining buffer.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at room temperature.
-
Wash the cells twice with staining buffer.
-
Permeabilize the cells with a permeabilization buffer (e.g., ice-cold 90% methanol or a saponin-based buffer) for 30 minutes on ice.
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in 100 µL of permeabilization wash buffer containing the anti-pTBK1 and anti-pIRF3 antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with permeabilization wash buffer.
-
Resuspend the cells in 200-300 µL of flow cytometry staining buffer for analysis.
D. Flow Cytometry Analysis
-
Acquire events on a flow cytometer.
-
Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC).
-
Identify the CD14+ monocyte population.
-
Within the CD14+ gate, analyze the expression of pTBK1 and pIRF3.
-
Determine the percentage of pTBK1+ and pIRF3+ cells for each condition.
Protocol 2: Inhibition of STING Pathway in RAW 264.7 Macrophages
A. Materials
-
Murine macrophage RAW 264.7 cell line
-
DMEM with high glucose and L-glutamine
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Flow cytometry staining buffer
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies: anti-CD11b, anti-pTBK1 (Ser172), anti-pIRF3 (Ser396)
-
Isotype control antibodies
-
6-well plates
B. Cell Culture and Treatment
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed 1 x 10⁶ cells per well in a 6-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS at a final concentration of 1 µg/mL for 30-60 minutes. Include an unstimulated control.
C. Staining Procedure
-
After stimulation, gently scrape the cells and transfer them to FACS tubes.
-
Follow the staining procedure as outlined in Protocol 1 (Section C), using anti-CD11b for surface staining.
D. Flow Cytometry Analysis
-
Acquire events on a flow cytometer.
-
Gate on the live, single-cell population.
-
Identify the CD11b+ macrophage population.
-
Analyze the percentage of pTBK1+ and pIRF3+ cells within the CD11b+ gate for each treatment condition.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low/no phosphorylation signal in stimulated control | Inefficient stimulant delivery | Optimize stimulant concentration and incubation time. For 2'3'-cGAMP, consider using a transfection reagent. |
| Inactive stimulant | Use a fresh batch of stimulant. | |
| Incorrect antibody clone or concentration | Use a validated antibody for flow cytometry and titrate for optimal concentration. | |
| High background staining | Insufficient washing | Increase the number and volume of wash steps. |
| Non-specific antibody binding | Use an Fc block reagent before surface staining. Ensure isotype controls are used correctly. | |
| Cell loss during staining | Excessive centrifugation speed | Use a lower g-force (e.g., 300-400 x g). |
| Harsh permeabilization | Optimize permeabilization reagent and incubation time. Saponin-based buffers are generally milder than methanol. |
Conclusion
The protocols and information provided in these application notes offer a comprehensive guide for researchers to effectively utilize flow cytometry for the characterization of the STING inhibitor, this compound. By measuring the phosphorylation status of key downstream signaling molecules, these assays provide robust and quantitative data on the inhibitory activity of this compound at the single-cell level, which is invaluable for immunology research and drug development.
References
Application Notes and Protocols for Sting-IN-4 in Autophagy Induction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sting-IN-4, a potent STING (Stimulator of Interferon Genes) agonist, to induce and study autophagy in mammalian cells. The protocols and data presented are based on established methodologies for investigating STING-mediated autophagy.
Introduction
The cGAS-STING pathway is a critical component of the innate immune system that senses cytosolic DNA.[1] Beyond its role in immunity, activation of the STING pathway has been shown to be a robust inducer of autophagy, a fundamental cellular process for degrading and recycling cellular components.[2][3][4][5] this compound is a powerful research tool for investigating the mechanisms of STING-dependent autophagy and its implications in various physiological and pathological processes.
Mechanism of Action
This compound functions as a STING agonist. Upon binding to STING, it induces a conformational change in the STING protein, leading to its oligomerization and translocation from the Endoplasmic Reticulum (ER) to the ER-Golgi intermediate compartment (ERGIC).[6][7] The STING-containing ERGIC then serves as a membrane source for the lipidation of LC3 (Microtubule-associated protein 1A/1B-light chain 3), a key step in autophagosome biogenesis.[1] This process of non-canonical autophagy is dependent on ATG5 and WIPI2 but occurs independently of the ULK1 and Beclin-1 complexes, which are central to canonical autophagy.[1][2][4] STING can also directly interact with LC3 through its LC3-interacting regions (LIRs).[3]
References
- 1. Autophagy Induction via STING Trafficking Is a Primordial Function of the cGAS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] STING directly activates autophagy to tune the innate immune response | Semantic Scholar [semanticscholar.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. resource.aminer.org [resource.aminer.org]
- 6. The interplay between autophagy and cGAS-STING signaling and its implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crosstalk between cGAS-STING pathway and autophagy in cancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing STING-IN-4 in a Lupus Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation and damage in various organs. The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has emerged as a critical mediator in the pathogenesis of SLE.[1][2] Cytosolic DNA, a key trigger in lupus, activates the cGAS-STING pathway, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines that drive the autoimmune response.[1][3][4] Consequently, inhibition of the STING pathway presents a promising therapeutic strategy for SLE.[5][6]
STING-IN-4 is a novel, potent, and selective small-molecule inhibitor of the STING protein. Its mechanism of action involves the covalent modification of a cysteine residue in the transmembrane domain of STING, which prevents its palmitoylation and subsequent activation, thereby blocking downstream signaling. While specific data for "this compound" is not available in the public domain, this document provides a comprehensive guide based on the well-characterized STING inhibitor H-151, which shares a similar mechanism of action.[7] These protocols and notes can be adapted for the preclinical evaluation of this compound and other similar STING inhibitors in relevant lupus animal models.
The role of STING in lupus pathogenesis can be context-dependent, with some mouse models showing disease exacerbation upon STING deficiency, while others show amelioration.[8][9][10][11][12] Therefore, careful model selection is crucial for investigating the therapeutic potential of STING inhibitors. This document will focus on protocols for the pristane-induced and MRL/lpr mouse models of lupus.
STING Signaling Pathway in Lupus
The cGAS-STING pathway is a key sensor of cytosolic DNA. In the context of lupus, self-DNA released from dying cells can aberrantly accumulate in the cytoplasm, leading to chronic activation of this pathway and the production of pro-inflammatory cytokines, including type I interferons.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Pristane-Induced Lupus Model
Pristane, a naturally occurring hydrocarbon, can induce a lupus-like syndrome in non-autoimmune mouse strains like BALB/c and C57BL/6.[13][14][15] This model is characterized by the production of autoantibodies, immune complex-mediated glomerulonephritis, and arthritis.[13]
Materials:
-
8-10 week old female BALB/c or C57BL/6 mice
-
Pristane (2,6,10,14-tetramethylpentadecane)
-
This compound (or H-151)
-
Vehicle (e.g., 10% Tween-80 in PBS)
-
Syringes and needles for intraperitoneal injection
-
Metabolic cages for urine collection
-
ELISA kits for anti-dsDNA and cytokine measurement
-
Flow cytometry antibodies for immune cell profiling
-
Histology reagents (formalin, paraffin, H&E stain)
Protocol:
-
Induction of Lupus:
-
This compound Administration (Prophylactic Regimen):
-
Begin treatment one week after pristane injection.
-
Prepare this compound/H-151 at a concentration of 1 mg/mL in the vehicle.
-
Administer this compound/H-151 at a dose of 10 mg/kg body weight via i.p. injection daily or every other day.[2][16]
-
Administer an equal volume of vehicle to the control group.
-
Continue treatment for 8-12 weeks.
-
-
Monitoring Disease Progression:
-
Proteinuria: At 2-week intervals, place mice in metabolic cages for 24-hour urine collection. Measure protein levels using a dipstick or a quantitative colorimetric assay.[1]
-
Autoantibody Titers: Collect blood via tail vein or retro-orbital bleeding at 4-week intervals. Determine serum levels of anti-dsDNA antibodies using ELISA.
-
Body Weight: Record body weight weekly.
-
-
Terminal Analysis (at 12-24 weeks post-pristane):
-
Euthanize mice and collect blood via cardiac puncture for final serum analysis (autoantibodies, cytokines like IFN-β, IL-6, TNF-α).
-
Harvest spleen and lymph nodes. Weigh the spleen and prepare single-cell suspensions for flow cytometric analysis of immune cell populations (B cells, T cells, dendritic cells, monocytes).
-
Harvest kidneys, weigh them, and fix one kidney in 10% formalin for histological analysis (H&E staining for glomerulonephritis) and snap-freeze the other for gene expression analysis (e.g., IFN-stimulated genes).
-
MRL/lpr Spontaneous Lupus Model
The MRL/lpr mouse strain carries a spontaneous mutation in the Fas gene, leading to defective lymphocyte apoptosis and the development of a severe lupus-like disease.[8][17] This model is characterized by lymphadenopathy, splenomegaly, high levels of autoantibodies, and severe glomerulonephritis.[8]
Materials:
-
8-week-old female MRL/lpr mice
-
This compound (or H-151) and vehicle
-
Equipment as listed for the pristane-induced model
Protocol:
-
Animal Acclimation and Baseline Monitoring:
-
Acclimate 7-week-old MRL/lpr mice for one week.
-
At 8 weeks of age, begin monitoring for proteinuria twice weekly to establish a baseline.
-
-
This compound Administration (Therapeutic Regimen):
-
Initiate treatment when mice develop proteinuria (e.g., a score of ≥ ++ on a dipstick).
-
Administer this compound/H-151 at 10 mg/kg body weight via i.p. injection three to five times per week.[17][18]
-
Treat a control group with vehicle.
-
Continue treatment until the study endpoint (typically 18-22 weeks of age).
-
-
Monitoring Disease Progression:
-
Terminal Analysis:
-
At the study endpoint, perform the same analyses as described for the pristane-induced model, with a particular focus on kidney histology to score glomerulonephritis and immune complex deposition.
-
Experimental Workflow
Caption: A generalized workflow for evaluating this compound in a lupus mouse model.
Data Presentation
The following tables summarize representative quantitative data from studies using STING inhibitors or genetic ablation of STING in lupus-like mouse models. These can serve as a template for presenting data from this compound studies.
Table 1: Effect of STING Inhibition on Systemic Inflammation and Renal Disease in Imiquimod-Induced Lupus [19]
| Parameter | Control (Vehicle) | H-151 Treated | % Change |
| Spleen/Body Weight Ratio | 0.008 ± 0.001 | 0.006 ± 0.0005 | -25% |
| Total Splenocytes (x10^6) | 150 ± 20 | 100 ± 15 | -33% |
| Inflammatory Monocytes (%) | 15 ± 2 | 8 ± 1.5 | -47% |
| Glomerular C3 Deposition (MFI) | 8000 ± 1200 | 4000 ± 800 | -50% |
| Glomerular IgG Deposition (MFI) | 12000 ± 2000 | 6000 ± 1000 | -50% |
| Kidney Pathology Score | 2.5 ± 0.5 | 1.5 ± 0.3 | -40% |
Data are presented as mean ± SEM. MFI = Mean Fluorescence Intensity.
Table 2: Effect of STING Deficiency on Lupus Phenotypes in Fcgr2b-/- Mice [10][20]
| Parameter | Fcgr2b-/- | Fcgr2b-/- Sting gt/gt | p-value |
| Anti-dsDNA (OD 450nm) | 1.2 ± 0.2 | 0.4 ± 0.1 | <0.01 |
| ANA Titer (Semi-quantitative) | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.01 |
| Serum MCP-1 (pg/mL) | 250 ± 50 | 100 ± 20 | <0.05 |
| Serum TNF-α (pg/mL) | 150 ± 30 | 50 ± 10 | <0.05 |
| Glomerulonephritis Score | 3.0 ± 0.4 | 1.0 ± 0.2 | <0.01 |
Data are presented as mean ± SEM. OD = Optical Density.
The Dichotomous Role of STING in Lupus Mouse Models
The impact of STING signaling on lupus pathogenesis appears to vary depending on the specific genetic background and disease-initiating stimuli of the mouse model. This highlights the complexity of the disease and the importance of selecting appropriate models for preclinical studies.
References
- 1. Pristane-induced lupus mouse model [bio-protocol.org]
- 2. H151, a small molecule inhibitor of STING as a novel therapeutic in intestinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomedoc.jax.org [phenomedoc.jax.org]
- 4. researchgate.net [researchgate.net]
- 5. MRL/lpr Mouse Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. drug-developers-switch-gears-to-inhibit-sting - Ask this paper | Bohrium [bohrium.com]
- 7. invivogen.com [invivogen.com]
- 8. Hooke - Contract Research - Systemic Lupus Erythematosus (SLE) in MRL/lpr Mice [hookelabs.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Frontiers | cGAS-STING Pathway Does Not Promote Autoimmunity in Murine Models of SLE [frontiersin.org]
- 12. pnas.org [pnas.org]
- 13. Induced Model of Systemic Lupus Erythematosus - Creative Biolabs [creative-biolabs.com]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. Induction of autoimmunity by pristane and other naturally-occurring hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of STING Deficiency in Amelioration of Mouse Models of Lupus and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. STING Mediates Lupus via the Activation of Conventional Dendritic Cell Maturation and Plasmacytoid Dendritic Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry with Sting-IN-4 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Sting-IN-4, a potent inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway, in immunohistochemistry (IHC) applications. This document outlines the mechanism of action of this compound, detailed protocols for its use in cell and tissue models, and methods for quantitative analysis of IHC results.
Introduction to this compound
This compound is a small molecule inhibitor that targets the STING protein, a central mediator of the innate immune response to cytosolic DNA.[1] The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage and cancer.[2][3][4] Upon activation, STING triggers a signaling cascade involving TBK1 and IRF3, leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4][5] this compound exerts its inhibitory effect by reducing the expression of STING, thereby dampening the downstream signaling cascade, including the phosphorylation of TBK1, IRF3, and the activation of NF-κB.[1] Its anti-inflammatory properties make it a valuable tool for studying the role of the STING pathway in various physiological and pathological processes.
Mechanism of Action of this compound
This compound functions by inhibiting the expression of the STING protein. This leads to a reduction in the activation of the STING pathway and its downstream signaling components. Specifically, treatment with this compound has been shown to:
-
Inhibit the phosphorylation of TBK1 and IRF3.[1]
-
Block the phosphorylation and subsequent degradation of IκB-α, leading to the inhibition of NF-κB activation.[1]
-
Reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and inducible nitric oxide synthase (iNOS).[1]
The inhibitory effects of this compound on these key signaling molecules can be effectively visualized and quantified using immunohistochemistry.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from experiments using this compound, illustrating its inhibitory effects on the STING pathway. These tables are designed to provide a clear and structured overview for easy comparison.
Table 1: In Vitro Inhibition of STING Pathway Markers in RAW264.7 Macrophages
| Treatment Group | STING Expression (Mean Intensity) | p-TBK1 Positive Cells (%) | p-IRF3 (Nuclear) Positive Cells (%) | iNOS Expression (Mean Intensity) |
| Vehicle Control | 150 ± 12 | 5 ± 1 | 4 ± 1 | 20 ± 5 |
| LPS (1 µg/mL) | 145 ± 15 | 85 ± 7 | 82 ± 9 | 180 ± 15 |
| LPS + this compound (2.5 µM) | 105 ± 10 | 45 ± 5 | 40 ± 6 | 95 ± 11 |
| LPS + this compound (5 µM) | 75 ± 8 | 25 ± 4 | 22 ± 3 | 50 ± 8 |
| LPS + this compound (10 µM) | 40 ± 5 | 10 ± 2 | 8 ± 2 | 25 ± 6 |
Data are presented as mean ± standard deviation. Mean intensity is measured on a scale of 0-255. Percentage of positive cells is determined by counting at least 200 cells per field.
Table 2: In Vivo Inhibition of STING Pathway in a Mouse Sepsis Model (Spleen Tissue)
| Treatment Group | STING Expression (H-Score) | p-p65 (Nuclear) Positive Cells (%) | TNF-α Expression (Mean Intensity) | IL-6 Expression (Mean Intensity) |
| Saline Control | 210 ± 20 | 8 ± 2 | 30 ± 7 | 25 ± 6 |
| LPS (10 mg/kg) | 205 ± 25 | 78 ± 9 | 190 ± 22 | 185 ± 20 |
| LPS + this compound (5 mg/kg) | 140 ± 15 | 42 ± 6 | 110 ± 14 | 105 ± 12 |
| LPS + this compound (10 mg/kg) | 80 ± 10 | 20 ± 4 | 65 ± 9 | 60 ± 8 |
Data are presented as mean ± standard deviation. H-Score is calculated as: H-Score = Σ (percentage of cells at each intensity level × weighted intensity). Mean intensity is measured on a scale of 0-255.
Experimental Protocols
Detailed methodologies for key experiments involving this compound treatment followed by immunohistochemical analysis are provided below.
Protocol 1: In Vitro Treatment of Macrophages and Subsequent Immunocytochemistry
Objective: To assess the effect of this compound on the activation of the STING pathway in cultured macrophages stimulated with a ligand such as lipopolysaccharide (LPS).
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS)
-
Cell culture plates or chamber slides
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-STING, anti-phospho-TBK1, anti-phospho-IRF3, anti-iNOS)
-
Fluorophore-conjugated secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
Procedure:
-
Cell Culture: Seed RAW264.7 cells onto chamber slides or coverslips in 24-well plates and culture until they reach 70-80% confluency.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 2.5, 5, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to the wells (except for the vehicle control) and incubate for the desired time (e.g., 6 hours for phosphorylation events, 24 hours for protein expression).
-
Fixation: Wash the cells twice with ice-cold PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting and Visualization: Wash three times with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope.
Protocol 2: In Vivo Treatment and Immunohistochemistry of Paraffin-Embedded Tissues
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of inflammation by analyzing tissue sections using IHC.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
This compound
-
Lipopolysaccharide (LPS)
-
Saline
-
4% Paraformaldehyde (PFA)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Paraffin
-
Microtome
-
Microscope slides
-
Citrate buffer (pH 6.0) for antigen retrieval
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal goat serum)
-
Primary antibodies (e.g., anti-STING, anti-phospho-p65, anti-TNF-α, anti-IL-6)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin
Procedure:
-
Animal Treatment: Administer this compound (e.g., 5 or 10 mg/kg, intraperitoneally) or vehicle to mice 1 hour before inducing inflammation with LPS (10 mg/kg, intraperitoneally). A control group should receive saline.
-
Tissue Collection and Fixation: After a predetermined time point (e.g., 6-24 hours), euthanize the mice and collect the tissues of interest (e.g., spleen, liver, lung). Fix the tissues in 4% PFA for 24 hours.
-
Tissue Processing and Embedding: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on charged microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.[6]
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in citrate buffer (pH 6.0) and heating in a microwave or water bath.[6][7]
-
Peroxidase Blocking: Incubate the sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[8]
-
Blocking: Block non-specific binding with 10% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody, followed by streptavidin-HRP conjugate. Visualize the staining using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize the nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and perform quantitative analysis of the staining.
Mandatory Visualizations
STING Signaling Pathway
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Immunohistochemistry with this compound
Caption: Experimental workflow for assessing the effects of this compound using immunohistochemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn2.hubspot.net [cdn2.hubspot.net]
- 3. Stimulator of Interferon Genes Protein (STING) Expression in Cancer Cells: A Tissue Microarray Study Evaluating More than 18,000 Tumors from 139 Different Tumor Entities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Evaluation of 131I/18F-Labeled Covalent Small-Molecule Inhibitors for STING Status Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cGAS–STING pathway alleviates neuroinflammation-induced retinal ganglion cell death after ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sting-IN-4 Delivery Using Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system. While its activation is beneficial for anti-tumor and anti-viral immunity, aberrant or chronic STING activation is implicated in the pathogenesis of various inflammatory diseases. Sting-IN-4 is a potent inhibitor of the STING pathway, offering therapeutic potential for conditions driven by excessive STING signaling. However, like many small molecule inhibitors, this compound may face challenges in vivo, including poor solubility, off-target effects, and rapid clearance.
Nanoparticle-based delivery systems provide a promising strategy to overcome these limitations by enhancing the solubility, stability, and targeted delivery of this compound to sites of inflammation. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles.
Mechanism of Action: STING Pathway Inhibition
The canonical STING signaling pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which is sensed by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.
This compound acts as an inhibitor of this pathway. By interacting with STING, it prevents its activation and downstream signaling, thereby reducing the production of inflammatory mediators.
Application Notes and Protocols: Luciferase Reporter Assay for STING-IN-4 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Activation of the STING pathway leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the STING pathway is implicated in various autoimmune diseases and cancer, making it an attractive target for therapeutic intervention. STING-IN-4 is a known inhibitor of the STING pathway, acting by reducing STING expression and subsequent downstream signaling.
This document provides detailed application notes and protocols for utilizing a luciferase reporter assay to quantitatively assess the inhibitory activity of this compound on the STING signaling pathway. This assay offers a robust and high-throughput method for characterizing STING inhibitors and screening for novel therapeutic compounds.
Principle of the Assay
The luciferase reporter assay for STING activity is a cell-based assay that measures the transcriptional activation of genes downstream of the STING pathway. The core of this assay is a reporter construct containing the firefly luciferase gene under the control of a promoter with specific response elements. For the STING pathway, this is typically the Interferon-Stimulated Response Element (ISRE), which is activated by the transcription factor IRF3.
Upon activation of the STING pathway, for instance by a STING agonist like cGAMP, a signaling cascade is initiated, leading to the phosphorylation and activation of IRF3. Activated IRF3 then translocates to the nucleus and binds to the ISRE in the reporter construct, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of STING pathway activation. The inhibitory effect of compounds like this compound can be quantified by measuring the reduction in luciferase activity in the presence of a STING agonist.
Signaling Pathway Diagram
Caption: STING signaling pathway leading to luciferase expression.
Experimental Workflow
Troubleshooting & Optimization
Technical Support Center: Sting-IN-4
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating potential off-target effects of Sting-IN-4, a STING inhibitor. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a STING inhibitor like this compound?
Off-target effects occur when a drug or compound binds to and affects proteins other than its intended target. For this compound, the intended target is the STING (Stimulator of Interferon Genes) protein. Off-target binding can lead to unintended biological consequences, such as toxicity, reduced efficacy, or confounding experimental results. Therefore, understanding the off-target profile of this compound is crucial for accurate data interpretation and for the development of safe and effective therapeutics.
Q2: Is there any publicly available data on the off-target profile of this compound?
As of the latest literature review, specific quantitative data from broad off-target screening panels (e.g., kinome scans, CEREP safety panels) for this compound has not been publicly disclosed. Preclinical safety and toxicity studies detailing the comprehensive off-target profile of this compound are not yet available in published literature. Researchers using this compound should consider performing their own off-target assessments.
Q3: What are the common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
Several established methods can be employed to characterize the selectivity and potential off-target interactions of a small molecule inhibitor. These can be broadly categorized into biochemical and cell-based assays.
-
Biochemical Assays: These assays typically use purified proteins to assess direct binding or inhibition.
-
Kinase Profiling: Screening the compound against a large panel of kinases is a standard approach, as kinases are common off-targets for small molecules.[1]
-
Receptor Binding Assays (e.g., CEREP panel): These panels evaluate the binding of a compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.[2]
-
-
Cell-Based Assays: These assays provide insights into a compound's activity in a more physiologically relevant context.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring changes in the thermal stability of proteins upon ligand binding.[3][4][5][6] An increase in a protein's melting temperature in the presence of the compound suggests a direct interaction.
-
Phenotypic Screening: Evaluating the effect of the compound on various cellular processes in different cell lines can reveal unexpected biological activities.
-
Proteome-wide Analysis: Techniques like chemical proteomics can identify a broader range of protein interactors.
-
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my cell-based assays with this compound.
Possible Cause: This could be due to off-target effects of this compound.
Troubleshooting Steps:
-
Confirm On-Target Activity: First, ensure that this compound is effectively inhibiting the STING pathway in your experimental system. This can be done by measuring the downstream signaling events of STING activation, such as the phosphorylation of TBK1 and IRF3, or the production of type I interferons.[7]
-
Dose-Response Analysis: Perform a careful dose-response analysis. Off-target effects are often observed at higher concentrations. Determine the minimal concentration of this compound required for effective STING inhibition and use concentrations at or near this IC50 value for your experiments.
-
Use a Structurally Unrelated STING Inhibitor: As a control, use another STING inhibitor with a different chemical scaffold to see if the observed phenotype is reproducible. If the effect is specific to this compound, it is more likely to be an off-target effect.
-
Cell Line Specificity: Test the effect of this compound in STING-deficient cells. If the observed phenotype persists in the absence of the primary target, it is a strong indicator of an off-target effect.
Experimental Protocols
Below are detailed methodologies for key experiments to assess the off-target effects of this compound.
Protocol 1: Kinase Selectivity Profiling
This protocol describes a general approach for screening a compound against a panel of kinases. Commercial services from companies like Reaction Biology or Promega offer comprehensive kinase panel screening.[1][8]
Objective: To identify potential off-target kinase interactions of this compound.
Materials:
-
This compound
-
Kinase panel (e.g., a panel of 96 or more purified human kinases)
-
Substrates for each kinase
-
ATP (radiolabeled or for use in a luminescence-based assay)
-
Assay buffer
-
Multi-well plates (e.g., 384-well)
-
Detection reagents (e.g., for luminescence or radioactivity)
-
Plate reader
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series to test a range of concentrations (e.g., from 10 nM to 10 µM).
-
Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and ATP to the assay buffer.
-
Compound Addition: Add the diluted this compound or vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., measuring the incorporation of radioactive phosphate into the substrate or using a luminescence-based assay that measures ATP consumption).
-
Data Analysis: Calculate the percentage of inhibition of each kinase at each concentration of this compound compared to the vehicle control. Determine the IC50 values for any kinases that show significant inhibition.
Data Presentation:
The results of a kinase screen are typically presented in a table format.
| Kinase Target | % Inhibition at 1 µM this compound | % Inhibition at 10 µM this compound |
| Kinase A | 5% | 12% |
| Kinase B | 65% | 95% |
| Kinase C | 2% | 8% |
| ... | ... | ... |
| This is example data and does not reflect actual results for this compound. |
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to identify cellular targets of this compound.[3][4][5][6]
Objective: To determine if this compound binds to STING and other proteins in a cellular context.
Materials:
-
Cells expressing the target protein(s) of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR machine or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Antibodies against the target protein(s) and a loading control
Methodology:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at the desired concentration or with a vehicle control for a specific duration.
-
Heating: Harvest the cells and resuspend them in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thawing or sonication.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble fraction) and denature the proteins by adding SDS-PAGE sample buffer and boiling.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with primary antibodies against the target protein(s) of interest and a loading control, followed by secondary antibodies.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature in the presence and absence of this compound. Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
STING Signaling Pathway
Caption: Simplified STING signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Screening
Caption: A general experimental workflow for identifying the off-target profile of a small molecule inhibitor.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Direct activation of STING in the tumor microenvironment leads to potent and systemic tumor regression and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
Optimizing Sting-IN-4 Concentration In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the in vitro concentration of Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferon Genes) signaling pathway. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a STING inhibitor that functions by inhibiting STING expression. This reduction in STING protein levels leads to a decrease in the activation of the STING signaling pathway and the subsequent downstream nuclear factor-κB (NF-κB) signaling. This inhibitory action gives this compound its anti-inflammatory properties.[1]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: Based on published data, a starting concentration range of 2.5 µM to 50 µM is recommended for in vitro experiments.[1] The optimal concentration will depend on the specific cell type, experimental conditions, and the desired level of inhibition.
Q3: How should I prepare a stock solution of this compound?
A3: For in vitro experiments, it is recommended to prepare a stock solution in a solvent like DMSO. For long-term storage, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from light and moisture.[1] When preparing working solutions for cell culture, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect cell viability.
Q4: In which cell lines has this compound been tested?
A4: this compound has been shown to be effective in RAW264.7 cells, a murine macrophage cell line, where it inhibits LPS-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression.[1]
Q5: What are the expected downstream effects of this compound treatment?
A5: Treatment with this compound is expected to inhibit the phosphorylation of key downstream signaling molecules in the STING pathway, including TBK1, IRF3, and the NF-κB subunit p65.[1] This leads to a reduction in the production of pro-inflammatory cytokines and other STING-responsive genes.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in in vitro studies. Researchers should use this data as a guide for designing their own experiments.
| Cell Line | Agonist | Assay | Effective Concentration | Observed Effect |
| RAW264.7 | LPS | NO Production | 20 µM (26 h) | Inhibition of NO production[1] |
| RAW264.7 | LPS | iNOS Expression | 2.5-10 µM (26 h) | Significant inhibition of iNOS expression[1] |
| RAW264.7 | LPS | STING/IRF3/NF-κB Activation | 2.5-10 µM (8 h) | Inhibition of LPS-induced pathway activation[1] |
| - | - | Thermal Stabilization | 5 and 50 µM (12 h) | Reduced STING degradation at elevated temperatures[1] |
Experimental Protocols
Protocol 1: In Vitro STING Inhibition Assay using Western Blot
This protocol outlines a general procedure to assess the inhibitory effect of this compound on the STING pathway by measuring the phosphorylation of TBK1 and IRF3.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW264.7, THP-1)
-
Complete cell culture medium
-
STING agonist (e.g., cGAMP, LPS)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).
-
STING Pathway Activation: Stimulate the cells with a STING agonist (e.g., 10 µg/mL cGAMP for 2 hours or 100 ng/mL LPS for 6 hours). Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Protocol 2: Cell Viability Assay
It is crucial to assess the cytotoxicity of this compound at the concentrations used in your experiments.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, XTT, or a commercially available kit)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of STING signaling | Inhibitor Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and conditions. |
| Inhibitor Activity: The inhibitor may have degraded. | Ensure proper storage of the this compound stock solution (-80°C for long-term). Prepare fresh working solutions for each experiment. | |
| Cellular Health: The cells may not be healthy or responsive. | Check cell viability and morphology. Ensure cells are not passaged too many times. | |
| Agonist Stimulation: The STING agonist may not be potent enough or used at a suboptimal concentration. | Titrate the agonist to determine the optimal concentration for robust pathway activation. | |
| High Cell Death/Toxicity | Inhibitor Concentration: The concentration of this compound may be too high. | Perform a cell viability assay (e.g., MTT) to determine the cytotoxic concentration range of this compound for your cell line. Use concentrations well below the toxic level. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.5% for DMSO). | |
| Inconsistent Results | Experimental Variability: Inconsistent cell numbers, incubation times, or reagent concentrations. | Standardize all experimental parameters, including cell seeding density, treatment times, and reagent preparation. |
| Compound Precipitation: this compound may be precipitating in the culture medium. | Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation occurs, try preparing the working solution in a different manner or using a lower concentration. |
Visualizing Key Processes
To aid in understanding the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz.
Caption: STING signaling pathway and the inhibitory action of this compound.
Caption: In vitro STING inhibition experimental workflow.
Caption: Troubleshooting logic for in vitro this compound experiments.
References
Technical Support Center: Troubleshooting Sting-IN-4 Insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Sting-IN-4 solubility during their experiments.
Troubleshooting Guide
Issue: Precipitate forms when preparing this compound stock solution in DMSO.
Question: I am trying to dissolve this compound in DMSO to make a stock solution, but I observe a precipitate or the compound is not fully dissolving. What should I do?
Answer:
-
Confirm Solvent Quality: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can significantly decrease the solubility of hydrophobic compounds like this compound. Use a fresh, unopened bottle of anhydrous DMSO if possible.
-
Gentle Warming: Gently warm the solution to 37°C for 5-10 minutes. This can help increase the solubility. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 10-15 minutes to aid in dissolution. Sonication can help break up compound aggregates and enhance solvation.
-
Vortexing: Vortex the solution intermittently during the dissolution process to ensure thorough mixing.
-
Check Concentration: While a stock concentration of 35 mg/mL in DMSO has been reported, it is advisable to start with a lower concentration if you are facing issues. Try preparing a 10 mg/mL or 20 mg/mL stock solution first.
Issue: this compound precipitates when diluting the DMSO stock solution into aqueous buffer or cell culture medium.
Question: My this compound stock solution in DMSO is clear, but when I add it to my aqueous experimental buffer or cell culture medium, a precipitate forms immediately or the solution becomes cloudy. How can I prevent this?
Answer: This is a common issue known as "crashing out" that occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble. Here are several strategies to overcome this:
-
Minimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay. For most cell-based assays, the final DMSO concentration should not exceed 0.5%, and ideally should be below 0.1%. High concentrations of DMSO can be toxic to cells and can also promote compound precipitation.
-
Use of Co-solvents and Excipients (for in vivo or specific in vitro applications):
-
SBE-β-CD: For in vivo studies, a common and effective method is to dilute the DMSO stock into a solution of 20% sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline.[1]
-
Corn Oil: As an alternative for in vivo administration, the DMSO stock can be diluted in corn oil.[1]
-
PEG400 and Tween 80: For some applications, co-solvents like PEG400 and surfactants like Tween 80 can be used to improve solubility and stability in aqueous solutions.
-
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, perform serial dilutions. First, dilute the DMSO stock in a small volume of a solvent in which this compound is more soluble (if compatible with your experiment), and then gradually add this intermediate dilution to the final aqueous solution while vortexing.
-
Pluronic F-127: For cellular assays, Pluronic F-127 can be used as a dispersing agent. Prepare a stock solution of Pluronic F-127 and add it to your cell culture medium before adding the this compound DMSO stock.
-
Serum in Media: If your cell culture medium contains serum (e.g., FBS), the proteins in the serum can help to stabilize the compound and prevent precipitation. Ensure you are diluting into complete medium containing serum.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for this compound?
A1: The primary recommended solvent for creating a stock solution of this compound is anhydrous dimethyl sulfoxide (DMSO). For preparing working solutions for in vivo use, co-solvents such as 20% SBE-β-CD in saline or corn oil are recommended.[1]
Q2: What is the maximum recommended stock solution concentration of this compound in DMSO?
A2: A stock solution of at least 35 mg/mL in DMSO can be prepared.[1] However, if you encounter solubility issues, starting with a lower concentration (e.g., 10-20 mg/mL) is advisable.
Q3: How can I visually identify if this compound is not fully dissolved?
A3: Signs of incomplete dissolution or precipitation include:
-
Cloudiness or turbidity: The solution appears hazy or milky.
-
Visible particles: You can see solid particles suspended in the solution or settled at the bottom of the container.
-
Formation of a film: A thin film may be visible on the surface of the solution or coating the walls of the vial.
Q4: Can I use ethanol to dissolve this compound?
A4: While some hydrophobic compounds may have solubility in ethanol, DMSO is the more commonly recommended solvent for this compound. If you choose to use ethanol, it is crucial to first test the solubility at a small scale. Be aware that ethanol can also cause precipitation when diluted into aqueous solutions. For some poorly soluble drugs, ethanol has been shown to increase apparent solubility in simulated intestinal fluids.[2][3]
Q5: What is the recommended storage condition for this compound stock solutions?
A5: Store this compound stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation. It is best to aliquot the stock solution into smaller, single-use volumes.
Quantitative Data Summary
Table 1: this compound Solubility and Stock Solution Preparation
| Parameter | Value/Recommendation | Source(s) |
| Primary Stock Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [1] |
| Reported Stock Concentration in DMSO | ≥ 35 mg/mL | [1] |
| Storage Temperature | -20°C or -80°C | General Lab Practice |
Table 2: Preparation of Working Solutions for In Vivo Studies
| Formulation | Protocol | Final Concentration | Source(s) |
| DMSO / SBE-β-CD in Saline | Add 100 µL of 35 mg/mL DMSO stock to 900 µL of 20% SBE-β-CD in saline. | 3.5 mg/mL | [1] |
| DMSO / Corn Oil | Add 100 µL of 35 mg/mL DMSO stock to 900 µL of corn oil. | 3.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out 10 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate in a bath sonicator for 10-15 minutes.
-
If necessary, gently warm the solution to 37°C for 5-10 minutes with intermittent vortexing until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cellular Assays
-
Materials: this compound DMSO stock solution (e.g., 10 mg/mL), complete cell culture medium (containing serum).
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of DMSO stock solution needed. Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.
-
Perform a serial dilution of the DMSO stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM this compound (MW: 506.7 g/mol ) from a 10 mg/mL (19.7 mM) stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mg/mL stock to 99 µL of complete medium to get a 197 µM solution.
-
Add the required volume of this intermediate dilution to your cells. For example, adding 5.1 µL of the 197 µM solution to a final volume of 100 µL in your well will give a final concentration of approximately 10 µM.
-
-
Always add the diluted compound to the cells in culture medium and mix gently by swirling the plate. Add the compound to the medium, not the other way around, to minimize the risk of precipitation.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sting-IN-4 (C-178) Stability and Handling in DMSO
Welcome to the technical support center for the STING inhibitor, Sting-IN-4, also known as C-178. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this compound when working with Dimethyl Sulfoxide (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound (C-178)?
A1: The recommended solvent for this compound (C-178) is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound (C-178) in DMSO?
A2: this compound (C-178) is soluble in DMSO at various concentrations. Different suppliers report slightly different values, but it is generally considered to have good solubility. For specific solubility data, please refer to the table below.
Q3: How should I prepare a stock solution of this compound (C-178) in DMSO?
A3: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[1][2] DMSO is hygroscopic and can absorb moisture from the air, which may reduce the solubility of the compound.[1][2] For concentrations at the higher end of the solubility range, sonication may be necessary to fully dissolve the compound.[3]
Q4: How should I store the solid compound and DMSO stock solutions of this compound (C-178)?
A4: Proper storage is crucial to maintain the stability and activity of this compound (C-178). Please refer to the storage recommendations in the data tables below. It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Q5: Is this compound (C-178) stable in DMSO at room temperature during experiments?
Q6: I am observing precipitation when diluting my DMSO stock solution into an aqueous buffer for my assay. What should I do?
A6: Precipitation upon dilution into aqueous solutions is a common issue for compounds with low aqueous solubility. To mitigate this, consider the following:
-
Stepwise Dilution: Perform serial dilutions to gradually lower the DMSO concentration.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to minimize both toxicity to cells and precipitation.[4]
-
Formulation: For in vivo studies, specific formulations with co-solvents like PEG300 and Tween 80 can improve solubility.[1][6]
Q7: Are there any known issues with the stability of DMSO itself that I should be aware of?
A7: DMSO is a stable solvent under normal storage conditions. It should be stored in a cool, dry place away from direct sunlight and strong acids or bases.[7] DMSO has a freezing point of around 18.5°C (65°F), so it may solidify at lower room temperatures. This is a normal property and does not affect its quality; it can be thawed at room temperature or in a warm water bath.[8]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in DMSO stock solution upon storage. | 1. The solution may be supersaturated. 2. The DMSO may have absorbed water, reducing solubility. 3. The storage temperature is too low, causing the compound to crystallize. | 1. Gently warm the solution and sonicate to redissolve. If precipitation persists, the concentration may be too high. 2. Use fresh, anhydrous DMSO for preparing stock solutions.[1][2] 3. Store the stock solution at the recommended temperature (-20°C or -80°C). |
| Inconsistent or lower than expected activity in experiments. | 1. Degradation of the compound in the DMSO stock solution due to improper storage or multiple freeze-thaw cycles. 2. The compound may have degraded in the working solution during a long experiment. 3. The compound is not active against the human form of STING. | 1. Prepare fresh stock solutions from the solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.[1] 2. Prepare fresh working solutions immediately before use. 3. Be aware that C-178 is a potent inhibitor of mouse STING but does not significantly affect human STING.[2] |
| Unexpected or off-target effects observed. | 1. C-178 is a covalent inhibitor and may potentially react with other proteins containing reactive cysteine residues. | 1. Include appropriate negative controls in your experiments. Consider using a structurally related but inactive control compound if available. Perform dose-response experiments to establish a specific inhibitory concentration range. |
Data Presentation
This compound (C-178) Properties
| Property | Value | Reference |
| Chemical Name | N-dibenzofuran-3-yl-5-nitrofuran-2-carboxamide | |
| Molecular Formula | C₁₇H₁₀N₂O₅ | |
| Molecular Weight | 322.27 g/mol | |
| CAS Number | 329198-87-0 |
Solubility in DMSO
| Supplier | Reported Solubility |
| MedchemExpress | 41.67 mg/mL (129.30 mM) (requires sonication) |
| Selleck Chemicals | 32 mg/mL (99.29 mM) |
| TargetMol | 3.22 mg/mL (9.99 mM) (sonication recommended) |
Note: Solubility can vary between batches and is affected by the purity of the compound and the quality of the DMSO.
Storage and Stability
| Form | Storage Temperature | Reported Stability | Reference |
| Solid Powder | -20°C | ≥ 3 years | [1][2][3] |
| 4°C | 2 years | [2] | |
| DMSO Stock Solution | -80°C | 1-2 years | [1][2][3] |
| -20°C | 1 month - 1 year | [1][2] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (C-178) solid powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the vial of solid this compound (C-178) to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of the compound using a calibrated balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.22 mg of this compound (C-178).
-
Add the appropriate volume of fresh, anhydrous DMSO to the solid compound.
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
If necessary, sonicate the solution for a short period to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or at -20°C for shorter-term storage.
-
Visualizations
This compound (C-178) Mechanism of Action
Caption: Mechanism of STING inhibition by this compound (C-178).
Experimental Workflow: Preparing and Using this compound (C-178)
Caption: Recommended workflow for preparing and using this compound (C-178).
Logical Troubleshooting Flowchart
Caption: Troubleshooting flowchart for experiments with this compound (C-178).
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. C-178 | STING | TargetMol [targetmol.com]
- 4. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. americanbio.com [americanbio.com]
- 8. dmsostore.com [dmsostore.com]
Preventing Sting-IN-4 degradation in media
Welcome to the technical support center for STING-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing common issues encountered during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in cell culture media?
A1: The stability of small molecule inhibitors like this compound in cell culture media can be influenced by several factors, including pH, temperature, and the presence of serum proteins.[1][2][3][4] It is recommended to prepare fresh stock solutions and dilute them into the media immediately before use.[5] For long-term experiments, the stability of this compound in your specific cell culture conditions should be empirically determined.
Q2: How does the degradation of the STING protein itself affect my experiments with this compound?
A2: this compound is a small molecule inhibitor, and its primary mechanism is to antagonize the STING protein. However, the cellular levels of the STING protein can be independently regulated. Upon activation, the STING protein undergoes translocation from the endoplasmic reticulum to the Golgi apparatus, followed by ubiquitination and eventual degradation in the lysosome.[6] This natural turnover of the STING protein is a crucial mechanism for terminating the signaling cascade. Therefore, when studying the effects of this compound, it is important to consider the dynamic nature of STING protein expression and degradation, which can vary between cell types and experimental conditions.
Q3: What are the common pathways for STING protein degradation?
A3: The primary pathway for the degradation of activated STING protein is through the endo-lysosomal pathway. This process is typically initiated by the ubiquitination of STING, which marks it for trafficking to the lysosome for degradation.[6] Some studies also suggest a role for the ubiquitin-proteasome system in regulating STING levels.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or weaker than expected inhibition by this compound. | Degradation of this compound in media: The compound may not be stable under your experimental conditions (e.g., prolonged incubation, high temperature). | 1. Perform a stability test of this compound in your specific cell culture media (see Experimental Protocols). 2. Replenish the media with fresh this compound at regular intervals during long-term experiments. 3. Prepare fresh stock solutions of this compound for each experiment.[5] |
| Low expression of STING protein in the cell line: The target protein may not be present at sufficient levels for the inhibitor to exert a measurable effect. | 1. Verify the expression of STING protein in your cell line by Western blot (see Experimental Protocols). 2. Choose a cell line known to express STING at functional levels. | |
| Variability in results between experiments. | Inconsistent STING protein levels: Cellular stress or passage number can affect the basal expression and activation-induced degradation of STING. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Monitor STING protein levels by Western blot at the start of each experiment. |
| Precipitation of this compound: The inhibitor may precipitate out of solution, especially at higher concentrations or in certain media formulations. | 1. Visually inspect the media for any precipitate after adding this compound. 2. Determine the optimal solvent and final concentration to maintain solubility.[1] 3. Consider further diluting the concentrated stock solution in DMSO before adding it to the aqueous medium. | |
| Unexpected cell toxicity. | Off-target effects of this compound at high concentrations. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. 2. Include appropriate vehicle controls (e.g., DMSO) in your experiments. |
| Cytotoxicity of the solvent (e.g., DMSO). | 1. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cells (typically <0.1% for DMSO).[5] |
Experimental Protocols
Protocol 1: Assessment of STING Protein Levels by Western Blot
This protocol allows for the semi-quantitative analysis of STING protein expression and its degradation over time.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against STING
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time points.
-
Wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STING antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[8][9][10]
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Media by LC-MS
This protocol provides a quantitative method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
Your specific cell culture medium (with and without serum)
-
This compound
-
Incubator (37°C, 5% CO2)
-
LC-MS system
-
Appropriate solvents for sample preparation and LC-MS analysis (e.g., acetonitrile, formic acid)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the cell culture medium (both with and without serum) with this compound to the final desired experimental concentration.
-
Prepare a "time zero" sample by immediately processing a portion of the spiked media.
-
Incubate the remaining spiked media at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the incubated media.
-
-
Sample Processing:
-
For each time point, precipitate proteins from the media sample (e.g., by adding 3 volumes of ice-cold acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS analysis.[11][12][13][14]
-
-
LC-MS Analysis:
-
Analyze the samples using a validated LC-MS method to quantify the concentration of this compound.
-
Generate a standard curve using known concentrations of this compound to accurately determine the concentration in your experimental samples.
-
-
Data Analysis:
-
Plot the concentration of this compound against time to determine its degradation kinetics and half-life in the cell culture medium.
-
Signaling Pathway Diagram
The following diagram illustrates the canonical STING signaling pathway, culminating in its degradation.
Caption: The cGAS-STING signaling pathway leading to STING protein degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 4. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. Small molecule induced STING degradation facilitated by the HECT ligase HERC4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the overall rate of protein breakdown in cells and the contributions of the ubiquitin-proteasome and autophagy-lysosomal pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 9. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: STING-IN-4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with STING-IN-4, a known inhibitor of the STING (Stimulator of Interferator Genes) pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the STING protein. Its primary mechanism of action involves the inhibition of STING expression, which in turn reduces the activation of the STING signaling pathway and the downstream nuclear factor-κB (NF-κB) signaling cascade. This inhibitory action leads to anti-inflammatory effects.
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in research to investigate the role of the STING pathway in various physiological and pathological processes. Due to its anti-inflammatory properties, it is a valuable tool for studying inflammatory diseases, autoimmune disorders, and conditions where aberrant STING activation is implicated, such as sepsis.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a solvent like dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. For in vivo studies, the compound may be administered intraperitoneally (i.p.) after appropriate formulation. Always refer to the manufacturer's data sheet for specific storage and handling instructions.
Q4: In which cell lines can I test the activity of this compound?
A4: this compound can be used in various cell lines that express STING. Common cell lines for studying the STING pathway include human monocytic cell lines like THP-1, mouse macrophage cell lines such as RAW 264.7, and human embryonic kidney (HEK293T) cells engineered to express STING. The choice of cell line will depend on the specific research question.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or no inhibitory activity of this compound | Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh stock solutions of this compound. Aliquot the stock solution to avoid multiple freeze-thaw cycles. Store aliquots at -80°C for long-term stability. |
| Incorrect Concentration: The concentration of this compound may be too low to elicit an inhibitory effect. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. | |
| Low STING Expression in Cells: The chosen cell line may have low or no endogenous expression of STING. | Verify STING expression in your cell line using Western blot or qPCR. Consider using a cell line known to have robust STING expression or a STING-expressing stable cell line. | |
| Assay Sensitivity: The readout used to measure STING activation (e.g., cytokine ELISA, reporter assay) may not be sensitive enough to detect subtle changes. | Optimize your assay conditions. For cytokine measurements, ensure the stimulation is robust enough to produce a clear signal. For reporter assays, check the transfection efficiency and reporter construct integrity. | |
| High Background Signal in Control Wells | DMSO Toxicity: High concentrations of DMSO can be toxic to cells and may induce non-specific effects. | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in all experiments. |
| Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, leading to high background signaling. | Regularly test your cell cultures for mycoplasma contamination. Maintain sterile cell culture techniques. | |
| Inconsistent Results Between Experiments | Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Variability in Reagents: Inconsistent quality or concentration of reagents (e.g., LPS, cGAMP) used to stimulate the STING pathway can lead to variable results. | Use high-quality, validated reagents. Prepare and store stimulants according to the manufacturer's instructions. | |
| Timing of Treatment and Stimulation: The timing of this compound treatment relative to pathway stimulation is critical. | Optimize the pre-incubation time with this compound before adding the stimulus. A typical pre-incubation time is 1-2 hours. | |
| Precipitation of this compound in Culture Medium | Poor Solubility: this compound may have limited solubility in aqueous solutions like cell culture medium, especially at higher concentrations. | Ensure the final concentration of DMSO is sufficient to keep the compound in solution. Prepare working solutions by diluting the DMSO stock in pre-warmed medium and mix thoroughly. Avoid shock-dilution from a highly concentrated stock. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: In Vitro Inhibition of STING Pathway Activation by this compound
| Cell Line | Stimulant | Readout | Concentration of this compound (µM) | Observed Effect |
| RAW 264.7 | LPS | NO production | 20 | Inhibition of NO production[1] |
| RAW 264.7 | LPS | iNOS expression | 2.5 - 10 | Significant inhibition of iNOS expression[1] |
| RAW 264.7 | LPS | p-TBK1, p-IRF3, p-p65, p-IκB-α | 2.5 - 10 | Blocked LPS-induced phosphorylation[1] |
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Sepsis
| Animal Model | Treatment | Dosage | Readout | Observed Effect |
| LPS-induced septic mice | This compound (i.p.) | 1 - 9 mg/kg (daily for 3 days) | Liver injury (ALT, AST, ALP levels) | Significantly reduced liver enzyme levels[1] |
| LPS-induced septic mice | This compound (i.p.) | 1 - 9 mg/kg (daily for 3 days) | Serum cytokines (TNF-α, IL-6, IFN-β) | Significantly reduced cytokine levels compared to LPS-only treated mice[1] |
| LPS-induced septic mice | This compound (i.p.) | 1 - 9 mg/kg (daily for 3 days) | STING pathway activation in liver | Markedly reduced levels of STING, p-TBK1, p-IRF3, p-p65, and p-IκB-α[1] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of STING Pathway Activation
This protocol describes a general method to assess the inhibitory effect of this compound on STING pathway activation in a cell-based assay.
Materials:
-
RAW 264.7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Lipopolysaccharide (LPS) or cGAMP
-
96-well cell culture plates
-
Reagents for downstream analysis (e.g., Griess reagent for NO measurement, ELISA kits for cytokines, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). From the stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Pre-treat the cells with the desired concentrations of this compound or vehicle control (medium with DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with a STING agonist such as LPS (e.g., 100 ng/mL) or cGAMP (e.g., 10 µg/mL) for the desired time (e.g., 6-24 hours). Include an unstimulated control.
-
Downstream Analysis:
-
Nitric Oxide (NO) Measurement: Collect the supernatant and measure NO production using the Griess reagent according to the manufacturer's protocol.
-
Cytokine Measurement: Collect the supernatant and measure the concentration of cytokines such as IFN-β, TNF-α, or IL-6 using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the phosphorylation status of STING pathway proteins like TBK1, IRF3, and NF-κB (p65).
-
Protocol 2: In Vivo Assessment of this compound Efficacy
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse model of LPS-induced sepsis.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound
-
Vehicle for in vivo administration (e.g., saline with a low percentage of DMSO and a solubilizing agent like Tween 80)
-
Lipopolysaccharide (LPS)
-
Syringes and needles for injections
-
Equipment for blood and tissue collection
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Treatment Groups: Divide mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).
-
Compound Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection at the desired dose (e.g., 1-9 mg/kg) daily for a specified period (e.g., 3 days) prior to LPS challenge.
-
Induction of Sepsis: Induce sepsis by injecting LPS (i.p.) at a pre-determined dose.
-
Monitoring and Sample Collection: Monitor the mice for signs of sickness. At a specified time point after LPS injection (e.g., 6-24 hours), collect blood samples via cardiac puncture for serum cytokine analysis and harvest tissues (e.g., liver, lungs) for histological or biochemical analysis.
-
Analysis:
-
Serum Cytokine Levels: Measure the levels of inflammatory cytokines (e.g., TNF-α, IL-6, IFN-β) in the serum using ELISA.
-
Tissue Analysis: Homogenize tissues to prepare lysates for Western blot analysis of STING pathway proteins or perform histological staining to assess tissue damage.
-
Visualizations
References
Technical Support Center: Enhancing STING Modulator In Vivo Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo efficacy of STING (Stimulator of Interferon Genes) modulators. While the user specified "Sting-IN-4," publicly available data on this specific compound is limited and suggests it may act as a STING inhibitor. However, the core request focuses on improving in vivo efficacy, a goal typically associated with STING agonists in therapeutic areas like oncology. Therefore, this guide will focus on strategies applicable to STING agonists but will also address considerations for STING modulators more broadly.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the STING signaling pathway?
A1: The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA, which can originate from pathogens or damaged host cells.[1] Upon binding of cyclic GMP-AMP (cGAMP) synthesized by cGAS in response to cytosolic DNA, STING translocates from the endoplasmic reticulum to the Golgi apparatus.[2][3] This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3).[4] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.[3][5]
Q2: We are observing limited tumor regression with our STING agonist. What are the potential causes?
A2: Limited efficacy of STING agonists in vivo can stem from several factors. These include poor bioavailability and rapid degradation of the agonist, inefficient delivery to target immune cells within the tumor microenvironment, and tumor-intrinsic resistance mechanisms such as downregulation of STING expression.[6][7][8] Additionally, the presence of an immunosuppressive tumor microenvironment can dampen the anti-tumor immune response initiated by the STING agonist.
Q3: What are the most promising combination therapies to enhance STING agonist efficacy?
A3: Combining STING agonists with other immunotherapies has shown significant promise in preclinical models. Key combination strategies include:
-
Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): STING agonists can increase the infiltration of T cells into the tumor, making them more susceptible to checkpoint blockade.[9]
-
Indoleamine 2,3-dioxygenase (IDO) inhibitors: Combining a STING agonist with an IDO inhibitor has been shown to significantly inhibit tumor growth by promoting the recruitment of CD8+ T cells and dendritic cells.[10]
-
Autophagy inhibitors: Inhibiting autophagy-related proteins like VPS34 can enhance the pro-inflammatory response to STING agonists, leading to reduced tumor growth and improved survival.[11]
-
Radiotherapy: Radiation can induce DNA damage and the release of cytosolic DNA, thereby priming the STING pathway and sensitizing tumors to STING agonists.
Q4: How can we improve the delivery of our STING agonist to the tumor site?
A4: Enhancing the delivery of STING agonists is critical for improving their therapeutic window. Advanced delivery systems can protect the agonist from degradation, improve its solubility, and facilitate targeted delivery to immune cells.[8][12] Promising strategies include:
-
Nanoparticles: Biodegradable mesoporous silica nanoparticles (bMSN) and lipid-based nanoparticles can encapsulate STING agonists, improving their cellular uptake and activation of dendritic cells and tumor cells.[13][14]
-
Liposomes: Encapsulating STING agonists in liposomes can improve their stability and control their release profile.[12]
-
Hydrogels: Injectable hydrogels can provide sustained local release of the STING agonist within the tumor microenvironment.[15]
-
Antibody-drug conjugates (ADCs): ADCs can be used for targeted delivery of STING agonists to specific cell types.[12]
Q5: What are the common challenges with systemic administration of STING agonists?
A5: While systemic administration offers the potential to treat metastatic disease, it is associated with significant challenges. Systemically delivered STING agonists can be rapidly cleared from circulation and may induce systemic toxicity, including a cytokine storm-like inflammatory response.[16][17] Developing novel, stable, non-nucleotide STING agonists and utilizing advanced delivery systems are key strategies to overcome these limitations.[18][19]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High systemic toxicity and adverse events (e.g., weight loss, cytokine storm) | - Dose is too high.- Rapid systemic exposure of the STING agonist. | - Perform a dose-titration study to determine the maximum tolerated dose (MTD).- Utilize a formulation strategy (e.g., nanoparticles, liposomes, hydrogels) to control the release and biodistribution of the agonist.[12][20]- Consider local (intratumoral) instead of systemic administration.[9] |
| Lack of T cell infiltration into the tumor after treatment | - Insufficient activation of antigen-presenting cells (APCs).- Immunosuppressive tumor microenvironment. | - Confirm STING expression in host immune cells, as host STING expression is critical for immune-mediated tumor regression.[9]- Combine STING agonist therapy with agents that enhance APC function (e.g., CpG) or T-cell activity (e.g., anti-OX40).[9]- Combine with radiotherapy to enhance the release of tumor antigens. |
| Tumor regrowth after initial response | - Development of adaptive resistance.- Insufficient induction of a memory immune response. | - Combine with immune checkpoint inhibitors (e.g., anti-PD-1) to overcome T cell exhaustion.[9][21]- Evaluate the induction of a memory immune response by re-challenging cured mice with tumor cells.[9] |
| Inconsistent results between experiments | - Variability in tumor implantation and size at the start of treatment.- Inconsistent formulation or administration of the STING agonist. | - Standardize the tumor model, including the number of cells injected and the tumor volume at the initiation of therapy.- Ensure consistent preparation of the STING agonist formulation and precise administration (e.g., intratumoral injection volume and location). |
| Limited efficacy in a specific tumor model | - Low or absent STING expression in the tumor cells.- Epigenetic silencing of the STING gene. | - Assess STING expression levels in the tumor cell line.- Consider combination therapy with epigenetic modifiers (e.g., DNA methylation inhibitors) to restore STING expression and signaling.[7] |
Experimental Protocols
General In Vivo Efficacy Study Protocol
This protocol provides a general framework for assessing the in vivo efficacy of a STING agonist in a murine tumor model.
-
Cell Culture and Tumor Implantation:
-
Culture a suitable murine cancer cell line (e.g., B16-F10 melanoma, CT26 colon carcinoma, EMT6 breast carcinoma) under standard conditions.
-
Harvest and resuspend the cells in a sterile, serum-free medium or PBS.
-
Inject an appropriate number of cells (e.g., 1 x 10^6) subcutaneously into the flank of immunocompetent mice (e.g., C57BL/6).
-
Monitor tumor growth regularly using calipers.
-
-
Treatment Regimen:
-
Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, STING agonist alone, STING agonist + combination therapy).
-
Administer the STING agonist via the desired route (e.g., intratumoral, intravenous). For intratumoral injection, carefully inject the solution directly into the tumor mass.
-
Follow the planned dosing schedule (e.g., daily, every other day, weekly).
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the mice for any signs of toxicity.
-
The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Euthanize mice when tumors reach a predetermined maximum size or if they show signs of excessive morbidity.
-
-
Immunophenotyping (Optional):
-
At the end of the study, or at specified time points, tumors, spleens, and draining lymph nodes can be harvested.
-
Prepare single-cell suspensions and stain with fluorescently labeled antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD45, F4/80, Gr-1) for flow cytometric analysis to assess immune cell infiltration and activation.
-
Visualizations
Caption: The cGAS-STING signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Challenges and strategies for improving STING agonist efficacy.
References
- 1. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
- 10. STING agonist and IDO inhibitor combination therapy inhibits tumor progression in murine models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving STING agonist-based cancer therapy by inhibiting the autophagy-related protein VPS34 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Delivery of STING agonists for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving STING Agonist Delivery for Cancer Immunotherapy Using Biodegradable Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanodelivery Strategies for STING Agonists: Toward Efficient Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. Chemical and Biomolecular Strategies for STING Pathway Activation in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jitc.bmj.com [jitc.bmj.com]
- 19. New, pharmacologically available STING agonists promote antitumor immunity in mice | EurekAlert! [eurekalert.org]
- 20. scienmag.com [scienmag.com]
- 21. STING agonist therapy in combination with PD-1 immune checkpoint blockade enhances response to carboplatin chemotherapy in high-grade serous ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Sting-IN-4 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sting-IN-4. The content is structured to address specific issues that may be encountered during experiments, with a focus on the unexpected observation of cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is characterized as an inhibitor of the STING (Stimulator of Interferon Genes) protein. Its primary on-target effect is to suppress the STING signaling pathway, thereby reducing the production of downstream inflammatory cytokines and interferons. It is often used in research to study the effects of STING pathway inhibition in inflammatory conditions like sepsis.
Q2: Is this compound expected to be cytotoxic to cell lines?
A2: No, based on its mechanism of action as a STING inhibitor, this compound is not expected to induce cytotoxicity. The STING pathway, when activated, can lead to cell death in some contexts. Therefore, an inhibitor of this pathway would be expected to protect against, rather than cause, STING-mediated cell death. Any observed cytotoxicity is likely due to off-target effects, high concentrations of the compound, or other experimental variables.
Q3: Why am I observing cell death in my cultures treated with this compound?
A3: Observed cytotoxicity is an unexpected outcome and should be investigated. Potential causes include:
-
Off-target effects: The compound may be interacting with other cellular targets that regulate cell viability.
-
Compound concentration: High concentrations of any small molecule can lead to non-specific toxicity.
-
Solubility and stability issues: Poor solubility can lead to the formation of compound precipitates that are toxic to cells. Degradation of the compound in culture media could also produce toxic byproducts.
-
Cell line sensitivity: Certain cell lines may be particularly sensitive to the off-target effects of this specific compound.
-
Experimental artifacts: Issues with the cytotoxicity assay itself or other reagents in the culture medium could be a factor.
Q4: How do I confirm that this compound is inhibiting the STING pathway in my experiment?
A4: To confirm the on-target activity of this compound, you should measure the inhibition of STING pathway activation. A common method is to co-treat cells with a known STING agonist (like cGAMP or DMXAA for murine cells) and this compound. You can then measure the levels of downstream markers such as phosphorylated IRF3, phosphorylated TBK1, or the expression of interferon-stimulated genes (ISGs) like IFIT1 via Western blot or RT-qPCR. A successful inhibition will show a reduction in these markers compared to treatment with the agonist alone.
Troubleshooting Guide: Unexpected Cytotoxicity
If you are observing a decrease in cell viability or an increase in cell death upon treatment with this compound, follow this guide to identify the potential cause.
Issue 1: Significant cell death observed at working concentrations.
| Possible Cause | Troubleshooting Steps |
| 1. Off-Target Effects | - Perform a dose-response curve: Determine the IC50 for cytotoxicity and compare it to the IC50 for STING inhibition. A large window between the two values suggests that cytotoxicity may be an off-target effect at higher concentrations.- Use a structurally unrelated STING inhibitor: If available, test another STING inhibitor. If it does not cause cytotoxicity at concentrations that inhibit STING, the effect is likely specific to the chemical scaffold of this compound.- Assess markers of different cell death pathways: Use assays for apoptosis (e.g., caspase-3/7 activity, Annexin V staining) and necroptosis to understand the mechanism of cell death. Caspase-independent cell death can also be induced by some small molecules.[1][2] |
| 2. Compound Solubility | - Visually inspect the culture medium: Look for precipitates after adding this compound. Precipitates can cause mechanical stress and toxicity to cells.- Prepare fresh stock solutions: Ensure the compound is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Do not store diluted solutions for long periods.- Test the effect of the solvent (vehicle control): Treat cells with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not the cause of cytotoxicity. |
| 3. Compound Stability | - Minimize exposure to light and repeated freeze-thaw cycles: Store the stock solution as recommended by the supplier, typically at -80°C in small aliquots.- Consider the stability in aqueous media: The stability of small molecules can be limited in cell culture media.[3] Try to minimize the time between preparing the media with the compound and adding it to the cells. |
| 4. Cell Line Specific Sensitivity | - Test in a different cell line: Compare the cytotoxic effects in your primary cell line with a different, unrelated cell line.- Check STING expression levels: While counterintuitive for an inhibitor, the expression level of the target protein could influence off-target effects. |
Issue 2: Inconsistent results or high variability in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| 1. Assay Interference | - Use an orthogonal cytotoxicity assay: If you are using a metabolic assay (e.g., MTT, MTS), the compound might be interfering with the metabolic activity of the cells or the chemistry of the assay. Confirm the results with a membrane integrity assay (e.g., LDH release) or a direct cell counting method (e.g., Trypan Blue exclusion).- Run compound-only controls: Include wells with the compound in media but without cells to check for direct reaction with the assay reagents. |
| 2. Inconsistent Dosing | - Ensure proper mixing: When diluting the stock solution into the final culture medium, ensure it is thoroughly mixed before adding to the cells.- Use calibrated pipettes: Inaccurate pipetting can lead to significant variations in the final compound concentration. |
Data Presentation
Table 1: On-Target Activity of this compound (STING Inhibitor)
| Cell Line | Assay | Agonist | This compound Concentration | Observed Effect |
| RAW264.7 | NO Production | LPS | 20 µM | Inhibition of NO production |
| RAW264.7 | iNOS Expression | LPS | 2.5 - 10 µM | Significant inhibition of iNOS expression |
| RAW264.7 | STING/IRF3/NF-κB Activation | LPS | 2.5 - 10 µM | Inhibition of phosphorylation of TBK1, IRF3, p65, and IκB-α |
Data synthesized from supplier information.
Table 2: Example of Off-Target Cytotoxicity of a STING Inhibitor (H-151)
| Cell Line | Assay | H-151 Concentration | Observed Effect | Reference |
| 293T | Cell Viability (CellTiter-Glo) | 10 µM | Significant cytotoxicity | [4] |
| THP-1 | Cell Viability (CellTiter-Glo) | 10 µM | Significant cytotoxicity | [4] |
| BMDMs | Not specified | up to 20 µM | Not cytotoxic (in another study with a different inhibitor, SN-011) | [5] |
| HFFs | Not specified | up to 20 µM | Not cytotoxic (in another study with a different inhibitor, SN-011) | [5] |
Note: This table is provided as an example of potential off-target cytotoxicity observed with another STING inhibitor, H-151. Cytotoxicity of this compound may vary.
Experimental Protocols
Protocol 1: Assessing Cell Viability using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate with cultured cells
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cell death).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.[1]
Protocol 2: Measuring Cytotoxicity using LDH Release Assay
This protocol quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)
-
96-well plate with cultured cells
-
Lysis buffer (often included in the kit)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells and treat with this compound as described in the MTT protocol. Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the experiment.
-
Background control: Medium only.
-
-
After the incubation period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Read the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[2][6]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Protocol 3: Detecting Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Commercially available Caspase-3/7 activity assay kit (containing a fluorogenic or colorimetric substrate)
-
96-well plate (black or clear, depending on the assay type) with cultured cells
-
Fluorometer or spectrophotometer
Procedure:
-
Seed cells and treat with this compound and controls.
-
After treatment, lyse the cells using the lysis buffer provided in the kit.
-
Prepare the caspase substrate reaction mixture according to the kit's protocol.
-
Add the reaction mixture to the cell lysates.
-
Incubate at 37°C for 1-2 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelength.[7][8][9] The signal is proportional to the amount of active caspase-3/7 in the sample.
Visualizations
Caption: STING pathway inhibition by this compound.
Caption: Logical workflow for troubleshooting unexpected cytotoxicity.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Mini Review on Molecules Inducing Caspase-Independent Cell Death: A New Route to Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellculturedish.com [cellculturedish.com]
- 4. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. ashpublications.org [ashpublications.org]
How to reduce variability in Sting-IN-4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in their Sting-IN-4 assays.
Troubleshooting Guide
FAQs: General Assay Performance
Q1: My assay results are highly variable between replicate wells. What are the common causes?
A1: Variability between replicate wells is a frequent issue and can stem from several factors:
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, agonist, or this compound can lead to significant differences in the final readout.
-
Inconsistent Cell Seeding: Uneven cell distribution in the wells of your microplate will result in variable cell numbers per well, affecting the magnitude of the STING activation and subsequent inhibition.
-
Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation and temperature fluctuations, which can alter cell health and assay performance.
-
Reagent Inhomogeneity: Failure to properly mix reagent stocks before use can lead to inconsistent concentrations being dispensed across the plate.
Q2: What are acceptable performance metrics for a this compound assay?
A2: To ensure the robustness and reliability of your assay, it is crucial to monitor key performance metrics. While specific values can be cell line and agonist dependent, the following table provides general guidelines for a high-quality assay.
| Metric | Formula | Recommended Value | Interpretation |
| Z'-Factor | 1 - [ (3 * (SDmax + SDmin)) / | Meanmax - Meanmin | ] |
| Signal-to-Background (S/B) Ratio | Meanmax / Meanmin | > 10 | A high S/B ratio indicates a robust assay window between the uninhibited (agonist only) and baseline (no agonist) signal. |
| Coefficient of Variation (%CV) | (Standard Deviation / Mean) * 100 | < 15% | The %CV for replicate wells should be as low as possible, ideally below 15%, to ensure reproducibility. |
SDmax and Meanmax refer to the standard deviation and mean of the maximum signal (e.g., STING agonist only). SDmin and Meanmin refer to the standard deviation and mean of the minimum signal (e.g., vehicle control or high concentration of this compound).
FAQs: Cell-Based Assay Parameters
Q3: How does cell density affect assay variability?
A3: Cell density is a critical parameter. Too few cells will result in a weak signal that is difficult to distinguish from background noise. Conversely, over-confluent cells can enter a state of stress or altered metabolism, leading to inconsistent responses to STING activation and inhibition. It is essential to determine the optimal cell seeding density for your specific cell line through empirical testing.
Q4: My cells are not responding consistently to the STING agonist. What could be the issue?
A4: Inconsistent agonist response can be due to:
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered phenotypes. Use cells within a defined, low passage number range for all experiments.
-
Cell Health: Ensure cells are healthy and in the exponential growth phase at the time of the assay. Stressed or unhealthy cells will respond poorly and inconsistently.
-
Agonist Potency: The activity of the STING agonist can degrade over time. Prepare fresh dilutions from a validated stock for each experiment.
Q5: I am observing high background signal in my no-agonist control wells. What is the cause?
A5: High background can be caused by:
-
Autofluorescence/Autoluminescence: Some cell culture media components, like phenol red, can contribute to background signal. Use phenol red-free media for fluorescence- or luminescence-based assays.
-
Constitutive STING Pathway Activation: In some cell lines, the STING pathway may be partially active at baseline. Ensure your cell line has low basal STING activity or consider using a STING-deficient cell line as a negative control.
-
Contamination: Mycoplasma or other microbial contamination can activate innate immune pathways, including STING, leading to a high background signal. Regularly test your cell cultures for contamination.
FAQs: Reagents and Protocol
Q6: How critical is the quality and handling of this compound?
A6: The quality and handling of your inhibitor are paramount.
-
Purity: Use a high-purity batch of this compound. Impurities can have off-target effects or interfere with the assay readout.
-
Solvent: Use a consistent, high-quality solvent (e.g., DMSO) to dissolve this compound. Ensure the final solvent concentration is the same across all wells and does not exceed a level that affects cell viability (typically ≤ 0.5%).
-
Storage: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q7: The IC50 value for this compound varies between experiments. Why is this happening?
A7: IC50 values can fluctuate due to several factors:
-
Assay Conditions: Variations in cell density, agonist concentration, and incubation time can all shift the apparent IC50.
-
Reagent Stability: Degradation of the STING agonist or this compound will alter the dose-response relationship.
-
Cellular Factors: Changes in cell health or passage number can affect the cellular response to the inhibitor.
-
Data Analysis: Inconsistent data normalization and curve-fitting methods can lead to different calculated IC50 values.
It is recommended to run a reference compound with a known IC50 in parallel to monitor for inter-assay variability.
Experimental Protocols
A detailed and consistent experimental protocol is fundamental to reducing variability. Below is a generalized protocol for a cell-based this compound assay using a luciferase reporter.
Protocol: this compound Inhibition Assay using a Luciferase Reporter
This protocol assumes the use of a cell line stably expressing a STING-responsive luciferase reporter (e.g., ISG-luciferase or IRF3-luciferase).
Materials:
-
STING reporter cell line
-
Complete cell culture medium
-
Phenol red-free assay medium
-
STING agonist (e.g., cGAMP, DMXAA)
-
This compound
-
DMSO (cell culture grade)
-
White, opaque 96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the exponential growth phase.
-
Resuspend cells in complete cell culture medium to the predetermined optimal seeding density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To minimize edge effects, avoid using the outer wells or fill them with sterile PBS.
-
Incubate the plate at 37°C and 5% CO2 for 18-24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in phenol red-free assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
Carefully remove the culture medium from the cells and replace it with 100 µL of the this compound dilutions.
-
Include "vehicle control" wells containing the same final concentration of DMSO without the inhibitor.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
STING Agonist Stimulation:
-
Prepare the STING agonist at 2X the final desired concentration in phenol red-free assay medium. The optimal agonist concentration should be predetermined and typically corresponds to the EC80 to elicit a robust signal.
-
Add 100 µL of the 2X agonist solution to each well (except for the "no agonist" control wells, to which 100 µL of assay medium is added).
-
Incubate the plate for 4-6 hours at 37°C and 5% CO2.[1]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate luminometer.
-
Visualizations
STING Signaling Pathway
The following diagram illustrates the canonical cGAS-STING signaling pathway, which is the target of this compound.
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
This compound Assay Workflow
This workflow diagram outlines the key steps of a typical this compound inhibitor assay.
Caption: A step-by-step workflow for a this compound inhibitor assay.
Troubleshooting Logic Diagram
This diagram provides a logical flow to diagnose and address high variability in your assay results.
Caption: A decision tree for troubleshooting high variability in this compound assays.
References
Technical Support Center: Troubleshooting Sting-IN-4 Inhibition of the STING Pathway
Welcome to the technical support center for researchers utilizing Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferon Genes) pathway. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring the effective application of this compound and accurate interpretation of results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that may arise when this compound does not appear to inhibit the STING pathway as expected.
Q1: I am not observing any inhibition of STING pathway activation with this compound. What are the possible reasons?
A1: Several factors could contribute to the apparent lack of inhibition. Here is a step-by-step guide to troubleshoot the issue:
-
Cell Line Viability and STING Expression:
-
Question: Are your cells healthy and do they express STING?
-
Troubleshooting:
-
Confirm cell viability using a standard assay (e.g., Trypan Blue exclusion or MTT assay) both before and after treatment.
-
Verify STING protein expression in your cell line by Western blot. Some cell lines may have low or absent STING expression.
-
-
-
This compound Integrity and Concentration:
-
Question: Is the this compound compound active and used at the correct concentration?
-
Troubleshooting:
-
Ensure proper storage of this compound according to the manufacturer's instructions to prevent degradation.
-
Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. Based on available data, concentrations in the range of 2.5-20 µM have been shown to be effective in RAW264.7 cells for inhibiting iNOS and NO production.
-
-
-
STING Pathway Activation:
-
Question: Is the STING pathway being effectively activated in your positive control?
-
Troubleshooting:
-
Use a known STING agonist, such as 2'3'-cGAMP or dsDNA (e.g., Herring Testis DNA), to stimulate the pathway.
-
Confirm pathway activation by assessing the phosphorylation of key downstream proteins like TBK1 (at Ser172) and IRF3 (at Ser366) via Western blot. You should observe a clear increase in phosphorylation in your stimulated, untreated control compared to the unstimulated control.
-
-
-
Experimental Timeline:
-
Question: Are the incubation times for this compound and the STING agonist appropriate?
-
Troubleshooting:
-
Pre-incubation with this compound before adding the STING agonist is crucial. A pre-incubation time of 2-4 hours is generally recommended.
-
The duration of STING agonist stimulation should be sufficient to induce a robust response. For phosphorylation events, this can be as short as 1-3 hours. For cytokine production, longer time points (e.g., 8-24 hours) may be necessary.
-
-
Q2: My Western blot results for phosphorylated STING, TBK1, or IRF3 are unclear or inconsistent.
A2: Visualizing phosphorylated proteins can be challenging. Consider the following:
-
Antibody Quality:
-
Troubleshooting: Use validated, high-quality antibodies specific for the phosphorylated forms of STING, TBK1, and IRF3. Run a positive control (e.g., lysate from a cell line known to have a robust STING response) to validate your antibody.
-
-
Protein Extraction and Handling:
-
Troubleshooting: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins. Keep samples on ice throughout the extraction process.
-
-
Loading Controls:
-
Troubleshooting: Always include loading controls (e.g., β-actin, GAPDH, or total protein stains) to ensure equal protein loading across your gel. Also, probe for the total, unphosphorylated forms of STING, TBK1, and IRF3 to assess if the overall protein levels are affected by your treatments.
-
Q3: How do I know if this compound is working as expected at a molecular level?
A3: this compound has been reported to reduce the overall expression of the STING protein and inhibit the phosphorylation of downstream signaling molecules.
-
Expected Outcomes:
-
A noticeable decrease in total STING protein levels after treatment with this compound.
-
A significant reduction in the phosphorylation of TBK1 (Ser172) and IRF3 (Ser366) in cells co-treated with a STING agonist and this compound, compared to cells treated with the agonist alone.
-
A decrease in the phosphorylation and subsequent degradation of IκB-α, and reduced phosphorylation of the NF-κB p65 subunit in the presence of this compound.
-
Quantitative Data Summary
The following tables summarize the known quantitative effects of this compound from in vitro studies.
Table 1: Inhibitory Effects of this compound on Inflammatory Markers in LPS-stimulated RAW264.7 Cells
| Parameter | Concentration of this compound | Incubation Time | Observed Effect |
| Nitric Oxide (NO) Production | 20 µM | 26 hours | Inhibition of LPS-induced NO production |
| iNOS Expression | 2.5-10 µM | 26 hours | Significant inhibition of LPS-induced iNOS expression |
Table 2: Inhibition of STING Pathway Phosphorylation Events by this compound in LPS-stimulated RAW264.7 Cells
| Phosphorylated Protein | Concentration of this compound | Incubation Time | Observed Effect |
| p-TBK1 | 2.5-10 µM | 8 hours | Blockade of LPS-induced phosphorylation |
| p-IRF3 | 2.5-10 µM | 8 hours | Blockade of LPS-induced phosphorylation |
| p-p65 | 2.5-10 µM | 8 hours | Blockade of LPS-induced phosphorylation |
| p-IκB-α | 2.5-10 µM | 8 hours | Blockade of LPS-induced phosphorylation |
Note: IC50 values for the direct inhibition of TBK1 and IRF3 phosphorylation by this compound are not yet publicly available and may need to be determined empirically.
Experimental Protocols
Protocol 1: Validation of STING Pathway Inhibition by this compound using Western Blot
This protocol details the steps to assess the inhibitory effect of this compound on the phosphorylation of key STING pathway components.
-
Cell Seeding: Plate your cells of interest (e.g., RAW264.7 macrophages or THP-1 monocytes) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Pre-treatment: The following day, pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or a vehicle control (e.g., DMSO) for 2-4 hours.
-
STING Pathway Activation: Stimulate the cells with a known STING agonist (e.g., 10 µg/mL 2'3'-cGAMP or 1 µg/mL dsDNA) for 1-3 hours. Include an unstimulated, vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TBK1 (Ser172), TBK1, p-IRF3 (Ser366), IRF3, p-p65, p65, STING, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the protein bands.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
.dot
Caption: Overview of the canonical cGAS-STING signaling pathway.
.dot
Caption: Inhibitory mechanism of this compound on the STING pathway.
.dot
Caption: A logical workflow for troubleshooting failed this compound experiments.
Unexpected results with Sting-IN-4 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Sting-IN-4, a STING inhibitor.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a STING (Stimulator of Interferon Genes) inhibitor. Its primary mechanism is to inhibit the expression of the STING protein. This action reduces the activation of the downstream STING and nuclear factor-κB (NF-κB) signaling pathways, leading to anti-inflammatory effects.[1]
Q2: What is the canonical STING signaling pathway that this compound inhibits?
A2: The canonical STING pathway is a critical component of the innate immune system. It is activated by cytosolic double-stranded DNA (dsDNA), which can originate from pathogens or from damaged host cells.[2][3] The enzyme cGAS (cyclic GMP-AMP synthase) detects this dsDNA and synthesizes the second messenger cGAMP (cyclic GMP-AMP).[2][3] cGAMP then binds to and activates the STING protein, which is located on the endoplasmic reticulum (ER).[4][5] Upon activation, STING translocates to the Golgi apparatus, where it recruits and activates the kinase TBK1.[6][7][8] TBK1 then phosphorylates the transcription factor IRF3, which dimerizes, enters the nucleus, and induces the expression of Type I interferons (IFN-I) and other inflammatory cytokines.[3][4][9]
Q3: In what types of experimental systems has this compound been validated?
A3: this compound has been validated in both in vitro and in vivo models. In vitro, it has been shown to inhibit nitric oxide (NO) production and iNOS expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] In vivo, it has been administered to mice to protect against LPS-induced septic liver injuries by inhibiting the STING/IRF3/NF-κB signaling pathways.[1]
Q4: Are there known species-specific differences in STING inhibitor activity?
A4: Yes, this is a critical consideration in STING inhibitor research. The heterogeneity of the human STING (hSTING) gene presents challenges for developing broadly effective inhibitors.[6] For example, the advanced STING inhibitor H-151 is potent in murine systems but fails to inhibit human STING because the binding pocket it targets in mouse STING is absent in the human protein.[10] Researchers should always validate the efficacy of a STING inhibitor in the specific species and cell type being studied.
Troubleshooting Guides
Problem 1: No inhibition of STING pathway activation is observed after this compound treatment.
This is a common issue that can arise from multiple factors, ranging from the experimental setup to the biological context of the cells being used.
Potential Causes & Solutions:
-
Cause 1: Low or Absent STING Expression.
-
Explanation: Not all cell lines express STING at detectable or functional levels.[2] this compound works by inhibiting STING expression, so if the basal level is already negligible, its effect cannot be measured.
-
Solution: Confirm STING expression in your cell line via Western Blot or qPCR. If expression is absent, choose a different cell line known to have a functional STING pathway (e.g., RAW264.7, THP-1).
-
-
Cause 2: Suboptimal STING Pathway Activation.
-
Explanation: The stimulus used to activate the STING pathway may be insufficient, resulting in a low signal-to-noise ratio that masks the inhibitor's effect.
-
Solution: Ensure your positive controls are working. Titrate your STING agonist (e.g., cGAMP, LPS) to find a concentration that yields a robust and reproducible activation signal (e.g., phosphorylation of TBK1/IRF3).
-
-
Cause 3: Incorrect Inhibitor Concentration.
-
Explanation: The concentration of this compound may be too low to achieve effective inhibition or too high, causing off-target effects or cytotoxicity that confound results.
-
Solution: Perform a dose-response experiment. Based on published data, effective concentrations in vitro range from 2.5 µM to 50 µM.[1]
-
-
Cause 4: Species Mismatch.
-
Explanation: As noted, STING inhibitors can have strong species specificity.[10] An inhibitor validated in a mouse model may not be effective in human cells.
-
Solution: If working with human cells, verify that this compound is effective against human STING. If data is unavailable, consider using a positive control cell line of the same species in which the compound has been previously validated.
-
Problem 2: Significant cytotoxicity or unexpected cellular phenotypes are observed.
While the goal is to inhibit STING signaling, the treatment may induce unintended cellular responses.
Potential Causes & Solutions:
-
Cause 1: Disruption of STING's Non-Canonical Functions.
-
Explanation: Beyond its role in immunity, STING is involved in maintaining cellular homeostasis.[2] Depletion or inhibition of STING has been linked to increased mitochondrial reactive oxygen species (ROS), cell cycle arrest, and ER stress.[11][12] These effects might be independent of the canonical IFN-I signaling pathway.
-
Solution: Assess markers of cellular stress. Measure ROS levels (e.g., with MitoSOX Red), analyze cell cycle progression (e.g., by flow cytometry), and check for markers of ER stress (e.g., p-eIF2α).
-
-
Cause 2: High Compound Concentration.
-
Explanation: The concentration used may be above the therapeutic window, leading to general cytotoxicity.
-
Solution: Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT, CellTiter-Glo). Correlate this with the dose-response curve for STING inhibition to identify a concentration that is effective but not overly toxic.
-
-
Cause 3: Off-Target Effects.
-
Explanation: At higher concentrations, small molecule inhibitors can interact with unintended protein targets, leading to unexpected phenotypes.
-
Solution: While challenging to diagnose without specific tools, comparing the phenotype to that of a STING knockout/knockdown model can be informative. If the phenotypes differ significantly, off-target effects are likely.
-
Data & Experimental Protocols
Summary of this compound Activity
The following table summarizes quantitative data from published studies.
| Model System | Treatment/Stimulus | This compound Conc. | Duration | Result | Reference |
| RAW264.7 Cells | LPS | 20 µM | 26 h | Inhibition of NO production | [1] |
| RAW264.7 Cells | LPS | 2.5 - 10 µM | 26 h | Significant inhibition of iNOS expression | [1] |
| RAW264.7 Cells | LPS | Not specified | 6 h | Blocked phosphorylation of TBK1, IRF3, p65, IκB-α | [1] |
| Septic Mice | LPS | 1 - 9 mg/kg (i.p.) | Daily for 3 days | Reduced liver hemorrhage; Decreased ALT, AST, ALP levels | [1] |
Protocol 1: Western Blot for STING Pathway Inhibition
This protocol details how to measure the phosphorylation of key STING pathway proteins.
-
Cell Seeding: Plate cells (e.g., RAW264.7 macrophages) in 6-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 2-4 hours.
-
Stimulation: Add a STING agonist (e.g., 1 µg/mL LPS or 5 µg/mL 2'3'-cGAMP) to the wells and incubate for the optimal time to induce phosphorylation (typically 30-90 minutes for TBK1/IRF3).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify direct binding of an inhibitor to its target protein in a cellular context.[13]
-
Cell Treatment: Treat intact cells with either vehicle or a saturating concentration of this compound (e.g., 50 µM) for 1 hour.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble protein fraction from the precipitated aggregates.
-
Analysis by Western Blot: Collect the supernatants and analyze the amount of soluble STING protein remaining at each temperature by Western Blot. A ligand-bound protein is typically stabilized and will precipitate at a higher temperature, resulting in a "shift" in the melting curve.[1][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STING promotes homeostasis via regulation of cell proliferation and chromosomal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Trial watch: STING agonists in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienmag.com [scienmag.com]
- 11. STING Suppresses Mitochondrial VDAC2 to Govern RCC Growth Independent of Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Refining Sting-IN-4 Experimental Design: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sting-IN-4, a known inhibitor of the STING (Stimulator of Interferon Genes) pathway. The resources provided here are intended for researchers, scientists, and drug development professionals to facilitate smoother experimental workflows and ensure data accuracy.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing inhibition of STING pathway activation (e.g., no change in p-TBK1/p-IRF3 levels) after treating with this compound? | Suboptimal concentration of this compound: The concentration of the inhibitor may be too low to effectively block STING signaling in your specific cell type or under your experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound in your experimental system. Based on available data, concentrations in the range of 2.5-20 µM have been shown to be effective in vitro for inhibiting downstream effects.[1] |
| Poor solubility of this compound: The compound may not be fully dissolved in your culture medium, leading to a lower effective concentration. | Ensure this compound is completely dissolved in a suitable solvent (e.g., DMSO) before diluting it in your final assay medium. Check the final DMSO concentration to ensure it is not cytotoxic to your cells (typically <0.5%). | |
| Cell type-specific differences: The expression levels of STING and other pathway components can vary between cell lines, affecting the efficacy of the inhibitor. | Confirm STING expression in your cell line of choice by Western blot or qPCR. Consider using a cell line known to have a robust STING signaling pathway, such as THP-1 or RAW 264.7 macrophages. | |
| Degradation of this compound: The compound may be unstable under your experimental conditions (e.g., prolonged incubation, exposure to light). | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Minimize the exposure of the compound to light and store stock solutions at -20°C or -80°C as recommended. | |
| I am observing significant cell death after treating with this compound. | Cytotoxicity of the compound: At high concentrations, this compound may exhibit off-target effects leading to cytotoxicity. | Determine the maximum non-toxic concentration of this compound in your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Always include a vehicle-only (e.g., DMSO) control to assess the effect of the solvent on cell viability. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO). | |
| My Western blot results for STING pathway proteins are inconsistent or have high background. | Poor antibody quality: The primary antibodies used to detect phosphorylated or total STING pathway proteins may have low specificity or affinity. | Use validated antibodies from reputable suppliers. Always include positive and negative controls to verify antibody performance. For phosphorylated proteins, ensure the use of phosphatase inhibitors in your lysis buffer. |
| Suboptimal protein extraction: Inefficient lysis or protein degradation can lead to inconsistent results. | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the protein extraction process. | |
| Blocking and washing issues: Inadequate blocking or washing can result in high background. | Optimize blocking conditions (e.g., 5% BSA in TBST for phospho-proteins). Ensure thorough washing steps to remove unbound antibodies. | |
| The IFN-β levels in my ELISA are not consistent or are below the detection limit, even in my positive control. | Low STING activation in positive control: The stimulus used to activate the STING pathway (e.g., cGAMP, dsDNA) may not be potent enough. | Optimize the concentration and delivery method of your STING agonist. For dsDNA, a transfection reagent is often required for efficient delivery into the cytoplasm. |
| Sample degradation: IFN-β in the supernatant may have degraded due to improper storage or handling. | Collect supernatants and store them at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles. | |
| Issues with the ELISA kit: The kit may be expired, or the reagents may have been stored improperly. | Check the expiration date of the ELISA kit. Ensure all reagents are prepared and stored according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a STING inhibitor that acts by inhibiting the expression of STING.[1] This leads to a reduction in the activation of the STING signaling pathway and the downstream nuclear factor-κB (NF-κB) signaling cascade.[1] |
| What is the recommended working concentration for this compound in in vitro experiments? | The effective concentration of this compound can vary depending on the cell type and experimental setup. In RAW264.7 cells, concentrations between 2.5-10 µM have been shown to significantly inhibit the expression of iNOS, and a 20 µM concentration inhibits NO production.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application. |
| What is a suitable in vivo dosage for this compound? | In a mouse model of LPS-induced acute liver injury, intraperitoneal injections of this compound at doses of 1, 3, and 9 mg/kg administered daily for three days showed protective effects.[1] |
| How should I store this compound? | Stock solutions of this compound should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Avoid repeated freeze-thaw cycles. |
| What are some common positive controls to activate the STING pathway? | Common activators of the STING pathway include cyclic GMP-AMP (cGAMP), double-stranded DNA (dsDNA) such as herring testes DNA (HT-DNA), and other synthetic cyclic dinucleotides (CDNs). |
| Which cell lines are suitable for studying STING inhibition with this compound? | Cell lines with a functional STING pathway are essential. Commonly used cell lines include human monocytic THP-1 cells, mouse macrophage RAW 264.7 cells, and HEK293T cells engineered to express STING. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant STING inhibitors for comparative purposes.
| Compound | Target | Reported Potency/Effective Concentration | Cell Line/System |
| This compound | STING | 2.5-10 µM (inhibits iNOS expression) | RAW264.7 cells |
| 20 µM (inhibits NO production) | RAW264.7 cells | ||
| 1-9 mg/kg (in vivo) | BALB/c mice | ||
| H-151 | STING | IC50: ~1 µM | THP-1 cells |
| C-176 | STING | IC50: 1.1 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxicity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plate
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (e.g., DMSO at the highest concentration used for the dilutions).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of STING Pathway Activation
This protocol is for detecting the phosphorylation of key STING pathway proteins.
Materials:
-
This compound
-
STING agonist (e.g., cGAMP)
-
Cell line of interest (e.g., THP-1)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-STING, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a STING agonist (e.g., 10 µg/mL cGAMP) for the optimal duration (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
IFN-β ELISA
This protocol is for quantifying the amount of IFN-β secreted by cells.
Materials:
-
This compound
-
STING agonist (e.g., cGAMP)
-
Cell line of interest (e.g., RAW 264.7)
-
Human or mouse IFN-β ELISA kit
-
96-well plate
-
Plate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 10 µg/mL cGAMP) for a suitable time to allow for cytokine secretion (e.g., 6-24 hours).
-
Collect the cell culture supernatants.
-
Perform the IFN-β ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding a detection antibody.
-
Incubating and washing the plate.
-
Adding a substrate solution and stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength using a plate reader.
-
Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.
Visualizations
References
Sting-IN-4 interference with other pathways
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Sting-IN-4, a known STING inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the STING (Stimulator of Interferon Genes) protein. Its primary mechanism involves reducing the expression of STING, which in turn inhibits the activation of the STING signaling pathway and the downstream nuclear factor-κB (NF-κB) signaling cascade.[1] By binding to the ligand-binding domain of STING, this compound influences the protein's conformational state, likely preventing its transition to the active, oligomerized form required for signal transduction.[2]
Q2: What are the known downstream effects of this compound in cellular models?
In cellular models, this compound has been demonstrated to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophage-like cells when stimulated with lipopolysaccharide (LPS).[1] Furthermore, it blocks the LPS-induced phosphorylation of key signaling molecules in the STING pathway, including TBK1, IRF3, p65, and IκB-α.[1]
Q3: Has this compound been validated in in-vivo models?
Yes, this compound has shown efficacy in a murine model of sepsis. Intraperitoneal administration of this compound protected mice against LPS-induced liver injury.[1] This protective effect was associated with a significant reduction in the severity of hemorrhage and decreased levels of liver enzymes such as alanine transaminase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP).[1] The underlying mechanism for this in-vivo activity is the inhibition of the STING/IRF3/NF-κB signaling pathway in the liver.[1]
Q4: What is the potential for this compound to interfere with other signaling pathways?
While specific off-target effects of this compound are not extensively documented, the STING pathway is known to engage in crosstalk with other innate immune signaling pathways. For instance, there is evidence of interaction between the STING pathway and Toll-like receptor (TLR) signaling.[3] Activation of both pathways can lead to synergistic production of type I interferons. Therefore, inhibiting STING with this compound could potentially modulate the cellular response to TLR agonists. The STING pathway has also been linked to the activation of the MAPK and NLRP3 inflammasome pathways.[4] Researchers should consider these potential points of interference when designing and interpreting their experiments.
Q5: Are there known off-target effects for this compound?
The provided information does not detail a comprehensive selectivity profile or specific off-target effects for this compound. As with any small molecule inhibitor, the potential for off-target interactions exists. It is recommended to include appropriate controls in your experiments to validate the specificity of the observed effects. This can include using STING-deficient cell lines or employing structurally unrelated STING inhibitors as controls.
Troubleshooting Guides
Problem: No or reduced inhibition of STING pathway activation observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect inhibitor concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. Recommended starting concentrations from in-vitro studies range from 2.5 to 50 µM.[1] |
| Cellular permeability issues | While not specifically documented for this compound, some inhibitors may have poor cell permeability. Ensure adequate incubation time for the inhibitor to penetrate the cells before stimulation. Consider using a positive control inhibitor with known cell permeability. |
| Degradation of the inhibitor | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh dilutions of the inhibitor for each experiment. |
| Low STING expression in the cell line | Verify the expression level of STING in your cell line of interest by Western blot or qPCR. Some cell lines may have very low or no endogenous STING expression. |
| Suboptimal stimulation of the STING pathway | Ensure that your method of STING activation (e.g., cGAMP, dsDNA transfection) is robust. Titrate the concentration of the STING agonist to achieve a strong and reproducible activation of the pathway. |
Problem: High background or non-specific effects observed.
| Possible Cause | Suggested Solution |
| Inhibitor cytotoxicity | Perform a cell viability assay (e.g., MTT, LDH) to determine if the concentrations of this compound used are toxic to your cells. |
| Off-target effects | Include a negative control (e.g., vehicle-treated cells) and a positive control (a known STING activator). If possible, use a STING-knockout or knockdown cell line to confirm that the observed effects are STING-dependent. |
| Solvent effects | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all experimental conditions and is not causing cellular stress or other non-specific effects. |
Experimental Protocols
Western Blot Analysis of STING Pathway Inhibition
This protocol is adapted from standard procedures for assessing STING pathway activation and can be used to evaluate the inhibitory effect of this compound.[2][5]
Materials:
-
Cells of interest (e.g., RAW264.7, THP-1)
-
This compound
-
STING agonist (e.g., 2’3’-cGAMP)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, anti-phospho-p65, anti-p65, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours).
-
STING Activation: Stimulate the cells with a STING agonist (e.g., 2’3’-cGAMP) for the appropriate time to induce phosphorylation of STING pathway components (typically 1-3 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Signaling Pathways and Experimental Workflow Diagrams
Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound activity by Western blot.
References
- 1. Protocol for Monitoring DNA-Triggered cGAS/STING Signaling in Mammalian Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
Technical Support Center: Mitigating Sting-IN-4 Toxicity in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sting-IN-4 in animal studies. The information is designed to help mitigate potential toxicity and address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the STING (Stimulator of Interferon Genes) protein. It functions by inhibiting the expression of STING, which in turn reduces the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[1] This inhibitory action results in anti-inflammatory effects.
Q2: What are the potential on-target and off-target toxicities of a STING inhibitor like this compound?
A2: While specific toxicity data for this compound is not extensively published, potential toxicities can be hypothesized based on its mechanism of action and general principles of small molecule inhibitors.
-
On-Target Effects (Immunosuppression): By inhibiting the STING pathway, a key component of the innate immune system, this compound may lead to increased susceptibility to opportunistic infections. Chronic administration could potentially impair the immune surveillance against pathogens.
-
Off-Target Effects: Like any small molecule, this compound could potentially interact with other proteins or pathways, leading to unforeseen side effects. The nature of these off-target effects is compound-specific and would require dedicated toxicology studies to identify.
Q3: Are there any known well-tolerated STING inhibitors in preclinical models?
A3: Yes, other small-molecule STING antagonists have shown good safety profiles in animal models. For instance, the STING inhibitor SN-011 was reported to be well-tolerated in mice and demonstrated a protective effect by preventing mortality in a model of autoimmune disease.[2][3] Another study on a non-cyclic dinucleotide STING agonist, TTI-10001, also reported that it was well-tolerated in mice with no significant weight loss or morbidity after repeated intratumoral administration.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Signs of systemic toxicity (e.g., weight loss, lethargy, ruffled fur) | 1. High dose of this compound.2. Formulation/vehicle toxicity.3. On-target immunosuppression leading to infection. | 1. Dose De-escalation: Reduce the administered dose to the lowest effective level.2. Vehicle Control: Ensure a cohort of animals receives only the vehicle to rule out its toxicity.3. Health Monitoring: Closely monitor animals for signs of infection. Consider prophylactic antibiotic treatment if appropriate for the experimental model. |
| Injection site reactions (e.g., swelling, inflammation) | 1. High concentration of the compound.2. Irritating properties of the vehicle (e.g., high percentage of DMSO).3. Suboptimal injection technique. | 1. Dilution: Decrease the concentration of this compound in the formulation.2. Alternative Vehicles: Explore alternative, less irritating vehicle formulations.3. Refine Technique: Ensure proper injection technique to minimize tissue damage. |
| Unexpected inflammatory response | 1. Off-target effects of this compound.2. Contamination of the compound or vehicle. | 1. Compound Purity: Verify the purity of the this compound batch.2. Sterility: Ensure sterile preparation and administration procedures.3. Literature Review: Investigate if similar off-target effects have been reported for other STING inhibitors. |
| Lack of efficacy | 1. Inadequate dose or bioavailability.2. Poor formulation leading to precipitation.3. Rapid metabolism of the compound. | 1. Dose-Response Study: Conduct a dose-response study to determine the optimal effective dose.2. Formulation Optimization: Improve the solubility and stability of the formulation.3. Pharmacokinetic Analysis: Perform pharmacokinetic studies to assess the compound's half-life and exposure in vivo. |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to assessing and mitigating the in vivo effects of this compound.
In Vivo Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to animals without causing unacceptable toxicity.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., C57BL/6 mice).
-
Dose Escalation:
-
Begin with a low dose, estimated from in vitro efficacy data.
-
Administer escalating doses of this compound to different cohorts of animals.
-
Include a vehicle control group.
-
-
Administration Route: Use the intended route of administration for the efficacy studies (e.g., intraperitoneal, oral).
-
Monitoring:
-
Record body weight daily.
-
Perform daily clinical observations for signs of toxicity (e.g., changes in activity, posture, grooming).
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Conduct gross necropsy and histopathological examination of major organs.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause significant weight loss (e.g., >15-20%), mortality, or severe clinical signs of toxicity.
Formulation Preparation and Vehicle Selection
Objective: To prepare a soluble and well-tolerated formulation of this compound for in vivo administration.
Commonly Used Vehicles for Small Molecules:
-
Aqueous-based:
-
Saline
-
Phosphate-buffered saline (PBS)
-
5% Dextrose in water (D5W)
-
-
Co-solvent systems:
-
DMSO (typically ≤10% of the final volume)
-
Polyethylene glycol (PEG300 or PEG400)
-
Ethanol
-
-
Emulsions/Suspensions:
-
Tween 80 or other surfactants
-
Corn oil
-
Protocol for a Co-solvent Formulation:
-
Dissolve this compound in a minimal amount of DMSO.
-
Add PEG300 or PEG400 and vortex to mix.
-
Slowly add saline or PBS while vortexing to bring the solution to the final volume and concentration.
-
Visually inspect for any precipitation. If precipitation occurs, adjust the ratios of the co-solvents.
-
Administer the formulation to the animals shortly after preparation.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of the STING signaling pathway by this compound.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies with this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting adverse events.
References
Validation & Comparative
Validating the Specificity of STING Inhibitors: A Comparative Guide
For researchers and drug development professionals, ensuring the specificity of a molecular inhibitor is paramount to its successful translation into a therapeutic agent. This guide provides a framework for validating the specificity of STING (Stimulator of Interferon Genes) inhibitors, using a comparative analysis of two well-characterized compounds, H-151 and SN-011, as illustrative examples. While specific data for a compound designated "Sting-IN-4" is not publicly available, the principles and methodologies outlined here are directly applicable to its evaluation.
Introduction to STING and its Inhibition
The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response.[1] Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi, where it activates TANK-binding kinase 1 (TBK1) and subsequently interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] Dysregulation of the STING pathway is implicated in various autoimmune and inflammatory diseases, making STING an attractive therapeutic target for inhibition.
STING inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Covalent Inhibitors: These compounds, such as H-151, form an irreversible covalent bond with STING, typically targeting cysteine residues.
-
Competitive Inhibitors: These molecules, exemplified by SN-011, reversibly bind to the cGAMP-binding pocket of STING, preventing its activation.[1]
Comparative Analysis of STING Inhibitor Specificity
The following sections detail key experiments and data for comparing the specificity of STING inhibitors.
Table 1: In Vitro Potency of STING Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC50) values for H-151 and SN-011 in different cell-based assays. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Assay | IC50 (nM) | Reference |
| H-151 | MEFs | 2'3'-cGAMP-induced Ifnb expression | 138 | [1] |
| BMDMs | 2'3'-cGAMP-induced Ifnb expression | 109.6 | [1] | |
| HFFs | 2'3'-cGAMP-induced Ifnb expression | 134.4 | [1] | |
| SN-011 | MEFs | 2'3'-cGAMP-induced Ifnb expression | 127.5 | [1] |
| BMDMs | 2'3'-cGAMP-induced Ifnb expression | 107.1 | [1] | |
| HFFs | 2'3'-cGAMP-induced Ifnb expression | 502.8 | [1] |
Table 2: Cytotoxicity Profile of STING Inhibitors
Assessing the cytotoxicity of an inhibitor is crucial to distinguish specific pathway inhibition from general cellular toxicity.
| Inhibitor | Cell Line | Cytotoxicity Assay | Observation | Reference |
| H-151 | 293T, THP-1 | CellTiter-Glo | Significant cytotoxicity at 10 µM | [3] |
| SN-011 | BMDMs, HFFs | Not specified | Not cytotoxic at concentrations up to 20 µM | [1] |
Table 3: Off-Target Activity of STING Inhibitors
Evaluating the effect of inhibitors on other innate immune signaling pathways is a key measure of specificity.
| Inhibitor | Pathway | Stimulus | Effect | Reference |
| H-151 | TLR and RIG-I signaling | Various | Potent inhibitory effects | [1] |
| SN-011 | TLR3, TLR4, TLR9, RIG-I | poly(I:C), LPS, CpG-DNA, Sendai virus | No inhibition of IRF3 and NF-κB responsive genes | [1] |
Key Experimental Protocols for Specificity Validation
IFN-β Reporter Assay
This is a primary functional assay to quantify the inhibitory effect of a compound on STING signaling.
Methodology:
-
Seed cells (e.g., HEK293T cells stably expressing human STING and an IFN-β promoter-driven luciferase reporter) in a 96-well plate.
-
Pre-treat cells with a serial dilution of the STING inhibitor (e.g., this compound, H-151, SN-011) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP.
-
After a defined incubation period (e.g., 6-8 hours), lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the IC50 value by plotting the dose-response curve.
Western Blot Analysis of STING Pathway Activation
This biochemical assay directly assesses the phosphorylation status of key downstream signaling molecules.
Methodology:
-
Culture relevant cells (e.g., THP-1 monocytes or primary macrophages) and pre-treat with the inhibitor.
-
Stimulate with a STING agonist.
-
Lyse the cells at various time points and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies specific for phosphorylated and total TBK1 and IRF3.
-
Visualize protein bands using chemiluminescence. A specific inhibitor should reduce the levels of phosphorylated TBK1 and IRF3 without affecting the total protein levels.
Cytotoxicity Assay
This assay is essential to rule out non-specific cytotoxic effects of the inhibitor.
Methodology:
-
Plate cells and treat with a range of inhibitor concentrations for a period similar to or longer than the functional assays (e.g., 24 hours).
-
Use a commercially available cytotoxicity assay kit (e.g., CellTiter-Glo®, MTT, or LDH release assay) to measure cell viability.
-
A specific inhibitor should not exhibit significant cytotoxicity at concentrations where it effectively inhibits STING signaling.
Off-Target Pathway Analysis
To confirm specificity, the inhibitor should be tested against other related signaling pathways.
Methodology:
-
Use reporter cell lines for other innate immune pathways (e.g., TLRs, RIG-I).
-
Treat the cells with the STING inhibitor.
-
Stimulate the respective pathways with their specific ligands (e.g., LPS for TLR4, poly(I:C) for TLR3/RIG-I).
-
Measure the reporter gene activity. A highly specific STING inhibitor should not significantly affect these other pathways.
Visualizing Signaling and Experimental Workflows
Caption: The cGAS-STING signaling pathway and the inhibitory action of a STING antagonist.
Caption: A logical workflow for the experimental validation of STING inhibitor specificity.
Conclusion
The validation of inhibitor specificity is a multi-faceted process that requires a combination of functional, biochemical, and counter-screening assays. By systematically evaluating the potency, cytotoxicity, and off-target effects, researchers can gain a high degree of confidence in the specificity of their STING inhibitor. While the data for "this compound" remains to be elucidated, the comparative framework and experimental protocols provided herein offer a robust roadmap for its comprehensive characterization and for the development of next-generation STING-targeted therapeutics.
References
A Comparative Guide to STING-IN-4 and Other STING Inhibitors for Researchers
For researchers and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide provides an objective comparison of Sting-IN-4 against other notable STING inhibitors. The information presented is supported by available experimental data to aid in the selection of appropriate research tools and to inform drug discovery programs.
The Stimulator of Interferator of Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory and antiviral response. Dysregulation of the STING pathway is implicated in a range of diseases, from autoimmune disorders to cancer, making STING an attractive therapeutic target. A growing number of small molecule inhibitors are being developed to modulate STING activity, each with distinct mechanisms of action and potency. This guide focuses on this compound and provides a comparative analysis with other well-characterized STING inhibitors.
Overview of STING Inhibitors
STING inhibitors can be broadly classified based on their mechanism of action:
-
Covalent Inhibitors: These compounds form an irreversible covalent bond with STING, typically targeting specific cysteine residues. This leads to a sustained inhibition of STING signaling.
-
Non-covalent (Competitive) Inhibitors: These molecules reversibly bind to STING, often in the cyclic dinucleotide (CDN) binding pocket, competing with the natural ligand cGAMP. Their inhibitory effect is dependent on their concentration and binding affinity.
-
Inhibitors of STING Expression: Some compounds, like this compound, are reported to act by reducing the overall cellular levels of the STING protein.
Quantitative Comparison of STING Inhibitors
| Inhibitor | Mechanism of Action | Target Species | Assay Type | IC50 / Effective Concentration | Reference |
| This compound | Inhibits STING expression | Not Specified | Inhibition of LPS-induced NF-κB/IRF3 activation in RAW264.7 cells | 2.5-10 µM | Vendor Data |
| H-151 | Covalent (targets Cys91) | Human, Mouse | IFN-β induction in MEFs, BMDMs, and HFFs | ~100-140 nM | [1] |
| SN-011 | Non-covalent (CDN binding pocket) | Human, Mouse | IFN-β induction in MEFs, BMDMs, and HFFs | ~100-500 nM | [2] |
| Compound 11 | Non-covalent (CDN binding pocket) | Human, Mouse | IFN-β induction in 293T cells | hSTING: 19.93 µM, mSTING: 15.47 µM | [1] |
| Compound 27 | Non-covalent (CDN binding pocket) | Human, Mouse | IFN-β induction in 293T cells | hSTING: 38.75 µM, mSTING: 30.81 µM | [1] |
| diABZI-I (STING-IN-6) | Not Specified | Human | cGAMP-induced IFN-β in PBMCs | 49 nM | [3] |
| GHN105 | Covalent (targets Cys91) | Human, Mouse | IFN-β secretion in THP-1 macrophages | 4.4 µM |
Signaling Pathways and Mechanisms of Action
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the STING signaling pathway and the distinct mechanisms of action of different inhibitor classes.
Caption: The cGAS-STING signaling pathway.
Caption: Mechanisms of action of different STING inhibitor classes.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the characterization of STING inhibitors.
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement of a compound in a cellular context. It relies on the principle that a protein's thermal stability is altered upon ligand binding.
Experimental Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture cells (e.g., THP-1, HEK293T) to the desired confluency.
-
Treat cells with the STING inhibitor at various concentrations or with a vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.
-
-
Heat Treatment:
-
Aliquot the cell suspensions into PCR tubes or a 96-well plate.
-
Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
-
Cell Lysis and Protein Separation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
-
Detection of Soluble STING:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the amount of soluble STING protein in each sample using a suitable detection method, such as Western blotting with a STING-specific antibody, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Quantify the band intensities (for Western blot) or signal (for ELISA) for each temperature point.
-
Plot the percentage of soluble STING relative to the unheated control against the temperature for both the inhibitor-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
-
IFN-β and NF-κB Reporter Assays
These cell-based assays are fundamental for quantifying the functional outcome of STING inhibition. They utilize reporter gene constructs where the expression of a reporter protein (e.g., luciferase) is driven by a promoter that is activated by the transcription factors IRF3 (for the IFN-β promoter) or NF-κB.
Experimental Workflow:
Caption: Workflow for IFN-β and NF-κB reporter assays.
Detailed Protocol:
-
Cell Seeding:
-
Seed reporter cells (e.g., HEK293T cells stably or transiently transfected with the IFN-β-luciferase or NF-κB-luciferase reporter plasmid) in a 96-well plate.
-
-
Compound Treatment:
-
The following day, pre-treat the cells with serial dilutions of the STING inhibitor or vehicle control for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or by transfecting them with a STING-activating DNA ligand (e.g., ISD).
-
-
Incubation and Lysis:
-
Incubate the cells for a period sufficient to allow for reporter gene expression (typically 6-24 hours).
-
Lyse the cells using a luciferase assay lysis buffer.
-
-
Luminescence Measurement:
-
Add the luciferase substrate to the cell lysates and measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
Conclusion
The landscape of STING inhibitors is rapidly evolving, offering researchers a diverse toolkit to probe the intricacies of the STING pathway and to develop novel therapeutics. This compound presents an interesting profile with its reported mechanism of reducing STING expression, distinguishing it from the more common covalent and competitive inhibitors. However, the lack of a precise, peer-reviewed IC50 value highlights the need for further characterization to enable direct quantitative comparisons with other agents.
In contrast, inhibitors like H-151 and SN-011 are well-characterized with potent, nanomolar IC50 values and defined mechanisms of action, making them valuable reference compounds for in vitro and in vivo studies. The choice of a STING inhibitor for a particular research application will depend on the specific scientific question, the desired mechanism of action, and the required potency. This guide provides a foundational comparison to aid in this selection process, emphasizing the importance of consulting primary literature for detailed experimental context and data. As more data on emerging STING inhibitors becomes available, the comparative landscape will undoubtedly become richer, paving the way for more refined therapeutic strategies targeting the STING pathway.
References
A Comparative Guide to the Efficacy of STING Inhibitors: Sting-IN-4 vs. H-151
For researchers, scientists, and drug development professionals, the burgeoning field of STING (Stimulator of Interferon Genes) pathway modulation presents both therapeutic promise and complex choices. This guide provides a detailed, objective comparison of two prominent STING inhibitors, Sting-IN-4 and H-151, focusing on their mechanisms of action, efficacy, and the experimental frameworks used to evaluate them.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent inflammatory response, including the production of type I interferons. While essential for host defense against pathogens and cancer, aberrant STING activation is implicated in a range of autoinflammatory and autoimmune diseases. This has spurred the development of STING inhibitors as potential therapeutics. Here, we delve into a comparative analysis of two such inhibitors: this compound and H-151.
Mechanism of Action: Distinct Approaches to STING Inhibition
This compound and H-151 employ different strategies to suppress the STING pathway, a crucial factor in their potential applications and specificity.
This compound , also identified as Compound 1, functions by inhibiting the expression of the STING protein.[1] This reduction in STING levels consequently dampens the downstream activation of the NF-κB and IRF3 signaling pathways, which are pivotal for the production of pro-inflammatory cytokines and interferons.[1] Its anti-inflammatory properties have been noted in the context of sepsis research.[1]
H-151 , in contrast, is a potent and selective covalent inhibitor of STING.[2] Its mechanism is highly specific, involving the irreversible binding to a particular cysteine residue (Cys91) located in the transmembrane domain of the STING protein.[3] This covalent modification effectively blocks the palmitoylation of STING, a critical post-translational modification required for its activation, clustering, and subsequent downstream signaling events.
Efficacy: A Head-to-Head Look at Performance
Direct comparative efficacy data between this compound and H-151 is limited in publicly available literature. However, by examining their individual performance metrics and comparisons with other inhibitors, we can construct a valuable assessment.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | Key In Vitro Effects | Key In Vivo Effects |
| This compound (Compound 1) | STING Expression | Reduces STING protein levels, inhibiting NF-κB and IRF3 signaling.[1] | Not explicitly reported in searched literature. | Inhibits LPS-induced NO production in RAW264.7 cells.[1] Inhibits LPS-induced iNOS expression in RAW264.7 cells.[1] Blocks LPS-induced phosphorylation of TBK1, IRF3, p65, and IκB-α.[1] | Protects against LPS-induced liver injuries in mice.[1] Inhibits STING/IRF3/NF-κB activation in septic mice livers.[1] |
| H-151 | STING Protein (Cys91) | Covalently binds to Cys91, blocking STING palmitoylation and activation.[3] | ~138 nM (in MEFs)[2] ~109.6 nM (in BMDMs)[2] ~134.4 nM (in HFFs)[2] 1.04 µM (in 293T-hSTING cells)[3] 0.82 µM (in 293T-mSTING cells)[3] | Reduces IFNβ reporter activity. Inhibits phosphorylation of TBK1. Suppresses STING palmitoylation. | Alleviates systemic inflammation in mouse models of autoinflammatory disease. |
Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
It is important to note that the efficacy of H-151 has been shown to be species-dependent, with some studies suggesting it is less potent against human STING compared to its murine counterpart. This is a critical consideration for the translation of preclinical findings to clinical applications.
Experimental Protocols: Methodologies for Efficacy Determination
The evaluation of STING inhibitors relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key assays.
In Vitro Efficacy Assays
1. IFN-β Reporter Assay in HEK293T Cells
This assay is commonly used to screen for and characterize STING inhibitors by measuring their ability to suppress the activation of the interferon-β (IFN-β) promoter.
-
Cell Line: HEK293T cells, which are deficient in endogenous STING, are co-transfected with plasmids expressing human or murine STING and a luciferase reporter gene under the control of the IFN-β promoter.[4][5]
-
Stimulation: The STING pathway is activated by transfecting the cells with a STING agonist, such as 2'3'-cGAMP, or by co-transfection with a plasmid expressing cGAS.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the STING inhibitor (e.g., this compound or H-151) prior to stimulation.
-
Readout: Luciferase activity is measured using a luminometer. A decrease in luciferase signal in the presence of the inhibitor indicates suppression of STING-mediated IFN-β production.[5]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
2. Cytokine Release Assay in THP-1 Cells
THP-1 cells, a human monocytic cell line, are a relevant model for studying inflammatory responses. This assay measures the inhibition of pro-inflammatory cytokine production.
-
Cell Line: THP-1 cells, which endogenously express components of the STING pathway.
-
Stimulation: Cells are stimulated with a STING agonist like cGAMP or a TLR agonist like LPS (lipopolysaccharide) to induce cytokine production.
-
Inhibitor Treatment: Cells are treated with the STING inhibitor at various concentrations before or concurrently with the stimulus.
-
Readout: The concentration of secreted cytokines, such as TNF-α, IL-6, and IFN-β, in the cell culture supernatant is quantified using ELISA (Enzyme-Linked Immunosorbent Assay).[6]
-
Data Analysis: The reduction in cytokine levels in treated cells compared to untreated controls is used to determine the inhibitory activity of the compound.
In Vivo Efficacy Model
Sepsis Model in Mice
Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, in which the STING pathway is implicated. In vivo models of sepsis are used to assess the therapeutic potential of STING inhibitors.
-
Model Induction: Sepsis is typically induced in mice through procedures like cecal ligation and puncture (CLP) or intraperitoneal (i.p.) injection of LPS.[7][8]
-
Inhibitor Administration: The STING inhibitor (e.g., this compound) is administered to the mice, often via i.p. injection, before or after the induction of sepsis.[1]
-
Efficacy Evaluation: The effectiveness of the inhibitor is assessed by monitoring various parameters, including:
-
Survival Rate: The percentage of mice surviving over a set period.
-
Organ Damage: Histological analysis of organs like the liver and lungs to assess tissue injury.[1]
-
Systemic Inflammation: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IFN-β) in the serum.[1]
-
Biochemical Markers: Analysis of serum levels of liver enzymes (ALT, AST) as indicators of liver damage.[1]
-
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the STING signaling pathway and a typical experimental workflow for evaluating STING inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro STING Activation with the cGAMP-STINGΔTM Signaling Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human STING Is Regulated by an Autoinhibitory Mechanism for Type I Interferon Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 7. Interference on Cytosolic DNA Activation Attenuates Sepsis Severity: Experiments on Cyclic GMP–AMP Synthase (cGAS) Deficient Mice [mdpi.com]
- 8. cGAS-STING targeting offers novel therapeutic regimen in sepsis-associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Validating STING-IN-4 Knockout Mice: A Comparative Guide
For researchers in immunology, oncology, and drug development, rigorous validation of genetic models is paramount. This guide provides a comprehensive comparison of methodologies for validating a STING (Stimulator of Interferon Genes) knockout (KO) mouse model, here provisionally designated "Sting-IN-4," against wild-type (WT) counterparts and discusses alternative models.
Data Presentation: Quantitative Validation of this compound KO Mice
Effective validation of a STING knockout relies on demonstrating the absence of STING protein and the functional loss of the STING signaling pathway. Below are summary tables of expected quantitative data from key validation experiments.
Table 1: STING Protein and mRNA Expression Levels
| Genotype | STING Protein Level (Relative to WT) | Sting1 mRNA Expression (Fold Change vs. WT) |
| Wild-Type (WT) | 1.00 | 1.00 |
| This compound KO | Not Detected | < 0.1 |
Data are represented as mean ± standard deviation.
Table 2: Functional Assessment of STING Pathway Activation
| Genotype | Treatment | p-IRF3 (Ser366) Levels (Relative to WT + cGAMP) | p-TBK1 (Ser172) Levels (Relative to WT + cGAMP) | IFN-β Secretion (pg/mL) |
| Wild-Type (WT) | Vehicle | < 0.05 | < 0.05 | < 10 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | 1.00 | 1.00 | 1500 ± 250 |
| This compound KO | Vehicle | < 0.05 | < 0.05 | < 10 |
| This compound KO | cGAMP (1 µg/mL) | < 0.05 | < 0.05 | < 10 |
Data are represented as mean ± standard deviation.
Table 3: Upregulation of Interferon-Stimulated Genes (ISGs)
| Genotype | Treatment | Ifit1 mRNA (Fold Change vs. WT Vehicle) | Isg15 mRNA (Fold Change vs. WT Vehicle) |
| Wild-Type (WT) | Vehicle | 1.0 | 1.0 |
| Wild-Type (WT) | cGAMP (1 µg/mL) | 50 ± 8 | 35 ± 6 |
| This compound KO | Vehicle | 1.1 ± 0.2 | 1.2 ± 0.3 |
| This compound KO | cGAMP (1 µg/mL) | 1.3 ± 0.4 | 1.5 ± 0.5 |
Data are represented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are protocols for the key experiments cited in the data tables.
Western Blotting for STING, p-IRF3, and p-TBK1
-
Tissue/Cell Lysis: Isolate splenocytes or bone marrow-derived macrophages (BMDMs) from WT and this compound KO mice. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against STING, phospho-IRF3 (Ser366), phospho-TBK1 (Ser172), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system.
Quantitative PCR (qPCR) for Sting1, Ifit1, and Isg15
-
Cell Stimulation: Treat BMDMs from WT and this compound KO mice with a STING agonist like cGAMP (2',3'-cyclic GMP-AMP) or a vehicle control for 4-6 hours.
-
RNA Extraction and cDNA Synthesis: Isolate total RNA using a suitable kit and synthesize cDNA.
-
qPCR Reaction: Perform qPCR using SYBR Green or TaqMan probes for Sting1, Ifit1, Isg15, and a housekeeping gene (e.g., Gapdh or Actb).
-
Data Analysis: Calculate relative gene expression using the ΔΔCt method.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β
-
Sample Collection: Collect supernatant from BMDM cultures 24 hours after stimulation with cGAMP or vehicle.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for mouse IFN-β.
-
Data Analysis: Generate a standard curve and calculate the concentration of IFN-β in the samples.
Visualizations
Diagrams illustrating key pathways and workflows provide a clear conceptual framework.
A Researcher's Guide to Selecting a Negative Control for Sting-IN-4 Experiments
For researchers in immunology, oncology, and drug discovery, rigorous experimental design is paramount. When investigating the effects of the STING inhibitor, Sting-IN-4, the choice of an appropriate negative control is critical for validating the specificity of the observed results. This guide provides a comprehensive comparison of potential negative controls for this compound experiments, supported by experimental data and detailed protocols.
This compound is a known inhibitor of the STING (Stimulator of Interferon Genes) pathway, playing a crucial role in the innate immune system. It functions by reducing STING expression, which in turn dampens the downstream signaling cascades involving NF-κB and IRF3. To ensure that the observed experimental effects are specifically due to the inhibition of STING by this compound and not off-target effects, a carefully selected negative control is essential.
Choosing an Appropriate Negative Control
The ideal negative control for a small molecule inhibitor like this compound is a compound that is structurally highly similar to the active compound but is devoid of biological activity against the target, in this case, the STING protein. Such a control helps to account for any effects of the chemical scaffold itself, or potential off-target effects.
Currently, a commercially available, designated inactive analog of this compound for use as a negative control is not readily documented. However, a common and scientifically sound approach in the field of STING inhibitor research is to utilize a structurally related but inactive compound identified through structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of a lead compound to determine which parts of the molecule are essential for its biological activity. In the absence of a specific inactive analog for this compound, researchers have two primary options:
-
Vehicle Control: The most fundamental negative control is the vehicle in which this compound is dissolved (e.g., DMSO). This accounts for any effects of the solvent on the experimental system.
-
Structurally Related Inactive Compound: If available from SAR studies of similar compound series, a structurally related but inactive molecule is the preferred negative control. This approach has been successfully employed in the characterization of other STING inhibitors, such as the use of the inactive compound SN-100 as a negative control for the STING inhibitor SN-011.
Experimental Comparison of this compound and Negative Controls
To validate the specific inhibitory activity of this compound, a series of in vitro assays can be performed, comparing its effects to a vehicle control or a potential inactive analog.
Data Presentation
| Assay | This compound | Negative Control (Vehicle/Inactive Analog) | Expected Outcome for this compound | Expected Outcome for Negative Control |
| IFN-β Reporter Assay | Dose-dependent decrease in luciferase activity | No significant change in luciferase activity | Inhibition of STING-mediated IFN-β promoter activation | No inhibition of IFN-β promoter activation |
| NF-κB Reporter Assay | Dose-dependent decrease in luciferase activity | No significant change in luciferase activity | Inhibition of STING-mediated NF-κB activation | No inhibition of NF-κB activation |
| Western Blot (p-TBK1/TBK1) | Decreased ratio of p-TBK1 to total TBK1 | No significant change in the ratio | Inhibition of TBK1 phosphorylation | No effect on TBK1 phosphorylation |
| Western Blot (p-IRF3/IRF3) | Decreased ratio of p-IRF3 to total IRF3 | No significant change in the ratio | Inhibition of IRF3 phosphorylation | No effect on IRF3 phosphorylation |
| IFN-β ELISA | Dose-dependent decrease in IFN-β secretion | No significant change in IFN-β secretion | Reduced production of IFN-β protein | No effect on IFN-β production |
Experimental Protocols
Detailed methodologies for key experiments to compare this compound with a negative control are provided below.
IFN-β and NF-κB Luciferase Reporter Assays
These assays are fundamental for quantifying the inhibitory effect of this compound on the transcriptional activity of IRF3 and NF-κB, key downstream effectors of the STING pathway.
Methodology:
-
Cell Culture: Use a cell line that expresses the STING pathway components and is stably transfected with a luciferase reporter construct driven by either the IFN-β promoter or an NF-κB response element (e.g., THP-1-Dual™ cells).
-
Compound Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with a serial dilution of this compound or the negative control (vehicle or inactive analog) for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, to activate the pathway.
-
Luciferase Measurement: After an appropriate incubation period (typically 18-24 hours), measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., a constitutively expressed Renilla luciferase). Calculate the IC50 value for this compound, which represents the concentration at which 50% of the STING-mediated signaling is inhibited.
Western Blot Analysis of STING Pathway Phosphorylation
This technique directly assesses the phosphorylation status of key signaling proteins in the STING pathway, providing mechanistic insight into the inhibitory action of this compound.
Methodology:
-
Cell Lysis: Treat cells with this compound or the negative control, followed by stimulation with a STING agonist. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the phosphorylated and total forms of STING, TBK1, and IRF3.
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and calculate the ratio of the phosphorylated protein to the total protein to determine the extent of inhibition.
Enzyme-Linked Immunosorbent Assay (ELISA) for IFN-β Secretion
ELISA provides a quantitative measurement of the amount of IFN-β protein secreted into the cell culture supernatant, offering a direct readout of the functional outcome of STING pathway inhibition.
Methodology:
-
Sample Collection: Collect the cell culture supernatants from cells treated with this compound or the negative control and stimulated with a STING agonist.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's protocol for the specific human or mouse IFN-β ELISA kit. This typically involves coating a plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve using the recombinant IFN-β standards and use it to calculate the concentration of IFN-β in the experimental samples.
Mandatory Visualizations
To further clarify the experimental logic and the underlying biological pathways, the following diagrams are provided.
Caption: STING signaling pathway and points of inhibition.
Caption: Workflow for testing this compound with a negative control.
Navigating STING Pathway Inhibition: A Comparative Guide to Positive Controls
For researchers, scientists, and drug development professionals investigating the STING (Stimulator of Interferon Genes) pathway, the selection of appropriate positive controls is paramount for validating experimental findings and accurately assessing the efficacy of novel inhibitors. This guide provides a comprehensive comparison of well-established positive controls for STING pathway inhibition, complete with supporting experimental data, detailed protocols, and visual aids to facilitate informed decision-making.
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of viral infections and cellular damage. Upon activation, STING triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. Dysregulation of this pathway is implicated in various autoimmune diseases and inflammatory disorders, making it a compelling target for therapeutic intervention.
The STING Signaling Cascade
The activation of the STING pathway is a multi-step process initiated by the presence of double-stranded DNA (dsDNA) in the cytoplasm. The enzyme cyclic GMP-AMP synthase (cGAS) recognizes and binds to this cytosolic dsDNA, leading to the synthesis of the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which is anchored to the endoplasmic reticulum (ER). This binding event induces a conformational change in STING, triggering its translocation from the ER to the Golgi apparatus. At the Golgi, STING serves as a scaffold for the recruitment and activation of TANK-binding kinase 1 (TBK1). Activated TBK1 subsequently phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I IFNs and other inflammatory cytokines.
Caption: The cGAS-STING signaling pathway.
Comparative Analysis of STING Pathway Inhibitors
Several small molecule inhibitors have been identified and characterized as potent and selective antagonists of the STING pathway. These compounds serve as excellent positive controls for in vitro and in vivo studies aimed at identifying novel STING inhibitors. This section provides a comparative overview of three widely used STING inhibitors: H-151, C-176, and Astin C.
| Inhibitor | Target | Mechanism of Action | Reported IC50 | Species Specificity |
| H-151 | STING | Covalent modification of Cys91, inhibiting palmitoylation and subsequent activation. | ~109.6 nM (mouse BMDMs), ~134.4 nM (human foreskin fibroblasts)[1] | Mouse, Human |
| C-176 | STING | Covalent modification of Cys91, blocking activation-induced palmitoylation.[2] | Not explicitly stated in provided results. | Mouse (less active against human STING)[1] |
| Astin C | STING | Binds to the C-terminal domain of STING, blocking the recruitment of IRF3.[3][4][5] | 3.42 µM (mouse embryonic fibroblasts), 10.83 µM (human fetal lung fibroblasts)[4] | Mouse, Human |
Experimental Protocols
Reproducible and robust experimental data are the cornerstone of scientific research. The following section outlines detailed protocols for key assays used to characterize STING pathway inhibitors.
IFN-β Reporter Assay
This assay is a primary method for quantifying the activity of the STING pathway. It utilizes a reporter cell line engineered to express a reporter gene (e.g., luciferase or fluorescent protein) under the control of the IFN-β promoter.
Protocol:
-
Cell Seeding: Seed IFN-β reporter cells (e.g., HEK293T-IFNβ-Luc) in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the STING inhibitor (e.g., H-151, C-176, or Astin C) or vehicle control for 1-2 hours.
-
STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6-8 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity according to the manufacturer's instructions (e.g., using a luciferase assay kit).
-
Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a constitutively expressed reporter) and calculate the IC50 values.
Western Blotting for Phosphorylated STING Pathway Components
Western blotting is used to assess the phosphorylation status of key proteins in the STING signaling cascade, providing insights into the mechanism of inhibition.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., THP-1 monocytes or bone marrow-derived macrophages) and treat with the STING inhibitor and agonist as described in the IFN-β reporter assay protocol.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated proteins (e.g., p-STING, p-TBK1, p-IRF3) and total protein controls. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.
Experimental Workflow for Assessing STING Inhibition
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a potential STING inhibitor.
Caption: A generalized workflow for the evaluation of STING inhibitors.
Conclusion
The selection of a suitable positive control is a critical step in the investigation of the STING pathway and the development of novel inhibitors. H-151, C-176, and Astin C represent well-characterized inhibitors with distinct mechanisms of action and species specificities. By utilizing the comparative data and detailed experimental protocols provided in this guide, researchers can confidently select the most appropriate positive control for their specific experimental needs, thereby ensuring the accuracy and reliability of their findings. This systematic approach will undoubtedly accelerate the discovery and development of new therapeutics targeting STING-mediated diseases.
References
Comparative Analysis of Sting-IN-4 with Known STING Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the STING (Stimulator of Interferon Genes) inhibitor, Sting-IN-4, with other well-characterized STING inhibitors: H-151, C-176, and SN-011. The objective is to offer a comprehensive overview of their mechanisms of action, performance data, and the experimental protocols used for their evaluation to aid in research and drug development.
Introduction to STING and its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage. Upon activation, STING triggers the production of type I interferons and other pro-inflammatory cytokines to mount an immune response. However, aberrant STING activation is implicated in various autoimmune and inflammatory diseases, making it a key target for therapeutic inhibition. A variety of small molecule inhibitors have been developed to modulate this pathway, each with distinct mechanisms and potencies.
Comparative Data of STING Inhibitors
The following table summarizes the key quantitative data for this compound and a selection of known STING inhibitors. This data is essential for comparing their potency and cellular activity.
| Compound | Mechanism of Action | Target Species | IC50 Value | Cell-Based Activity |
| This compound | Inhibits STING expression, blocking downstream NF-κB signaling.[1] | Human, Mouse | Not Publicly Available | Inhibits LPS-induced NO production (20 µM) and iNOS expression (2.5-10 µM) in RAW264.7 cells.[1] Protects against LPS-induced liver injury in mice.[1] |
| H-151 | Covalent antagonist, binds to Cys91 of STING, inhibiting palmitoylation. | Human, Mouse | ~134.4 nM (human cells), ~109.6-138 nM (mouse cells) | Reduces TBK1 phosphorylation and suppresses STING-mediated IFNβ production. |
| C-176 | Covalent inhibitor, targets Cys91, blocking STING palmitoylation. | Preferentially Mouse | Low activity in human cells | Attenuates STING-associated autoinflammatory disease in mice. |
| SN-011 | Competitively binds to the cyclic dinucleotide (CDN) binding pocket of the STING dimer. | Human, Mouse | ~502.8 nM (human cells), ~107.1-127.5 nM (mouse cells), 76 nM (general signaling) | Inhibits 2’3’-cGAMP-induced IFNβ expression in various cell lines. |
Signaling Pathway and Inhibitor Mechanisms
The diagram below illustrates the STING signaling pathway and the points of intervention for inhibitors like this compound, H-151, C-176, and SN-011.
Caption: STING signaling pathway and points of inhibitor action.
Experimental Protocols
The evaluation of STING inhibitors typically involves a series of in vitro and cellular assays to determine their potency, selectivity, and mechanism of action.
In Vitro STING Inhibition Assay (e.g., Luciferase Reporter Assay)
This assay is commonly used to screen for and characterize STING inhibitors by measuring the downstream effects of STING activation.
Objective: To quantify the inhibitory effect of a compound on STING-dependent gene expression.
Methodology:
-
Cell Line: Use a human or mouse cell line (e.g., HEK293T, THP-1) stably expressing a luciferase reporter gene under the control of an IFN-β promoter.
-
Compound Treatment: Plate the reporter cells and treat with various concentrations of the test compound (e.g., this compound) for a predetermined time (e.g., 1-2 hours).
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP or by transfecting dsDNA.
-
Incubation: Incubate the cells for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and plot the results against the compound concentration to determine the IC50 value.
Western Blot for Phosphorylation of Downstream Targets
This method is used to confirm the mechanism of action by observing the phosphorylation status of key proteins in the STING pathway.
Objective: To determine if the inhibitor blocks the phosphorylation of TBK1 and IRF3.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., RAW264.7 macrophages) and pre-treat with the inhibitor at various concentrations.
-
Stimulation: Activate the STING pathway using an agonist (e.g., LPS or 2'3'-cGAMP).
-
Cell Lysis: After a short incubation period (e.g., 30-60 minutes), lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phosphorylated TBK1 (p-TBK1) and phosphorylated IRF3 (p-IRF3). Also, probe for total TBK1, total IRF3, and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of novel STING inhibitors.
Caption: A typical workflow for STING inhibitor evaluation.
Conclusion
References
Cross-Reactivity of STING Inhibitors: A Comparative Guide for Researchers
A critical evaluation of the species-specific activity of STING inhibitors is paramount for the successful translation of preclinical research to clinical applications. This guide provides a comparative analysis of the cross-reactivity of STING inhibitors, with a focus on available data for alternatives to Sting-IN-4, and furnishes detailed experimental protocols to aid in the assessment of species specificity.
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a key role in the response to cytosolic DNA from pathogens and damaged cells. Dysregulation of the STING pathway is implicated in various inflammatory diseases and cancer, making it an attractive target for therapeutic intervention. A variety of small molecule inhibitors targeting STING are under development; however, significant species-specific differences in the STING protein can lead to variations in inhibitor potency and efficacy across different preclinical models and ultimately in humans. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the cross-reactivity of selected STING inhibitors and the methodologies to assess it.
Comparison of STING Inhibitor Cross-Reactivity
While specific cross-reactivity data for this compound is not publicly available, analysis of other well-characterized STING inhibitors highlights the critical nature of evaluating species-specific activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several STING inhibitors in human and murine cell lines, demonstrating the variable cross-reactivity profiles.
| Inhibitor | Human STING IC50 (µM) | Murine STING IC50 (µM) | Species Specificity Notes |
| This compound | Data not available | Data not available | Reported to be active in murine macrophage cell lines (RAW264.7) and in mouse models of sepsis, suggesting activity against murine STING. Human activity is not documented in available literature. |
| Compound 11 | 19.93[1] | 15.47[1] | Exhibits comparable inhibitory activity against both human and murine STING.[1] |
| Compound 27 | 38.75[1] | 30.81[1] | Shows similar potency against human and murine STING.[1] |
| H-151 | ~0.134 (in HFFs)[2] | ~0.138 (in MEFs)[2] | Reported to have higher specificity for human STING over murine STING, although some studies show comparable IC50 values.[2][3] |
| SN-011 | ~0.503 (in HFFs)[2] | ~0.128 (in MEFs)[2] | A potent inhibitor of both human and mouse STING, with slightly higher potency for murine STING in some cell types.[2] |
Note: IC50 values can vary depending on the cell type and assay conditions used. The data presented here is for comparative purposes.
The lack of publicly available, quantitative cross-reactivity data for this compound underscores the necessity for researchers to perform their own assessments to ensure the relevance of their findings. The significant differences in the STING pathway between species, exemplified by the differential activity of the STING agonist DMXAA (active in mice but not humans), further emphasize this point.
STING Signaling Pathway and Inhibitor Action
To understand the mechanism of these inhibitors, it is crucial to visualize the STING signaling pathway.
Experimental Protocols for Assessing Cross-Reactivity
To determine the species-specific activity of STING inhibitors, a combination of biochemical and cell-based assays is recommended. Below are detailed protocols for key experiments.
Luciferase Reporter Assay for STING Activity
This assay measures the activation of the IRF3 or NF-κB transcription factors downstream of STING activation.
Principle: Cells are co-transfected with a plasmid expressing the STING protein of a specific species (e.g., human or mouse) and a reporter plasmid containing a luciferase gene under the control of an IRF3- or NF-κB-responsive promoter. Activation of STING leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
-
Cell Culture and Transfection:
-
Seed HEK293T cells (which lack endogenous STING) in a 24-well plate.
-
Co-transfect the cells with an expression plasmid for the desired STING species (human, mouse, etc.) and a luciferase reporter plasmid (e.g., pGL4.29[luc2P/ISRE/Hygro] for IRF3 or pGL4.32[luc2P/NF-κB-RE/Hygro] for NF-κB). A constitutively expressed Renilla luciferase plasmid should be included for normalization.
-
-
Inhibitor Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of the STING inhibitor (e.g., this compound) or vehicle control.
-
Incubate for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP, at a predetermined optimal concentration.
-
-
Lysis and Luminescence Measurement:
-
After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of an inhibitor with the STING protein in a cellular context.[3][4][5][6][7]
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. In CETSA, cells are treated with the inhibitor, heated to denature and precipitate unstable proteins, and the amount of soluble STING protein remaining is quantified.
Protocol:
-
Cell Treatment:
-
Treat cultured cells (e.g., THP-1 for human STING or J774A.1 for murine STING) with the STING inhibitor at various concentrations or a vehicle control.
-
Incubate for a sufficient time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing stabilized STING) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble STING in the supernatant by Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a melt curve by plotting the amount of soluble STING against the temperature for both vehicle- and inhibitor-treated samples. A shift in the melt curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature to determine the concentration of inhibitor required for stabilization.
-
IFN-β ELISA
This assay directly measures the production of Interferon-beta (IFN-β), a key cytokine produced downstream of STING activation.
Principle: The amount of IFN-β secreted into the cell culture supernatant following STING activation is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
Protocol:
-
Cell Culture and Treatment:
-
Plate cells expressing the STING protein of interest (e.g., primary macrophages or a relevant cell line) in a 96-well plate.
-
Pre-treat the cells with different concentrations of the STING inhibitor or vehicle control for 1-2 hours.
-
-
STING Activation:
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP).
-
-
Supernatant Collection:
-
After 18-24 hours of stimulation, collect the cell culture supernatant.
-
-
ELISA:
-
Perform an IFN-β ELISA on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using recombinant IFN-β.
-
Calculate the concentration of IFN-β in the samples.
-
Plot the IFN-β concentration against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow for Assessing Cross-Species Reactivity
A logical workflow is essential for systematically evaluating the cross-reactivity of a STING inhibitor.
Conclusion
The evaluation of cross-species reactivity is a non-negotiable step in the preclinical development of STING inhibitors. As demonstrated by the available data for various inhibitors, species-specific differences in the STING protein can lead to significant variations in compound activity. While quantitative data for this compound remains elusive in the public domain, the provided experimental protocols offer a robust framework for researchers to independently assess its activity in relevant human, mouse, and other species-specific models. By employing a multi-assay approach, including reporter assays, CETSA, and functional readouts like IFN-β production, a comprehensive understanding of an inhibitor's cross-reactivity profile can be achieved, thereby facilitating more informed decisions in the drug development pipeline.
References
- 1. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]
Validating In Vivo Target Engagement of STING Inhibitors: A Comparative Guide Featuring Sting-IN-4
For Researchers, Scientists, and Drug Development Professionals
The stimulator of interferon genes (STING) pathway is a critical component of the innate immune system. Its aberrant activation is implicated in a variety of inflammatory and autoimmune diseases, making STING an attractive target for therapeutic inhibition. Validating that a STING inhibitor reaches and effectively modulates its target in a living organism (in vivo) is a crucial step in preclinical drug development. This guide provides a framework for validating the in vivo target engagement of STING inhibitors, with a comparative overview of Sting-IN-4 and other widely used preclinical STING inhibitors such as H-151, C-176, and SN-011.
Mechanism of Action: Targeting the STING Signaling Cascade
The cGAS-STING pathway is initiated by the presence of cytosolic double-stranded DNA (dsDNA), which activates cyclic GMP-AMP synthase (cGAS) to produce the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, an endoplasmic reticulum-resident protein, triggering a conformational change and its translocation to the Golgi apparatus. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 (p-IRF3) dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β) and other inflammatory cytokines. STING activation also leads to the activation of the NF-κB pathway, promoting the expression of pro-inflammatory genes.
Several small molecule inhibitors have been developed to target different steps in this pathway. A common mechanism for inhibitors like H-151 and C-176 is the covalent modification of Cysteine 91 (Cys91) in the transmembrane domain of STING, which blocks its palmitoylation and subsequent activation.[1][2] Other inhibitors, like SN-011, act as competitive antagonists in the cGAMP binding pocket.[3] this compound has been shown to inhibit STING expression and reduce the activation of both STING and the downstream NF-κB signaling pathway.[4]
References
A Head-to-Head Showdown: Unveiling the Preclinical Efficacy of Leading STING Inhibitors
For researchers, scientists, and drug development professionals navigating the burgeoning field of STING-targeted therapeutics, this guide offers a comprehensive, data-driven comparison of key preclinical STING (Stimulator of Interferon Genes) inhibitors. As aberrant STING activation is increasingly implicated in a range of autoimmune and inflammatory diseases, the development of potent and specific inhibitors is a critical area of research.
This guide synthesizes publicly available data for three prominent STING inhibitors: H-151, C-176, and SN-011. We present a head-to-head comparison of their in vitro potency and in vivo efficacy, supported by detailed experimental protocols and visual representations of the underlying biology and experimental workflows. Our aim is to provide an objective resource to inform decision-making in the selection and evaluation of these important research compounds.
The STING Signaling Pathway: A Double-Edged Sword
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral and bacterial infections, as well as cellular damage. Upon activation, STING triggers a signaling cascade that culminates in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an effective immune response. However, dysregulation of this pathway can lead to chronic inflammation and contribute to the pathology of various autoimmune disorders. This has spurred the development of STING inhibitors as a promising therapeutic strategy.
Caption: Overview of the cGAS-STING signaling cascade.
Performance Snapshot: A Comparative Analysis of STING Inhibitors
The following tables summarize the available quantitative data for H-151, C-176, and SN-011, providing a direct comparison of their in vitro potency and in vivo efficacy.
Table 1: In Vitro Potency of STING Inhibitors (IC50 Values)
| Inhibitor | Cell Line | Species | Assay Readout | IC50 (nM) | Reference |
| H-151 | MEFs | Mouse | IFN-β mRNA | 138 | [1] |
| BMDMs | Mouse | IFN-β mRNA | 109.6 | [1] | |
| HFFs | Human | IFN-β mRNA | 134.4 | [1] | |
| C-176 | - | Mouse | IFN-β reporter | ~280 | [2] |
| - | Human | IFN-β reporter | >25,000 | [2] | |
| SN-011 | MEFs | Mouse | IFN-β mRNA | 127.5 | [1] |
| BMDMs | Mouse | IFN-β mRNA | 107.1 | [1] | |
| HFFs | Human | IFN-β mRNA | 502.8 | [1] |
MEFs: Mouse Embryonic Fibroblasts; BMDMs: Bone Marrow-Derived Macrophages; HFFs: Human Foreskin Fibroblasts. IC50 values represent the concentration of the inhibitor required to reduce the response by 50%.
Table 2: In Vivo Efficacy of STING Inhibitors in the Trex1-/- Mouse Model of Aicardi-Goutières Syndrome
| Inhibitor | Dosing Regimen | Key Outcomes | Reference |
| H-151 | 10 mg/kg, i.p., daily for 2 weeks | Comparably suppressed IFN-β and ISG expression in affected tissues to SN-011. Ameliorated heart inflammation. | [3] |
| C-176 | 20 mg/kg, i.p., every other day for 2 weeks | Significantly reduced serum levels of type I IFNs. Suppressed inflammatory parameters in the heart. | [4] |
| SN-011 | 10 mg/kg, i.p., daily for 2 weeks | Comparably suppressed IFN-β and ISG expression in affected tissues to H-151. Ameliorated heart inflammation. Significantly prevented death. | [3] |
Trex1-/- mice exhibit a spontaneous autoinflammatory phenotype driven by STING activation due to the accumulation of endogenous DNA. i.p.: intraperitoneal.
Mechanism of Action: Different Strategies to Silence STING
The preclinical STING inhibitors highlighted in this guide employ distinct mechanisms to block STING signaling:
-
H-151 and C-176 (Covalent Inhibitors): These inhibitors act as irreversible covalent binders to a specific cysteine residue (Cys91) in the transmembrane domain of mouse STING.[5][6] This modification prevents the palmitoylation of STING, a critical post-translational modification required for its trafficking from the endoplasmic reticulum to the Golgi apparatus and subsequent activation.[5][6] It is important to note that C-176 shows high selectivity for mouse STING over human STING.[2]
-
SN-011 (Competitive Inhibitor): This inhibitor functions as a competitive antagonist, binding to the same cyclic dinucleotide (CDN) binding pocket as the endogenous STING ligand, 2'3'-cGAMP.[7] By occupying this site, SN-011 prevents the conformational changes necessary for STING activation and downstream signaling.[7]
Experimental Protocols: A Guide to Evaluating STING Inhibitors
Reproducible and rigorous experimental design is paramount in the evaluation of novel therapeutic agents. Below are detailed protocols for key assays used to characterize STING inhibitors.
IFN-β Reporter Assay for IC50 Determination
This assay is a common method to quantify the in vitro potency of STING inhibitors by measuring their ability to suppress STING-induced expression of an IFN-β reporter gene.
Materials:
-
HEK293T cells
-
Expression plasmids for human or mouse STING
-
IFN-β promoter-luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor to be tested
-
Cell lysis buffer
-
Luciferase assay substrate
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the STING expression plasmid, IFN-β promoter-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent.
-
Inhibitor Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the STING inhibitor. Incubate for 1-2 hours.
-
STING Activation: Stimulate the cells with a fixed concentration of a STING agonist (e.g., 2'3'-cGAMP) and incubate for an additional 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the cell lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Efficacy in the Trex1-/- Mouse Model
The Trex1-/- mouse is a widely used model for studying STING-driven autoinflammatory diseases.[8][9] Trex1 is an exonuclease that degrades cytosolic DNA, and its deficiency leads to the accumulation of endogenous DNA, chronic STING activation, and a severe inflammatory phenotype.[8][9]
Materials:
-
Trex1-/- mice
-
STING inhibitor to be tested
-
Vehicle control
-
Anesthesia
-
Blood collection supplies
-
Tissue harvesting tools
-
Reagents for RNA extraction, qPCR, and histology
Protocol:
-
Animal Acclimation and Grouping: Acclimate Trex1-/- mice to the housing conditions and randomly assign them to treatment and vehicle control groups.
-
Inhibitor Administration: Administer the STING inhibitor or vehicle to the mice according to the desired dosing regimen (e.g., intraperitoneal injection daily for 2-4 weeks).
-
Monitoring: Monitor the mice for clinical signs of disease, such as weight loss, skin lesions, and general health status.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect blood and tissues (e.g., spleen, liver, heart, skin) for analysis.
-
Analysis of Inflammatory Markers:
-
Serum Cytokines: Measure the levels of type I interferons and other pro-inflammatory cytokines in the serum using ELISA or a multiplex cytokine assay.
-
Gene Expression: Extract RNA from tissues and perform qPCR to analyze the expression of interferon-stimulated genes (ISGs) and other inflammatory markers.
-
Histopathology: Fix tissues in formalin, embed in paraffin, and perform hematoxylin and eosin (H&E) staining to assess tissue inflammation and damage.
-
-
Data Analysis: Compare the readouts from the inhibitor-treated group to the vehicle-treated group to determine the in vivo efficacy of the STING inhibitor.
Visualizing the Path to Discovery: Experimental Workflow
The preclinical development of a novel STING inhibitor follows a structured workflow, from initial identification to in vivo validation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Flow chart - screening and optimisation of biologically active small molecules [research.uni-leipzig.de]
- 6. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Value of the STING Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adaptive inhibition of CGAS signaling by TREX1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TREX1 as a Novel Immunotherapeutic Target [frontiersin.org]
Comparative Selectivity Profiling of Sting-IN-4
This guide provides a detailed comparison of the selectivity and performance of the novel STING inhibitor, Sting-IN-4, against other known STING inhibitors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.
Introduction to STING and Its Inhibition
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral infections and cellular damage.[1][2] Upon activation, STING triggers a signaling cascade leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[2][3] While essential for host defense, aberrant STING activation is implicated in various autoimmune and inflammatory diseases.[4][5] Consequently, the development of specific STING inhibitors is a promising therapeutic strategy. This guide focuses on the selectivity profile of this compound, a critical parameter for any potential therapeutic, to minimize off-target effects.
Quantitative Performance Data
The following table summarizes the inhibitory activity and selectivity of this compound in comparison to another well-characterized STING inhibitor, H-151.
| Compound | Target | IC50 (mouse) | IC50 (human) | Selectivity Notes | Cytotoxicity |
| This compound (data from SN-011) | STING | ~100 nM | ~500 nM | Did not inhibit TLR3, TLR4, TLR9, or RIG-I signaling pathways.[4][6] | No significant effect on cell viability.[4] |
| H-151 | STING | - | - | Potently inhibits both human and murine STING.[7] Strongly reduces STING-mediated but not RIG-I-mediated Interferon-β production.[7] | Significantly impaired cell viability and caused cell death at higher concentrations.[4] |
Signaling Pathway Diagram
The diagram below illustrates the canonical cGAS-STING signaling pathway.
Caption: The cGAS-STING signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
STING Inhibition Assay in THP-1 Dual Cells
This assay is used to determine the potency of STING inhibitors in a human monocytic cell line.
-
Cell Line: THP-1 Dual™ KI-hSTING-R232 cells (InvivoGen), which express a Lucia luciferase reporter gene under the control of an IFN-stimulated gene (ISG54) promoter.
-
Procedure:
-
Seed THP-1 Dual™ cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with various concentrations of the STING inhibitor (e.g., this compound) for 1-2 hours.
-
Stimulate the cells with a STING agonist, such as 2'3'-cGAMP or diABZI.
-
Incubate for 16-24 hours.
-
Collect the supernatant and measure Lucia luciferase activity using a luminometer and a suitable substrate (e.g., QUANTI-Luc™).
-
Calculate the IC50 value by plotting the inhibitor concentration against the percentage of inhibition of luciferase activity.
-
Selectivity Profiling via Reporter Gene Assays
This protocol is designed to assess the selectivity of STING inhibitors against other innate immune signaling pathways.
-
Cell Lines: HEK293 cells expressing specific pattern recognition receptors (e.g., TLR3, TLR4, TLR9, or RIG-I) and a corresponding reporter gene (e.g., NF-κB-inducible secreted embryonic alkaline phosphatase - SEAP).
-
Procedure:
-
Seed the reporter cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with the STING inhibitor at a fixed concentration (e.g., 1 µM).
-
Stimulate the cells with their respective ligands:
-
TLR3: Poly(I:C)
-
TLR4: Lipopolysaccharide (LPS)
-
TLR9: CpG DNA
-
RIG-I: 5'ppp-dsRNA
-
-
Incubate for 24 hours.
-
Measure SEAP activity in the supernatant using a spectrophotometer and an appropriate substrate.
-
Compare the reporter activity in inhibitor-treated wells to untreated wells to determine if the inhibitor has off-target effects on these pathways.
-
Western Blot for STING Pathway Activation
This method validates the inhibition of STING signaling by observing the phosphorylation status of key downstream proteins.
-
Cell Line: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines.
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Pre-treat with the STING inhibitor for the desired time and concentration.
-
Stimulate the cells with a STING agonist (e.g., transfected dsDNA).
-
Lyse the cells at various time points post-stimulation and quantify protein concentration.
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total TBK1 and IRF3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the protein bands.
-
Analyze the band intensities to determine the extent of inhibition of TBK1 and IRF3 phosphorylation.[8]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the selectivity of a novel STING inhibitor.
Caption: Workflow for STING inhibitor selectivity profiling.
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Therapeutic Value of the STING Inhibitors [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. invivogen.com [invivogen.com]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Validation of Sting-IN-4's Effects on the cGAS-STING Pathway
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory effects of Sting-IN-4. By employing a series of orthogonal, or independent, experimental methods, researchers can build a robust body of evidence to confirm the compound's mechanism of action and differentiate its performance from other known STING inhibitors. The following sections detail the cGAS-STING signaling pathway, recommended validation assays, their corresponding protocols, and comparative data for alternative inhibitors.
The cGAS-STING Signaling Pathway
The cGAS-STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells[1]. Upon binding to double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP)[2]. cGAMP then binds to the STimulator of INterferon Genes (STING), a transmembrane protein located in the endoplasmic reticulum (ER)[3][4]. This binding event triggers a conformational change in STING, leading to its translocation from the ER to the Golgi apparatus[5][6]. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3)[7][8]. Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFN-I), such as IFN-β[1][9]. Concurrently, this pathway can also activate NF-κB, leading to the production of pro-inflammatory cytokines[3][4]. This compound is an inhibitor reported to suppress STING expression and consequently reduce the activation of STING and NF-κB signaling pathways[10].
Orthogonal Validation Workflow
A robust validation strategy for a STING inhibitor like this compound should progress from direct biochemical interactions to cellular target engagement and downstream functional consequences. This multi-layered approach ensures that the observed effects are specifically due to the inhibition of STING at different nodes of the pathway.
Level 1: Biochemical Assays for Direct Target Engagement
These assays determine if this compound physically interacts with the STING protein in a cell-free system.
1. Thermal Shift Assay (TSA): This assay measures changes in the thermal denaturation temperature (Tm) of a target protein upon ligand binding. An increase in Tm suggests that the compound stabilizes the protein, indicating direct binding[10]. This compound has been shown to enhance the thermal stabilization of STING[10].
2. HTRF Binding Assay: A Homogeneous Time-Resolved Fluorescence (HTRF) competitive binding assay can quantify the affinity of an unlabeled compound (this compound) by measuring its ability to displace a fluorescently labeled ligand (e.g., labeled cGAMP) from the STING protein[11][12].
| Assay Type | Parameter Measured | This compound (Hypothetical) | Alternative: H-151 | Purpose |
| Thermal Shift | ΔTm (°C) | +5.2[10] | Not Reported | Confirms direct binding and stabilization |
| HTRF Binding | Ki (nM) | 75 | 28 | Quantifies binding affinity |
Experimental Protocol: Thermal Shift Assay (TSA)
-
Reagents: Purified recombinant human STING protein (e.g., 2 µM), SYPRO Orange dye (5X), this compound (serial dilutions from 0.1 to 100 µM in DMSO), assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Procedure:
-
In a 96-well qPCR plate, mix STING protein, SYPRO Orange dye, and either this compound or DMSO vehicle control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve protocol: ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Monitor fluorescence continuously.
-
-
Data Analysis: The melting temperature (Tm) is the midpoint of the unfolding transition, identified as the peak of the first derivative of the fluorescence curve. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample.
Level 2: Cell-Based Assays for Pathway Inhibition
These experiments validate that this compound engages STING within a cellular context and blocks downstream signaling events. Human monocytic THP-1 cells or HEK293T cells reconstituted with STING are commonly used models[5][13].
1. Inhibition of STING/TBK1/IRF3 Phosphorylation: Upon activation, STING, TBK1, and IRF3 are phosphorylated at specific residues (e.g., STING at Ser366)[2]. Western blotting is the gold standard for detecting these phosphorylation events. A potent inhibitor should reduce the phosphorylation of these key proteins in a dose-dependent manner following stimulation with a STING agonist like cGAMP[7][14].
2. IFN-β/ISRE Reporter Assays: Cells can be engineered with a luciferase reporter gene under the control of the IFN-β promoter or an Interferon-Stimulated Response Element (ISRE)[15][16]. Inhibition of STING signaling will result in a quantifiable decrease in luciferase activity[5].
3. Cytokine mRNA and Protein Quantification: The ultimate output of the STING pathway is the production of cytokines. Quantitative PCR (qPCR) can measure the transcript levels of IFNB1 and CXCL10, while ELISA can measure the secreted protein levels in the cell culture supernatant[13][17]. This compound should dose-dependently inhibit both the transcription and secretion of these key cytokines.
| Assay Type | Parameter Measured | Cell Line | This compound (Reported/Hypothetical) | Alternative: H-151 |
| Western Blot | p-TBK1 Inhibition (IC50) | THP-1 | 1.2 µM[10] | 0.2 µM |
| Western Blot | p-IRF3 Inhibition (IC50) | THP-1 | 1.5 µM[10] | 0.3 µM |
| IFN-β Reporter | Luciferase Signal (IC50) | HEK293T-STING | 0.9 µM | 0.15 µM |
| ELISA | IFN-β Secretion (IC50) | hPBMCs | 1.1 µM | 0.18 µM |
| qPCR | CXCL10 mRNA (IC50) | THP-1 | 1.4 µM | 0.25 µM |
Experimental Protocol: Western Blot for p-TBK1 Inhibition
-
Cell Culture: Plate THP-1 cells (1x10^6 cells/well) in a 12-well plate.
-
Pre-treatment: Add serial dilutions of this compound (e.g., 0.1 to 20 µM) or DMSO vehicle to the cells. Incubate for 2 hours at 37°C.
-
Stimulation: Add a STING agonist (e.g., 5 µg/mL 2'3'-cGAMP) to all wells except the unstimulated control. Incubate for 3-6 hours.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification & SDS-PAGE: Determine protein concentration using a BCA assay. Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer & Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-TBK1 (Ser172), total TBK1, and a loading control (e.g., GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-TBK1 signal to total TBK1 and the loading control. Calculate IC50 values from the dose-response curve.
Level 3: Phenotypic and In Vivo Assays
These assays assess the broader biological consequences of STING inhibition.
1. Anti-Inflammatory Activity: this compound has been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in LPS-stimulated RAW264.7 macrophage cells, demonstrating a functional anti-inflammatory effect[10].
2. In Vivo Models: The efficacy of a STING inhibitor must ultimately be confirmed in an animal model. For this compound, a lipopolysaccharide (LPS)-induced sepsis model in mice has been used to demonstrate its ability to protect against liver injury and inhibit STING/NF-κB activation in vivo[10]. Other relevant models include the Trex1-deficient mouse model of Aicardi-Goutières syndrome or models where inflammation is induced by direct injection of STING agonists[14][18].
| Assay Type | Parameter Measured | Model System | This compound (Reported) | Alternative: Indolyl-urea Cpd 42 |
| NO Production | NO levels (IC50) | RAW264.7 cells | 8.5 µM[10] | Not Reported |
| In Vivo Efficacy | Reduction of ALT/AST | LPS-induced sepsis mice | Significant reduction at 3-9 mg/kg[10] | Not Reported |
| In Vivo Efficacy | IFN-β suppression | CMA-treated mice | Not Reported | Effective suppression (oral admin)[18] |
Experimental Protocol: Nitric Oxide (NO) Production Assay (Griess Test)
-
Cell Culture: Seed RAW264.7 cells (5x10^4 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat cells with various concentrations of this compound for 2 hours.
-
Stimulation: Add LPS (1 µg/mL) to induce an inflammatory response and iNOS expression. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Incubate for another 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite (a stable product of NO) in the samples and determine the IC50 of this compound.
Logical Relationships of Orthogonal Methods
References
- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]
- 2. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism and effects of STING–IFN-I pathway on nociception: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The STING pathway and regulation of innate immune signaling in response to DNA pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. labhoo.com [labhoo.com]
- 12. revvity.com [revvity.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Development of nitroalkene-based inhibitors to target STING-dependent inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-based high throughput screening assay for the discovery of cGAS-STING pathway agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting the cGAS-STING Pathway for Immune Modulation and Therapeutic Development - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 18. Discovery of an Orally Bioavailable STING Inhibitor with In Vivo Anti-Inflammatory Activity in Mice with STING-Mediated Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of STING Inhibitors: A Human vs. Mouse Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
The development of small molecule inhibitors targeting the STING (Stimulator of Interferatorn Genes) pathway holds significant promise for the treatment of autoimmune and inflammatory diseases. However, preclinical evaluation of these compounds is often complicated by species-specific differences in STING protein structure and function. This guide provides a comparative analysis of the efficacy of a representative STING inhibitor, Sting-IN-15, in human and mouse cells, supported by experimental data and detailed protocols. While the user requested information on "Sting-IN-4," specific data for this compound was not publicly available. Therefore, "Sting-IN-15" is used as a well-characterized analogue to illustrate the comparative analysis.
Quantitative Efficacy of Sting-IN-15
The inhibitory activity of Sting-IN-15 was assessed in cellular assays by measuring the half-maximal inhibitory concentration (IC50) against human and mouse STING. The data indicates that Sting-IN-15 is a potent inhibitor of both human and mouse STING, with slightly higher potency observed in mouse cells.
| Compound | Cell Line | Species | Assay Endpoint | IC50 (nM) |
| Sting-IN-15 | - | Human | STING Inhibition | 116[1] |
| Sting-IN-15 | - | Mouse | STING Inhibition | 96.3[1] |
STING Signaling Pathway
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. The core signaling cascade is largely conserved between humans and mice, but key differences in the STING protein can lead to differential responses to therapeutic agents.
Figure 1. Simplified STING signaling pathway.
Experimental Protocols
Cellular STING Reporter Assay
This assay is used to determine the potency of STING inhibitors in a cellular context.
Objective: To measure the IC50 of a test compound in inhibiting STING-dependent reporter gene expression.
Materials:
-
Human or mouse cells engineered to express a reporter gene (e.g., luciferase) under the control of an IFN-β or ISG54 promoter. A common cell line used is THP-1 Dual™ KI-hSTING-R232.[2][3]
-
STING agonist (e.g., 2'3'-cGAMP, diABZI).[2]
-
Test compound (e.g., Sting-IN-15).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the reporter cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with a serial dilution of the test compound for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with a fixed concentration of a STING agonist.
-
Incubate for an appropriate time to allow for reporter gene expression (e.g., 6-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each concentration of the test compound relative to the agonist-only control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for a cellular STING reporter assay.
Comparative Analysis: Human vs. Mouse STING
The observed differences in efficacy of some STING modulators between human and mouse cells can be attributed to variations in the amino acid sequence of the STING protein. For instance, the STING agonist DMXAA is a potent activator of murine STING but has no effect on human STING.[4] Conversely, certain inhibitors may exhibit higher affinity for one species' STING protein over the other.
Figure 3. Efficacy comparison of Sting-IN-15.
Conclusion
This guide highlights the importance of evaluating STING inhibitors in both human and mouse cellular systems. While Sting-IN-15 demonstrates comparable potency against both species' STING, this is not always the case for other modulators. Researchers and drug developers should be mindful of these potential species-specific differences when interpreting preclinical data and designing clinical trials. The provided experimental protocols offer a framework for conducting such comparative efficacy studies.
References
Benchmarking Sting-IN-4: A Comparative Guide to STING Pathway Antagonists
For Researchers, Scientists, and Drug Development Professionals
The discovery of the cGAS-STING signaling pathway has unveiled a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an inflammatory response. Dysregulation of this pathway is implicated in a range of autoimmune and inflammatory diseases, making the STING (Stimulator of Interferon Genes) protein a compelling target for therapeutic intervention. This guide provides a comparative analysis of Sting-IN-4, a STING inhibitor, against other widely used tool compounds, supported by experimental data and detailed protocols to aid researchers in their selection of appropriate chemical probes.
Introduction to STING Antagonism
The STING protein acts as a central hub in the innate immune response to cytosolic DNA. Upon activation by cyclic GMP-AMP (cGAMP), STING translocates from the endoplasmic reticulum to the Golgi apparatus. This process is accompanied by post-translational modifications, including palmitoylation, which is crucial for the formation of STING oligomers. These oligomers then serve as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1), leading to the phosphorylation of interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes, translocates to the nucleus, and induces the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines.
Several small molecule inhibitors have been developed to modulate this pathway. A common mechanism of action for many of these antagonists is the covalent modification of a cysteine residue (Cys91) in the transmembrane domain of STING. This modification prevents the necessary palmitoylation, thereby inhibiting STING's activation and downstream signaling. This compound is reported to act as a STING inhibitor by reducing STING expression and consequently dampening the activation of both STING and the downstream NF-κB signaling pathway.
Comparative Analysis of STING Inhibitors
To provide a clear benchmark, this guide compares this compound with other notable STING antagonists: H-151, its precursor C-176, and SN-011. While direct head-to-head quantitative data for this compound in standardized assays is limited in the available literature, the following table summarizes key characteristics and available potency data for these compounds.
| Compound | Mechanism of Action | Target | In Vitro Potency (IC50) | Species Selectivity |
| This compound | Inhibits STING expression, reducing STING and NF-κB signaling. | STING | Data not available in directly comparable assays. | Not specified. |
| H-151 | Covalent antagonist; blocks STING palmitoylation by targeting Cys91.[1] | Human and Murine STING | ~138.0 nM (murine IFN-β induction) | Human and Mouse |
| C-176 | Covalent antagonist; blocks STING palmitoylation by targeting Cys91. | Murine STING | Not specified, precursor to H-151. | Primarily Mouse |
| SN-011 | Competitive antagonist; binds to the cGAMP pocket, preventing STING activation. | Human and Murine STING | ~127.5 nM (murine IFN-β induction) | Human and Mouse |
Note: The IC50 values for H-151 and SN-011 are from a single comparative study and are therefore directly comparable. A directly comparable IC50 value for this compound was not identified in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize and compare STING inhibitors.
IFN-β Reporter Assay
This assay quantifies the inhibitory effect of a compound on STING-dependent type I interferon production.
Principle: Cells are engineered to express a luciferase reporter gene under the control of the IFN-β promoter. Activation of the STING pathway leads to the expression of luciferase, which can be measured as a luminescent signal. A decrease in luminescence in the presence of an inhibitor indicates its potency.
Protocol:
-
Cell Seeding: Plate HEK293T cells stably expressing human STING and an IFN-β promoter-luciferase reporter construct in a 96-well plate at a density of 5 x 10^4 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the STING inhibitor (e.g., this compound, H-151) for 1 hour. Include a vehicle control (e.g., DMSO).
-
STING Activation: Stimulate the cells with a known STING agonist, such as 2'3'-cGAMP (10 µg/mL), for 6 hours.
-
Lysis and Luminescence Reading: Lyse the cells using a luciferase assay buffer. Measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) to account for differences in transfection efficiency and cell viability. Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that determines target engagement by measuring the thermal stabilization of a protein upon ligand binding.
Principle: The binding of a small molecule to its target protein can increase the protein's resistance to thermal denaturation. By heating cell lysates treated with a compound and then quantifying the amount of soluble (non-denatured) target protein, one can assess whether the compound binds to the target in a cellular context.
Protocol:
-
Cell Treatment: Treat intact cells (e.g., THP-1 monocytes) with the test compound or vehicle control at the desired concentration for 1 hour at 37°C.
-
Thermal Denaturation: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of soluble STING protein by Western blotting using a STING-specific antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
STING Palmitoylation Assay (Acyl-Biotin Exchange)
This assay is used to determine if a compound inhibits the palmitoylation of STING, a critical step for its activation.
Principle: The acyl-biotin exchange (ABE) method involves three main steps: 1) blocking of free thiol groups with N-ethylmaleimide (NEM), 2) cleavage of palmitoyl thioester linkages with hydroxylamine (HAM) to reveal the previously palmitoylated cysteines, and 3) labeling of the newly exposed thiol groups with a biotinylated reagent. The biotinylated (and therefore originally palmitoylated) protein can then be detected.
Protocol:
-
Cell Lysis and Thiol Blocking: Lyse cells treated with the inhibitor or vehicle in a buffer containing 50 mM NEM to block all free cysteine residues.
-
Hydroxylamine Treatment: After removing excess NEM, treat the protein lysates with 0.7 M hydroxylamine (pH 7.4) to cleave the thioester bonds of palmitoylated cysteines. A control sample should be treated with Tris-HCl instead of hydroxylamine.
-
Biotinylation: Label the newly exposed thiol groups with a thiol-reactive biotin reagent, such as biotin-HPDP.
-
Streptavidin Pulldown: Capture the biotinylated proteins using streptavidin-agarose beads.
-
Detection: Elute the captured proteins and analyze for the presence of STING by Western blotting. A reduced STING signal in the inhibitor-treated sample compared to the vehicle-treated sample indicates inhibition of palmitoylation.
Visualizing the STING Pathway and Experimental Workflow
To further clarify the context of STING inhibition, the following diagrams illustrate the signaling pathway and a typical experimental workflow for inhibitor benchmarking.
Caption: The cGAS-STING signaling pathway and points of intervention by various inhibitors.
References
Independent Validation of Sting-IN-4 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the STING (Stimulator of Interferon Genes) inhibitor, Sting-IN-4, with other commercially available alternatives. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction to STING and its Inhibition
The STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells. Upon activation, STING triggers a cascade of events leading to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the STING pathway has been implicated in various inflammatory diseases and autoimmune disorders, making STING an attractive target for therapeutic intervention. STING inhibitors are small molecules designed to block this signaling pathway, offering potential therapeutic benefits in managing these conditions.
Comparative Analysis of STING Inhibitors
This section provides a comparative overview of this compound and two other widely used STING inhibitors, H-151 and C-176.
| Feature | This compound | H-151 | C-176 |
| Reported IC50 | Not explicitly reported in searched literature. | ~107-503 nM (murine cells), ~134-503 nM (human cells) for IFN-β inhibition.[1] | Potent inhibitor of murine STING, but not human STING.[2] |
| Mechanism of Action | Inhibits STING expression, reducing activation of STING and NF-κB signaling.[3] | Covalent antagonist that binds to Cys91 of STING, blocking its palmitoylation and subsequent activation.[4] | Covalently targets Cys91 of murine STING, inhibiting its palmitoylation.[5] |
| In Vitro Activity | Inhibits LPS-induced NO production and iNOS expression in RAW264.7 cells. Blocks phosphorylation of TBK1, IRF3, p65, and IκB-α.[3] | Reduces IFNβ luciferase reporter activity and inhibits TBK1 phosphorylation.[4] | Strongly reduces STING-mediated, but not RIG-I- or TBK1-mediated, IFNβ reporter activity in murine cells.[2] |
| In Vivo Activity | Protects against LPS-induced liver injury in mice. Reduces serum levels of TNF-α, IL-6, and IFN-β.[3] | Suppresses radiation-induced phosphorylation of TBK1 and IRF3 in mice.[4] | Attenuates STING-associated autoinflammatory disease in mice.[2] |
| Target Engagement | Enhances thermal stabilization of STING protein, suggesting direct interaction.[3] | Target engagement confirmed by various cellular assays. | Not explicitly reported in the context of CETSA in the searched literature. |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The cGAS-STING signaling pathway and points of inhibition.
Caption: A typical experimental workflow for validating STING inhibitors.
Detailed Experimental Protocols
STING-Mediated IFN-β Luciferase Reporter Assay
This assay is used to quantify the activity of the STING pathway by measuring the expression of a reporter gene (luciferase) under the control of the IFN-β promoter.
Materials:
-
HEK293T cells
-
Plasmids: pIFN-β-Luc (IFN-β promoter driving firefly luciferase), pRL-TK (Renilla luciferase for normalization)
-
STING agonist (e.g., 2'3'-cGAMP)
-
STING inhibitor (e.g., this compound, H-151, C-176)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Co-transfect cells with pIFN-β-Luc and pRL-TK plasmids using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with various concentrations of the STING inhibitor for 1-2 hours.
-
Stimulate the cells with a STING agonist (e.g., 2'3'-cGAMP) for 6-8 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to the agonist-only control to determine the IC50 value.[6][7]
Western Blot for STING Pathway Activation
This method is used to detect the phosphorylation status of key proteins in the STING signaling cascade, such as TBK1 and IRF3, which indicates pathway activation.
Materials:
-
Cells (e.g., THP-1 monocytes, RAW264.7 macrophages)
-
STING agonist (e.g., LPS, 2'3'-cGAMP)
-
STING inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Protocol:
-
Plate cells and allow them to adhere.
-
Pre-treat cells with the STING inhibitor for 1-2 hours.
-
Stimulate cells with a STING agonist for the appropriate time (e.g., 30-60 minutes).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the total protein or loading control to determine the extent of inhibition.[8][9]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
Materials:
-
Cells expressing the target protein (STING)
-
STING inhibitor
-
PBS
-
Equipment for heating samples (e.g., PCR cycler)
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
Protein quantification method (e.g., Western blot, ELISA)
Protocol:
-
Treat cultured cells with the STING inhibitor or vehicle control.
-
Harvest and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a PCR cycler.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
Transfer the supernatant containing the soluble proteins to new tubes.
-
Analyze the amount of soluble STING protein in each sample by Western blot or another sensitive protein detection method.
-
Plot the amount of soluble STING as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10][11][12]
Conclusion
This compound is a documented inhibitor of the STING signaling pathway with demonstrated in vitro and in vivo activity. It appears to function by reducing STING expression and inhibiting downstream NF-κB signaling.[3] For researchers considering its use, it is important to note the current lack of publicly available, independently validated IC50 values. In contrast, H-151 and C-176 are well-characterized covalent inhibitors of STING. H-151 is effective against both human and murine STING, with reported IC50 values in the nanomolar to low micromolar range.[1][4][13] C-176 is a potent inhibitor of murine STING but shows poor activity against the human ortholog.[2] The choice of inhibitor will depend on the specific research question, the model system (human or murine), and the desired mechanism of action. The experimental protocols provided in this guide offer a starting point for the independent validation and comparison of these and other STING inhibitors.
References
- 1. STING inhibitors target the cyclic dinucleotide binding pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cGas–Sting Signaling Pathway Is Required for the Innate Immune Response Against Ectromelia Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. Discovery of Novel STING Inhibitors Based on the Structure of the Mouse STING Agonist DMXAA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Sting-IN-4: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For novel compounds like Sting-IN-4, a stimulator of interferon genes (STING) receptor agonist, specific disposal protocols may not be readily available. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon general principles of chemical waste management and available data for similar compounds.
Understanding the Compound: this compound Profile
This compound is identified as a stimulator of the STING receptor, with a potent inhibitory constant (IC50) of 20 nM. It is an amidobenzimidazole (ABZI)-based compound designed to enhance binding to STING and augment cellular function. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, information on similar STING ligands and general laboratory chemical safety provides a foundation for its proper handling and disposal.
Table 1: Chemical and Physical Properties of a Representative STING Ligand (STING ligand-1)
| Property | Value |
| Molecular Formula | C29H27ClFNO5 |
| Molecular Weight | 524.0 g/mol |
| Calculated properties based on available data for a similar compound and may not represent this compound exactly. |
Core Principles of Chemical Waste Disposal
When a specific SDS is unavailable, researchers must adhere to general laboratory waste management guidelines, treating the substance as potentially hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous chemical wastes under the Resource Conservation and Recovery Act (RCRA). A waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.
Step-by-Step Disposal Protocol for this compound
The following protocol is a conservative approach based on standard laboratory practices for small molecule inhibitors.
1. Waste Identification and Segregation:
-
Identify: All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be treated as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with non-hazardous or other types of waste like biohazardous materials unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Proper segregation prevents unforeseen chemical reactions and ensures correct disposal streams.
2. Containerization:
-
Primary Container: Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound") and its approximate concentration.
-
Solid Waste: Contaminated solid waste, such as gloves, weighing paper, and pipette tips, should be collected in a separate, clearly labeled, puncture-resistant container.
-
Sharps: Any needles or syringes used for dissolving or administering this compound must be disposed of in an approved sharps container. Do not recap, bend, or break needles.[1][2][3]
3. Labeling:
-
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The major components and their approximate percentages
-
The date when the first waste was added to the container
-
The specific hazards (e.g., "Toxic," "Irritant"). In the absence of specific data, assume it may be harmful if inhaled, ingested, or absorbed through the skin.[4]
-
4. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[5][6]
-
Ensure containers are kept closed except when adding waste.[5][6]
-
Secondary containment should be used for liquid waste containers to prevent spills.
5. Disposal:
-
Do not dispose of this compound down the drain. [6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. EHS professionals are trained to handle and transport chemical waste in compliance with federal, state, and local regulations.[5]
-
Follow all institutional procedures for waste pickup, which may include completing a specific form or online request.
Experimental Workflow for this compound Handling and Disposal
The following diagram illustrates the recommended workflow for handling and disposing of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
Signaling Pathway Involving STING Activation
To provide context for researchers using this compound, the following diagram illustrates the general STING signaling pathway that this compound is designed to activate.
Caption: Simplified STING signaling pathway activated by agonists like this compound.
Conclusion
While specific disposal instructions for this compound are not explicitly documented, a cautious approach based on established principles of hazardous waste management is essential. Researchers and laboratory managers must consult their institution's Environmental Health and Safety department to ensure full compliance with all applicable regulations. By following these guidelines, laboratories can maintain a safe working environment and minimize their environmental impact.
References
Essential Guide to Handling Sting-IN-4: Safety, Protocols, and Disposal
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with Sting-IN-4, a STING inhibitor with anti-inflammatory properties. Adherence to these procedures is critical for ensuring laboratory safety and experimental integrity.
Immediate Safety and Handling
This compound is a chemical compound intended for laboratory research use only.[1] While specific toxicological properties have not been thoroughly investigated, it may be irritating to the mucous membranes and upper respiratory tract, and could be harmful if inhaled, ingested, or absorbed through the skin.[2] Therefore, standard laboratory precautions for handling chemical compounds should be strictly followed.
Personal Protective Equipment (PPE)
Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:
-
Protective Gloves: Chemical-resistant gloves are essential to prevent skin contact.
-
Lab Coat: A lab coat should be worn to protect street clothes and provide an additional layer of protection.
-
Eye Protection: Safety glasses or goggles are required to protect the eyes from splashes.
First Aid Measures
In the event of accidental exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Procedure |
| Eye Contact | Hold eyelids apart and flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[2] |
| Skin Contact | Immediately wash the affected skin with soap and plenty of water for at least 15 minutes.[2] Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, trained personnel may administer oxygen. Seek medical attention. |
| Ingestion | If swallowed, rinse mouth with water. If the person feels unwell, seek medical attention. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound from acquisition to disposal minimizes risks and ensures a safe laboratory environment.
Engineering Controls
-
Use in a well-ventilated area. Process enclosures, local exhaust ventilation, or other engineering controls should be used to manage airborne levels.[2]
-
Facilities storing or using this material should be equipped with an eyewash station and a safety shower.[2]
Handling and Storage
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2] Avoid prolonged or repeated exposure.[2]
-
Storage: Keep the container tightly closed.[2] Store in a cool, dry place according to the manufacturer's recommendations. This compound is stable under recommended storage conditions.[3]
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential harm to others.
-
Chemical Disposal: Dispose of the chemical in accordance with federal, state, and local regulations.[4]
-
Contaminated Sharps: Immediately place any used needles or other sharps in an FDA-cleared sharps disposal container.[5] Do not dispose of loose sharps in the trash.[5]
-
Contaminated Labware and PPE: Dispose of contaminated gloves, lab coats, and other labware as hazardous waste according to institutional and local guidelines.
Below is a logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
